Parl-IN-1
Description
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Properties
Molecular Formula |
C40H58N6O7 |
|---|---|
Molecular Weight |
734.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-N-[(2S)-3,4-dioxo-5-(4-phenylbutylamino)pentan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C40H58N6O7/c1-25(2)22-32(38(51)43-27(5)36(49)34(48)24-41-21-15-14-18-30-16-10-8-11-17-30)44-39(52)33(23-31-19-12-9-13-20-31)45-40(53)35(26(3)4)46-37(50)28(6)42-29(7)47/h8-13,16-17,19-20,25-28,32-33,35,41H,14-15,18,21-24H2,1-7H3,(H,42,47)(H,43,51)(H,44,52)(H,45,53)(H,46,50)/t27-,28-,32-,33-,35-/m0/s1 |
InChI Key |
XPDHSQVWDFUFJX-XJGOSSIYSA-N |
Isomeric SMILES |
C[C@@H](C(=O)C(=O)CNCCCCC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)C |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)C(=O)CNCCCCC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Parl-IN-1
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the molecular mechanism of Parl-IN-1, a potent inhibitor of the mitochondrial rhomboid protease PARL. It details the compound's impact on cellular signaling pathways, presents key quantitative data, and outlines the experimental protocols used to elucidate its function.
Core Mechanism of Action
This compound is a potent, active-site-directed ketoamide inhibitor of the Presenilin-associated rhomboid-like protein (PARL), an intramembrane serine protease located in the inner mitochondrial membrane[1][2]. The primary mechanism of action of this compound is the direct inhibition of PARL's proteolytic activity, which leads to the robust activation of the PINK1/Parkin signaling pathway, a critical quality control mechanism for mitochondrial homeostasis[1][2][3].
Under normal physiological conditions, the PTEN-induced putative kinase 1 (PINK1) is imported into the mitochondria, where it is sequentially cleaved by mitochondrial processing peptidase (MPP) and then by PARL. This PARL-mediated cleavage generates a PINK1 fragment that is released into the cytoplasm and subsequently degraded by the proteasome. This process keeps the cellular levels of PINK1 low in healthy, polarized mitochondria.
When mitochondria become damaged or depolarized, PINK1 import is impaired, leading to its accumulation on the outer mitochondrial membrane (OMM). This compound pharmacologically mimics this effect. By inhibiting PARL, this compound prevents the cleavage of the PINK1 import intermediate. This blockage causes the stabilization and accumulation of full-length PINK1 on the OMM, even in healthy mitochondria.
The accumulated PINK1 on the OMM acts as a signal for mitochondrial damage. It recruits the E3 ubiquitin ligase Parkin from the cytosol to the mitochondrial surface. This recruitment initiates a cascade of ubiquitination on OMM proteins, tagging the damaged mitochondrion for selective removal by the cellular autophagy machinery in a process known as mitophagy. Therefore, this compound promotes PINK1/Parkin-dependent mitophagy.
In addition to PINK1, this compound also impedes the PARL-dependent cleavage of another substrate, PGAM5, which occurs under conditions of mitochondrial stress.
Signaling Pathway
The following diagram illustrates the PINK1/Parkin pathway, showing the regulatory role of PARL and the interventional mechanism of this compound.
Caption: Mechanism of this compound in the PINK1/Parkin pathway.
Quantitative Data Summary
The inhibitory potency and effective concentrations of this compound in various assays are summarized below.
| Parameter | Value | Target/Process | Assay Type | Cell Line | Citation |
| IC₅₀ | 28 nM | PARL Protease | Biochemical Assay | N/A | |
| Effective Concentration | 0.1 - 30 µM | PINK1 Stabilization | Western Blot | HEK293T | |
| Effective Concentration | 5 nM - 20 µM | PGAM5 Cleavage Inhibition | Western Blot | HEK293T | |
| Effective Concentration | 5 µM | PINK1/Parkin Pathway Activation | Western Blot / Microscopy | HEK293 T-REx |
Experimental Protocols
Detailed methodologies for key experiments are provided to facilitate replication and further investigation.
This protocol is used to assess the dose-dependent effect of this compound on the stabilization of full-length PINK1.
Objective: To quantify the accumulation of endogenously expressed, full-length PINK1 in a cellular fraction following treatment with this compound.
Materials:
-
HEK293T cells
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
CCCP (positive control for PINK1 stabilization)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
PBS (Phosphate-Buffered Saline)
-
Sodium Carbonate (Na₂CO₃) buffer (0.1 M, pH 11.5), freshly prepared
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose/PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Anti-PINK1, Anti-VDAC (mitochondrial loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Methodology:
-
Cell Culture and Treatment:
-
Plate HEK293T cells and grow to 70-80% confluency.
-
Treat cells with increasing concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10, 30 µM) for 8 hours.
-
Include a vehicle control (DMSO) and a positive control (e.g., 10 µM CCCP).
-
-
Cell Harvesting and Fractionation:
-
After incubation, wash cells with ice-cold PBS and harvest by scraping.
-
Pellet cells by centrifugation (e.g., 500 x g for 5 min at 4°C).
-
To isolate mitochondrial fractions, resuspend the cell pellet in Na₂CO₃ buffer and incubate on ice for 30 minutes to open membranes.
-
Centrifuge at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the membrane fraction containing mitochondria.
-
-
Protein Extraction and Quantification:
-
Resuspend the membrane pellet in lysis buffer.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary anti-PINK1 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL reagent to visualize protein bands using a chemiluminescence imaging system.
-
Strip and re-probe the membrane with an anti-VDAC antibody to confirm equal loading of the mitochondrial fraction.
-
-
Data Analysis:
-
Quantify the band intensity for full-length PINK1 (approx. 66 kDa) and normalize it to the VDAC loading control.
-
Compare the levels of stabilized PINK1 across the different this compound concentrations relative to the DMSO control.
-
Caption: Workflow for Western Blot analysis of PINK1 stabilization.
References
Discovery and Chemical Synthesis of Parl-IN-1: A Technical Guide
An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Parl-IN-1 is a potent and selective inhibitor of the mitochondrial rhomboid protease PARL (Presenilin-associated rhomboid-like protein), a key regulator of mitochondrial quality control. By inhibiting PARL, this compound robustly activates the PINK1/Parkin signaling pathway, which is crucial for the removal of damaged mitochondria through a process known as mitophagy. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological characterization of this compound, presenting detailed experimental protocols and quantitative data to support its role as a valuable chemical tool for studying mitochondrial biology and neurodegenerative diseases.
Introduction
Mitochondrial dysfunction is a central pathological feature in a range of human diseases, most notably neurodegenerative disorders such as Parkinson's disease. The cellular machinery for maintaining mitochondrial health is therefore of significant therapeutic interest. The PINK1/Parkin pathway is a primary mechanism for mitochondrial quality control. Under basal conditions, the serine/threonine kinase PINK1 is imported into the inner mitochondrial membrane and cleaved by PARL, leading to its degradation. Upon mitochondrial damage, this cleavage is inhibited, allowing full-length PINK1 to accumulate on the outer mitochondrial membrane, where it recruits and activates the E3 ubiquitin ligase Parkin. This initiates the ubiquitination of mitochondrial outer membrane proteins, flagging the damaged organelle for autophagic clearance (mitophagy).
Chemical probes that can modulate this pathway are essential for its detailed investigation and for exploring its therapeutic potential. This compound, a novel ketoamide-based inhibitor, was developed to provide acute and specific chemical blockage of PARL, thereby offering a powerful tool to study the downstream effects of PARL inhibition on the PINK1/Parkin pathway and mitophagy.[1][2]
Discovery of this compound
This compound was discovered through a targeted chemical biology approach aimed at developing potent and selective inhibitors of the mitochondrial rhomboid protease PARL.[1][2] The design strategy focused on peptidyl ketoamides, a class of inhibitors known to be active-site directed, covalent, and reversible against rhomboid proteases.
The development process involved an in vitro assay using recombinant PARL produced by in vitro translation in the presence of liposomes. A fluorogenic substrate was used to screen for inhibitory activity. This compound, also referred to as compound 5 in the primary literature, was designed based on the P5 to P1 sequence of human PINK1, a known substrate of PARL.[1] This substrate-centric design, coupled with a phenylbutyl substituent at the amidic nitrogen, resulted in a highly potent inhibitor of PARL.
Chemical Synthesis of this compound
The synthesis of this compound is a multi-step process involving solid-phase peptide synthesis followed by the introduction of the ketoamide warhead. The following is a representative synthetic scheme.
Synthesis of the Peptide Backbone
The peptide portion of this compound is synthesized on a solid support, typically a 2-chlorotrityl resin. Standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols are employed to sequentially couple the amino acids corresponding to the P5 to P2 positions of the PINK1 cleavage site.
Introduction of the Ketoamide Moiety
Following the synthesis of the peptide backbone, the N-terminal Fmoc protecting group is removed, and the α-ketoacid corresponding to the P1 residue is coupled to the free amine. The synthesis of the α-ketoamide is a critical step. A general approach involves the oxidation of an α-hydroxy amide or the amidation of an α-ketoacid.
Cleavage and Purification
Once the synthesis is complete, the peptidyl-α-ketoamide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA). The crude product is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the final this compound compound with high purity.
Quantitative Data
The biological activity of this compound has been characterized through a series of in vitro and cell-based assays. The key quantitative data are summarized in the tables below.
| Parameter | Value | Assay | Reference |
| IC50 | 28 nM | In vitro PARL inhibition assay |
| Cell Line | Treatment | Effect | Assay | Reference |
| HEK293T | 5 µM this compound, 8 h | Stabilization of PINK1-66 | Western Blot | |
| HEK293 T-REx | 5 µM this compound, 22 h | Recruitment of Parkin to mitochondria | Subcellular fractionation and Western Blot | |
| HEK293T | 5 nM - 20 µM this compound | Dose-dependent inhibition of PGAM5 cleavage | Western Blot |
Signaling Pathway and Experimental Workflow
The PINK1/Parkin Signaling Pathway
The following diagram illustrates the central role of PARL in the PINK1/Parkin signaling pathway and the mechanism of action of this compound.
Experimental Workflow for Assessing Parkin Recruitment
The following diagram outlines the experimental workflow to determine the effect of this compound on Parkin recruitment to mitochondria.
Experimental Protocols
In Vitro PARL Inhibition Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of recombinant PARL.
-
Recombinant PARL Production: Human PARL is produced using an in vitro translation system in the presence of liposomes to ensure proper folding and membrane integration.
-
Substrate: A fluorogenic peptide substrate, such as Ac-RRRAVFLA-AMC, is used.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% DDM).
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO.
-
Assay Procedure:
-
Add recombinant PARL to the assay buffer in a 96-well plate.
-
Add the this compound dilutions and incubate for a pre-determined time (e.g., 30 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission wavelengths appropriate for AMC).
-
-
Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration. Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based PINK1 Stabilization Assay
This assay determines the effect of this compound on the stabilization of full-length PINK1 in cells.
-
Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% FBS and antibiotics.
-
Treatment: Treat the cells with this compound (e.g., 5 µM) or a vehicle control (DMSO) for a specified duration (e.g., 8 hours). A positive control, such as CCCP, which induces mitochondrial depolarization and PINK1 stabilization, should be included.
-
Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Subcellular Fractionation (Optional but Recommended): Perform subcellular fractionation by differential centrifugation to separate the mitochondrial fraction from the cytosolic fraction. This can help to specifically assess PINK1 levels at the mitochondria.
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against PINK1.
-
Use antibodies against mitochondrial (e.g., TOM20, AIF) and cytosolic (e.g., β-actin, GAPDH) markers to confirm successful fractionation.
-
Incubate with a secondary antibody conjugated to HRP.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities for full-length PINK1 and normalize to a loading control.
Parkin Recruitment to Mitochondria Assay
This assay assesses the ability of this compound to induce the recruitment of Parkin to the mitochondria, a key step in mitophagy.
-
Cell Culture and Transfection: Culture HEK293 T-REx cells and transfect them with constructs expressing PINK1 and a tagged version of Parkin (e.g., HA-Parkin).
-
Treatment: Treat the transfected cells with this compound (e.g., 5 µM), a vehicle control (DMSO), and positive controls (e.g., CCCP, Antimycin A) for an appropriate time (e.g., 22 hours).
-
Subcellular Fractionation:
-
Harvest the cells and perform subcellular fractionation to isolate the mitochondrial and cytosolic fractions as described previously.
-
-
Western Blotting:
-
Perform Western blotting on the fractions as described above.
-
Probe the membranes with an antibody against the Parkin tag (e.g., anti-HA).
-
Use mitochondrial and cytosolic markers to verify the purity of the fractions.
-
-
Data Analysis: Quantify the amount of Parkin in the mitochondrial fraction relative to the total amount of Parkin (cytosolic + mitochondrial fractions) or normalize to a mitochondrial loading control.
Conclusion
This compound is a potent and specific inhibitor of the mitochondrial rhomboid protease PARL. Its ability to acutely block PARL activity leads to the robust activation of the PINK1/Parkin pathway, making it an invaluable tool for dissecting the molecular mechanisms of mitochondrial quality control. The detailed synthetic and experimental protocols provided in this guide will enable researchers to utilize this compound to further explore the role of PARL and mitophagy in health and disease, and to investigate the therapeutic potential of modulating this critical cellular pathway.
References
A Technical Guide to Parl-IN-1's Role in the Activation of the PINK1/Parkin Pathway
Executive Summary: Mitochondrial quality control is a critical cellular process for maintaining homeostasis, and its dysfunction is strongly implicated in neurodegenerative disorders such as Parkinson's disease. The PINK1/Parkin pathway plays a central role in identifying and clearing damaged mitochondria through a process known as mitophagy. A key negative regulator of this pathway is the mitochondrial rhomboid protease PARL, which, under basal conditions, cleaves and inactivates PINK1. Parl-IN-1 is a potent, specific, ketoamide-based inhibitor of PARL that serves as a powerful chemical tool to study and activate this pathway. By blocking PARL's proteolytic activity, this compound mimics mitochondrial stress, leading to the stabilization and accumulation of PINK1 on the outer mitochondrial membrane. This initiates a signaling cascade that recruits and activates the E3 ubiquitin ligase Parkin, culminating in the ubiquitination of mitochondrial outer membrane proteins and the selective autophagic removal of the damaged organelle. This guide provides an in-depth overview of the mechanism of action of this compound, quantitative data on its inhibitory activity, and detailed experimental protocols for its use in activating and assessing the PINK1/Parkin pathway.
The PINK1/Parkin Pathway in Mitochondrial Quality Control
Mutations in the genes encoding the serine/threonine kinase PINK1 (PTEN-induced putative kinase 1) and the E3 ubiquitin ligase Parkin (PARK2) are the leading causes of autosomal recessive early-onset Parkinson's disease[1][2]. Both proteins function in a common pathway to ensure mitochondrial fidelity[3].
Under healthy physiological conditions, PINK1 is continuously imported into the inner mitochondrial membrane (IMM), where it is sequentially cleaved by the mitochondrial processing peptidase (MPP) and the intramembrane rhomboid protease PARL (presenilin-associated rhomboid-like protein)[4]. This PARL-mediated cleavage is a critical step that leads to PINK1's release from the mitochondria and its subsequent degradation by the proteasome, thereby maintaining low cellular levels of the full-length protein[4].
Upon mitochondrial damage or depolarization, the import of PINK1 into the IMM is impaired. This prevents its cleavage by PARL, resulting in the accumulation of full-length, 66 kDa PINK1 on the outer mitochondrial membrane (OMM). On the OMM, PINK1 dimerizes and becomes active through autophosphorylation. Activated PINK1 then phosphorylates two key substrates: ubiquitin (Ub) at the serine 65 position (p-S65-Ub) and Parkin, also at serine 65, within its ubiquitin-like (Ubl) domain.
The binding of p-S65-Ub to a specific pocket on Parkin, along with the phosphorylation of Parkin's Ubl domain, releases Parkin from its autoinhibited state, leading to its full E3 ligase activation. Activated Parkin is recruited from the cytosol to the damaged mitochondrion, where it ubiquitinates a variety of OMM proteins. These ubiquitin chains, which are further phosphorylated by PINK1, create a powerful "eat-me" signal that recruits autophagy receptors, leading to the engulfment of the mitochondrion by an autophagosome and its subsequent degradation in the lysosome—a process termed mitophagy.
PARL: A Key Negative Regulator of the PINK1/Parkin Pathway
As described, the PARL protease is a critical negative regulator of mitophagy. Its primary function in healthy mitochondria is to cleave the transmembrane domain of PINK1, preventing its accumulation and keeping the pathway dormant. When mitochondrial integrity is compromised, PARL's activity on PINK1 is suppressed, allowing the pathway to be initiated. Therefore, direct inhibition of PARL provides a pharmacological strategy to bypass the need for mitochondrial damage and directly activate the PINK1/Parkin signaling cascade.
This compound: A Potent Chemical Probe for PARL Inhibition
This compound (also referred to as compound 5 in initial studies) is a potent, cell-permeable peptidyl ketoamide inhibitor designed based on the human PINK1 sequence at the PARL cleavage site. This compound acts as a covalent, reversible inhibitor targeting the active site of PARL. Its specificity and potency make it an invaluable chemical biology tool for acutely suppressing PARL activity, thereby allowing for the precise study of the downstream consequences, namely the activation of PINK1/Parkin-dependent mitophagy.
Mechanism of Action: How this compound Activates the PINK1/Parkin Pathway
The mechanism by which this compound activates the PINK1/Parkin pathway is direct and mimics the natural trigger of mitochondrial depolarization.
-
PARL Inhibition: this compound enters the cell and localizes to the mitochondria, where it directly binds to and inhibits the catalytic activity of the PARL protease.
-
PINK1 Stabilization: By blocking PARL, the inhibitor prevents the cleavage of newly imported PINK1. This leads to the rapid accumulation and stabilization of the full-length 66 kDa form of PINK1 on the OMM.
-
Pathway Activation: The stabilized PINK1 on the OMM proceeds to activate Parkin through the phosphorylation cascade described in Section 1.0.
-
Parkin Recruitment and Mitophagy: This results in the recruitment of cytosolic Parkin to the mitochondria and the initiation of mitophagy.
Pharmacological inhibition of PARL with this compound has been shown to successfully recapitulate the major effects of genetic PARL knockdown, including the stabilization of PINK1 and the recruitment of Parkin to mitochondria.
Caption: Signaling pathway for this compound-induced activation of mitophagy.
Quantitative Assessment of this compound Activity
The potency of this compound and its analogues has been determined using in vitro enzymatic assays. The half-maximal inhibitory concentration (IC₅₀) values quantify the concentration of the inhibitor required to reduce PARL's enzymatic activity by 50%.
| Compound | Description | PARL IC₅₀ (nM) | Reference |
| This compound (Compound 5) | Peptidyl ketoamide derived from human PINK1 cleavage site. | 28 nM | |
| Compound 6 | N-terminally arginine-tagged version of Cmpd 5 for increased solubility. | 80 nM | |
| Compound 7 | Ketoamide inhibitor based on PARL sequence preferences. | 1042 nM |
Key Experimental Methodologies
Assessing the activity of this compound involves both in vitro enzymatic assays and cell-based assays to confirm target engagement and downstream pathway activation.
In Vitro PARL Activity Assay
This assay directly measures the inhibitory effect of this compound on recombinant PARL's ability to cleave a fluorogenic substrate.
Objective: To determine the IC₅₀ of PARL inhibitors.
Materials:
-
Recombinant human PARL reconstituted in liposomes.
-
Fluorogenic peptide substrate (e.g., Ac-RRRAVFLA-4mc).
-
Assay Buffer: 5 mM Tris, 5 mM Mg(OAc)₂, 25 µM Zn(OAc)₂, 0.1 µg/µL BSA, pH 8.0.
-
This compound or other test compounds dissolved in DMSO.
-
384-well microplate.
-
Fluorescence plate reader.
Protocol:
-
Prepare serial dilutions of this compound in DMSO.
-
Add the test compounds to the assay buffer. For a final DMSO concentration of 30%, dissolve the compounds in the buffer by vigorous mixing (e.g., 1000 rpm, 37°C, 40 min).
-
Add 0.05 mg/mL PARL proteoliposomes to the wells of the microplate containing the inhibitor dilutions.
-
Initiate the reaction by adding the fluorogenic substrate to a final concentration of 100 µM.
-
Monitor the increase in fluorescence over time at appropriate excitation/emission wavelengths.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Cell-Based Assay for PINK1 Stabilization and Parkin Recruitment
This workflow uses immunoblotting to verify that this compound treatment in cells leads to the stabilization of PINK1 and the subsequent recruitment of Parkin to mitochondria.
Caption: Experimental workflow for assessing this compound activity in cells.
Protocol:
-
Cell Culture and Treatment:
-
Plate human embryonic kidney (HEK293T) cells and grow to ~80% confluency.
-
Treat cells with 5 µM this compound for 8 hours. Include a vehicle control (DMSO) and a positive control for pathway activation (e.g., 10 µM CCCP).
-
-
Cell Lysis and Subcellular Fractionation:
-
Harvest cells by scraping into a buffer suitable for mitochondrial isolation.
-
Perform subcellular fractionation using a method like sodium carbonate extraction to separate mitochondrial membrane proteins from soluble cytosolic proteins. This step is crucial to assess the recruitment of Parkin.
-
-
SDS-PAGE and Western Blotting:
-
Quantify protein concentration in both cytosolic and mitochondrial fractions.
-
Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against:
-
PINK1: To detect the stabilized 66 kDa band in the mitochondrial fraction.
-
Parkin: To observe its translocation from the cytosolic to the mitochondrial fraction.
-
Loading Controls: Use an antibody against a cytosolic protein (e.g., Actin) and a mitochondrial protein (e.g., TOM20) to confirm the purity of the fractions.
-
-
Incubate with appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities. An increase in the 66 kDa PINK1 band and an increased ratio of mitochondrial-to-cytosolic Parkin in this compound-treated cells compared to the DMSO control indicates successful pathway activation.
-
Conclusion and Future Directions
This compound is a well-characterized and potent inhibitor of the mitochondrial protease PARL. It serves as a critical tool for researchers, providing a means to acutely and specifically activate the PINK1/Parkin pathway of mitophagy without inducing widespread mitochondrial damage. This pharmacological approach avoids potential compensatory mechanisms that can arise from long-term genetic ablation of PARL. The ability to modulate this pathway on demand opens avenues for dissecting the intricate molecular details of mitophagy and exploring the therapeutic potential of PARL inhibition as a strategy to enhance mitochondrial quality control in the context of Parkinson's disease and other age-related disorders. Future work may focus on optimizing the pharmacokinetic properties of such inhibitors for in vivo studies and clinical translation.
References
- 1. Mechanism of Parkin activation by PINK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Counteracting PINK/Parkin Deficiency in the Activation of Mitophagy: A Potential Therapeutic Intervention for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Roles of PINK1, Parkin and Mitochondrial Fidelity in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PINK1 and Parkin – mitochondrial interplay between phosphorylation and ubiquitylation in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
Parl-IN-1: A Technical Guide to Inducing PINK1/Parkin-Dependent Mitophagy
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the mechanism and application of Parl-IN-1, a potent and specific inhibitor of the mitochondrial rhomboid protease PARL, for the induction of PINK1/Parkin-dependent mitophagy. This document provides a comprehensive overview of the underlying signaling pathways, quantitative data on its activity, and detailed experimental protocols for its use in research and drug discovery.
Introduction: The Critical Role of PINK1/Parkin-Dependent Mitophagy
Mitophagy is a selective form of autophagy responsible for the removal of damaged or superfluous mitochondria, a critical process for maintaining cellular health and preventing the accumulation of dysfunctional organelles. The PINK1/Parkin pathway is a primary mechanism governing this process. In healthy mitochondria, the serine/threonine kinase PINK1 is continuously imported into the inner mitochondrial membrane, where it is cleaved by the protease PARL and subsequently degraded. However, upon mitochondrial damage, characterized by a loss of mitochondrial membrane potential, PINK1 import is stalled, leading to its accumulation on the outer mitochondrial membrane (OMM). This accumulation serves as a distress signal, initiating the recruitment and activation of the E3 ubiquitin ligase Parkin from the cytosol. Activated Parkin then ubiquitinates various OMM proteins, tagging the damaged mitochondrion for recognition and engulfment by the autophagic machinery, ultimately leading to its degradation by lysosomes. Dysregulation of this pathway is implicated in numerous neurodegenerative diseases, most notably Parkinson's disease.
Mechanism of Action: How this compound Hijacks the Mitophagy Pathway
This compound is a small molecule inhibitor that potently and specifically targets PARL. By inhibiting PARL's proteolytic activity, this compound effectively mimics the initial signal of mitochondrial damage, even in healthy mitochondria.
The core mechanism of this compound-induced mitophagy is as follows:
-
Inhibition of PARL: this compound binds to and inhibits the enzymatic activity of the inner mitochondrial membrane protease PARL.
-
Stabilization and Accumulation of PINK1: In the absence of PARL-mediated cleavage, full-length PINK1 is no longer degraded and accumulates on the outer mitochondrial membrane.
-
Recruitment and Activation of Parkin: The accumulated PINK1 on the OMM serves as a platform to recruit cytosolic Parkin. PINK1 then phosphorylates both Parkin and ubiquitin, leading to the full activation of Parkin's E3 ligase activity.
-
Ubiquitination of Mitochondrial Proteins: Activated Parkin ubiquitinates a variety of proteins on the OMM, creating a "ubiquitin coat" on the mitochondrial surface.
-
Initiation of Autophagy: These ubiquitin chains are recognized by autophagy receptors (e.g., p62/SQSTM1), which link the ubiquitinated mitochondrion to the nascent autophagosome.
-
Lysosomal Degradation: The autophagosome engulfs the mitochondrion and subsequently fuses with a lysosome, leading to the degradation of the mitochondrion and its contents.
This targeted induction of mitophagy makes this compound a valuable tool for studying the intricacies of mitochondrial quality control and for exploring potential therapeutic strategies for diseases associated with mitochondrial dysfunction.
Signaling Pathway of this compound Induced Mitophagy
Caption: this compound inhibits PARL, leading to PINK1 accumulation and subsequent Parkin-dependent mitophagy.
Quantitative Data
The following table summarizes key quantitative data related to the activity of this compound and the induction of mitophagy.
| Parameter | Value | Cell Line / System | Reference |
| This compound IC50 for PARL | 28 nM | In vitro assay | [1] |
| This compound Concentration for PINK1 Stabilization | 5 µM | HEK293T cells | [1] |
| CCCP Concentration (Positive Control) | 10-20 µM | Various cell lines | [2] |
Note: Further quantitative data on the fold-increase in mitophagy flux or the percentage of mitochondrial clearance upon this compound treatment is currently being investigated and will be updated as available.
Experimental Protocols
Detailed methodologies for key experiments to study this compound-induced mitophagy are provided below.
Immunofluorescence for Parkin Recruitment to Mitochondria
This protocol allows for the visualization of Parkin translocation from the cytosol to the mitochondria, a key step in mitophagy induction.
Experimental Workflow:
Caption: Workflow for immunofluorescence analysis of Parkin recruitment to mitochondria.
Materials:
-
Cells expressing endogenous or fluorescently-tagged Parkin (e.g., HeLa, SH-SY5Y)
-
Glass coverslips
-
This compound
-
CCCP (positive control)
-
DMSO (vehicle control)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: anti-Parkin, anti-TOM20 (mitochondrial marker)
-
Fluorescently-labeled secondary antibodies
-
DAPI (nuclear stain)
-
Mounting medium
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentration of this compound (e.g., 5-10 µM), CCCP (e.g., 10 µM) as a positive control, or DMSO as a vehicle control for the desired time (e.g., 4-8 hours).
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies (e.g., rabbit anti-Parkin and mouse anti-TOM20) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with fluorescently-labeled secondary antibodies (e.g., anti-rabbit Alexa Fluor 488 and anti-mouse Alexa Fluor 594) and DAPI diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Mounting: Wash with PBS and mount the coverslips onto glass slides using mounting medium.
-
Imaging: Visualize the cells using a confocal microscope. Parkin recruitment is indicated by the co-localization of the Parkin signal with the mitochondrial marker TOM20.
Western Blot for LC3-II and Mitochondrial Protein Degradation
This protocol is used to quantify the conversion of LC3-I to LC3-II, a marker of autophagosome formation, and to assess the degradation of mitochondrial proteins.
Experimental Workflow:
Caption: Workflow for Western blot analysis of mitophagy markers.
Materials:
-
Cultured cells
-
This compound
-
RIPA buffer with protease inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-LC3, anti-TOM20, anti-Actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Culture and treat cells with this compound as described above. After treatment, wash cells with cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3, TOM20, and a loading control (e.g., Actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system. An increase in the LC3-II/LC3-I ratio and a decrease in the levels of mitochondrial proteins like TOM20 are indicative of mitophagy.
Mitophagy Flux Assay using Flow Cytometry
This high-throughput method allows for the quantitative measurement of mitophagic flux.
Experimental Workflow:
Caption: Workflow for flow cytometry-based mitophagy flux assay.
Materials:
-
Cells stably expressing a mitophagy reporter (e.g., mt-Keima or mito-QC)
-
This compound
-
Lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine)
-
Flow cytometer
Procedure:
-
Cell Culture: Culture cells stably expressing a pH-sensitive mitochondrial fluorescent reporter like mt-Keima. In healthy mitochondria (neutral pH), mt-Keima fluoresces maximally at a shorter wavelength, while in the acidic environment of the lysosome (following mitophagy), it shifts to a longer emission wavelength.
-
Treatment: Treat cells with this compound in the presence or absence of a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) for the desired time. The lysosomal inhibitor prevents the degradation of mitochondria that have been delivered to the lysosome, allowing for the measurement of total mitophagic flux.
-
Cell Harvesting: Harvest the cells by trypsinization and resuspend them in FACS buffer (e.g., PBS with 2% FBS).
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer capable of detecting the dual-wavelength emission of the mt-Keima reporter.
-
Data Analysis: The ratio of the fluorescence intensity at the longer wavelength (acidic) to the shorter wavelength (neutral) is calculated. An increase in this ratio upon this compound treatment, which is further enhanced in the presence of lysosomal inhibitors, indicates an increase in mitophagic flux.
Conclusion
This compound is a powerful chemical tool for the specific and potent induction of PINK1/Parkin-dependent mitophagy. Its well-defined mechanism of action and the availability of robust experimental protocols make it an invaluable asset for researchers in the fields of mitochondrial biology, neurodegeneration, and drug discovery. The methodologies and data presented in this guide provide a solid foundation for utilizing this compound to unravel the complexities of mitochondrial quality control and to explore novel therapeutic avenues for diseases linked to mitochondrial dysfunction.
References
An In-depth Technical Guide to the Molecular Target of Parl-IN-1 in Mitochondrial Quality Control
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Parl-IN-1, a potent inhibitor of the mitochondrial rhomboid protease PARL, and its role in the critical cellular process of mitochondrial quality control. This document details the molecular interactions, signaling pathways, and experimental methodologies relevant to the study of this compound, offering valuable insights for researchers in drug discovery and cellular biology.
Core Concepts: PARL and Mitochondrial Quality Control
Presenilin-associated rhomboid-like protein (PARL) is an intramembrane serine protease located in the inner mitochondrial membrane.[1][2] It plays a crucial role in various mitochondrial processes, including the regulation of apoptosis and mitochondrial morphology.[1][3] A key function of PARL is its involvement in the PINK1/Parkin pathway, a primary mechanism for mitochondrial quality control that ensures the removal of damaged mitochondria through a process known as mitophagy.[4]
The PINK1/Parkin pathway is tightly regulated. Under normal conditions, the kinase PINK1 is imported into the mitochondria, where it is cleaved by PARL. This cleavage leads to the degradation of PINK1, keeping its levels low. When mitochondria become damaged, the mitochondrial membrane potential is lost, preventing PINK1 import and cleavage by PARL. This leads to the accumulation and stabilization of PINK1 on the outer mitochondrial membrane, which in turn recruits the E3 ubiquitin ligase Parkin from the cytosol. Parkin then ubiquitinates outer mitochondrial membrane proteins, marking the damaged mitochondrion for degradation by autophagy.
This compound: A Potent PARL Inhibitor
This compound is a small molecule inhibitor that potently and specifically targets PARL. By inhibiting PARL's proteolytic activity, this compound effectively mimics the conditions of mitochondrial damage in terms of PINK1 processing. This leads to the stabilization of PINK1 and the robust activation of the PINK1/Parkin pathway, ultimately promoting mitophagy.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity and effects of this compound.
| Parameter | Value | Assay Conditions | Reference |
| IC50 for PARL | 28 nM | In vitro enzyme assay |
| Cellular Activity of this compound | ||
| Concentration Range (PGAM5 Cleavage Inhibition) | 5 nM - 20 µM | HEK293T cells |
| Concentration Range (PINK1 Stabilization) | 0.1 - 30 µM | HEK293T cells (8 hours) |
| Concentration for Parkin Recruitment | 5 µM | HEK293 T-REx cells (22 hours) |
Signaling Pathways and Mechanisms of Action
The interaction of this compound with PARL and the subsequent activation of the mitochondrial quality control pathway can be visualized through the following signaling diagrams.
Caption: PINK1 processing in a healthy mitochondrion.
Caption: this compound induces mitophagy via PARL inhibition.
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the effects of this compound.
-
Cell Lines: HEK293T and HEK293 T-REx cells are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
This compound Treatment: this compound is dissolved in DMSO to create a stock solution. For experiments, the stock is diluted in culture medium to the desired final concentrations (e.g., 0.1 µM to 30 µM). Cells are incubated with the compound for specified durations (e.g., 8 to 22 hours). Control cells are treated with an equivalent volume of DMSO.
This protocol separates mitochondrial and cytosolic fractions to analyze protein localization.
-
Cell Harvesting: After treatment, cells are washed with ice-cold PBS and harvested by scraping.
-
Homogenization: Cells are resuspended in a hypotonic buffer (e.g., 10 mM HEPES-KOH, pH 7.4, 1.5 mM MgCl2, 10 mM KCl, 0.5 mM DTT, and protease inhibitors) and incubated on ice. Cells are then homogenized using a Dounce homogenizer.
-
Centrifugation: The homogenate is centrifuged at a low speed (e.g., 800 x g) to pellet nuclei and unbroken cells. The supernatant is then centrifuged at a higher speed (e.g., 10,000 x g) to pellet the mitochondrial fraction. The resulting supernatant is the cytosolic fraction.
This technique is used to detect and quantify specific proteins.
-
Protein Extraction and Quantification: Protein concentrations of the cell lysates or subcellular fractions are determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for target proteins (e.g., PINK1, Parkin, PGAM5, and loading controls like VDAC for mitochondria and β-actin for cytosol). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
This assay directly measures the inhibitory effect of this compound on PARL's enzymatic activity.
-
Enzyme and Substrate Preparation: Recombinant PARL and a fluorogenic substrate peptide are used.
-
Inhibitor Incubation: Recombinant PARL is pre-incubated with varying concentrations of this compound.
-
Reaction Initiation and Measurement: The reaction is initiated by adding the fluorogenic substrate. The increase in fluorescence over time, corresponding to substrate cleavage, is measured using a fluorescence plate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the rate of reaction against the inhibitor concentration.
Logical Workflow of this compound Investigation
The following diagram illustrates the logical progression of experiments to characterize the molecular target and effects of this compound.
Caption: Experimental workflow for this compound characterization.
This comprehensive guide provides a detailed technical overview of this compound and its molecular target, PARL, within the context of mitochondrial quality control. The provided data, diagrams, and protocols serve as a valuable resource for researchers investigating novel therapeutic strategies targeting mitochondrial dysfunction.
References
- 1. PARL - Wikipedia [en.wikipedia.org]
- 2. The PARL family of mitochondrial rhomboid proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphorylation and cleavage of presenilin-associated rhomboid-like protein (PARL) promotes changes in mitochondrial morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Structure-Activity Relationship of Ketoamide Inhibitors of the Mitochondrial Rhomegalisin PARL: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of ketoamide inhibitors targeting Presenilin-associated rhomboid-like protein (PARL). PARL, a mitochondrial rhomboid protease, plays a critical role in cellular homeostasis, including the regulation of mitophagy and apoptosis, making it a compelling target for therapeutic intervention in various diseases, including Parkinson's disease.[1][2] The development of potent and selective PARL inhibitors is crucial for elucidating its physiological functions and for potential drug development. Peptidyl ketoamides have emerged as a promising class of reversible, covalent inhibitors that interact with the active site of rhomboid proteases.[1][2]
Core Principles of PARL Inhibition by Ketoamides
Ketoamide inhibitors are designed to mimic the substrate of PARL, allowing them to bind to the active site. The electrophilic keto-amide warhead forms a reversible covalent bond with the catalytic serine residue in the enzyme's active site, leading to potent inhibition.[2] The specificity and potency of these inhibitors are largely determined by the peptide sequence, which interacts with the substrate-binding pockets of PARL.
Quantitative Analysis of Ketoamide Inhibitors
The following table summarizes the in vitro inhibitory activity of several peptidyl ketoamide compounds against recombinant human PARL. The IC50 values were determined using a fluorogenic substrate in a liposome-based in vitro assay.
| Compound ID | P5-P1 Sequence | N-terminal Modification | C-terminal "Tail" | In Vitro IC50 (µM) |
| 5 | Ac-AVFLA | - | Phenylbutyl | 0.41 |
| 6 | Ac-RRRAVFLA | Arginine tagging | Phenylbutyl | 3.2 |
| 7 | Ac-RRRAVFLA | Arginine tagging | Phenylbutyl (incorporating published sequence preferences) | Data not provided |
Table 1: In vitro inhibitory potency of ketoamide compounds against recombinant human PARL.
Structure-Activity Relationship Insights
The development of these inhibitors followed a substrate-based design strategy. Compound 5, derived from the P5 to P1 sequence of the known PARL substrate PINK1, demonstrated potent nanomolar inhibition of recombinant PARL in vitro.
To enhance the aqueous solubility of the lead compound 5, N-terminal arginine tagging was employed to create compound 6. However, this modification resulted in a significant decrease in inhibitory potency, with the IC50 value increasing to 3.2 µM. This suggests that the N-terminal modification may interfere with optimal binding to the active site or alter the compound's partitioning into the lipidic environment of the assay.
Further modifications, as in compound 7, incorporated published sequence preferences of PARL to potentially improve potency, although specific IC50 values for this compound were not detailed in the primary literature. The data highlights a critical dependency on the peptidyl sequence and the C-terminal hydrophobic "tail" for effective PARL inhibition.
Experimental Methodologies
A robust understanding of the experimental protocols is essential for the replication and extension of these findings. The following sections detail the key experimental procedures used in the characterization of these ketoamide inhibitors.
In Vitro PARL Inhibition Assay
The inhibitory activity of the ketoamide compounds was determined using an in vitro assay with recombinant human PARL embedded in liposomes.
-
Production of Recombinant PARL: Mature human PARL was produced using an in vitro translation system in the presence of liposomes, allowing for the spontaneous insertion of the enzyme into a lipid bilayer, which is crucial for its stability and activity. The resulting proteoliposomes were then isolated by density gradient centrifugation.
-
Fluorogenic Substrate: A soluble, fluorescently labeled peptide substrate, Ac-RRRAVFLA-4mc (compound 4), was used to measure PARL's proteolytic activity. This substrate is derived from the cleavage site of the natural PARL substrate PINK1.
-
Inhibition Measurement: The assay was performed by incubating the recombinant PARL-containing liposomes with the fluorogenic substrate (100 µM) and varying concentrations of the ketoamide inhibitors. The rate of substrate cleavage was monitored by measuring the increase in fluorescence over time.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) values were calculated by fitting the dose-response curves of the inhibitors to a standard model.
Cellular Assay for PARL Activity
To assess the efficacy of the inhibitors in a cellular context, their ability to block the cleavage of the PARL substrate PGAM5 was measured in human cells.
-
Cell Line: Flp-In HEK293 T-REx cells were used to overexpress human PARL and a substrate, PGAM5.
-
Inhibitor Treatment: The cells were treated with the ketoamide inhibitors (compounds 5 and 6) at various concentrations.
-
Analysis of PGAM5 Cleavage: The extent of PGAM5 cleavage by PARL was determined by immunoblotting, allowing for the calculation of apparent IC50 values in a cellular environment.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological pathways and experimental processes is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the PARL-mediated signaling pathway and the workflow for developing PARL inhibitors.
Caption: PARL's role in the PINK1/Parkin-mediated mitophagy pathway and its inhibition by ketoamides.
Caption: Experimental workflow for the development and characterization of PARL ketoamide inhibitors.
Conclusion
The investigation into ketoamide inhibitors of PARL has provided valuable insights into the structure-activity relationships governing their potency. The substrate-derived peptidyl sequence is a key determinant of inhibitory activity, while modifications to enhance properties like solubility can significantly impact efficacy. The development of a robust in vitro assay using liposome-reconstituted PARL has been instrumental in advancing this field. Further optimization of these ketoamide scaffolds holds promise for the development of potent and selective chemical probes to study PARL biology and for the potential development of novel therapeutics for diseases linked to mitochondrial dysfunction.
References
The Role of Parl-IN-1 in Restoring Mitochondrial Homeostasis in Parkinson's Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. Mitochondrial dysfunction is a central hallmark of PD, contributing to neuronal death through impaired energy production, increased oxidative stress, and defective mitochondrial quality control. The PINK1/Parkin pathway plays a critical role in maintaining mitochondrial homeostasis by orchestrating the removal of damaged mitochondria via a process known as mitophagy. The mitochondrial intramembrane protease PARL (Presenilin-associated rhomboid-like protein) is a key negative regulator of this pathway. By cleaving PINK1, PARL prevents its accumulation on the mitochondrial outer membrane and the subsequent recruitment of Parkin. Consequently, inhibition of PARL presents a promising therapeutic strategy to enhance mitophagy and restore mitochondrial health in the context of Parkinson's disease. This technical guide provides an in-depth overview of the effects of Parl-IN-1, a potent and specific PARL inhibitor, on mitochondrial homeostasis in cellular models relevant to Parkinson's disease research. We present quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate further investigation into the therapeutic potential of PARL inhibition.
Introduction to PARL and the PINK1/Parkin Pathway
Mitochondrial quality control is essential for neuronal survival and function. The PINK1/Parkin pathway is a primary mechanism for the selective elimination of damaged mitochondria. In healthy mitochondria, the serine/threonine kinase PINK1 is continuously imported into the inner mitochondrial membrane, where it is cleaved by PARL.[1][2] This cleavage event leads to the proteasomal degradation of PINK1 in the cytosol, keeping its levels low.[1][2]
Upon mitochondrial damage, characterized by a loss of mitochondrial membrane potential (ΔΨm), PINK1 import is stalled. This leads to the accumulation of full-length PINK1 on the outer mitochondrial membrane (OMM).[1] Accumulated PINK1 autophosphorylates and then phosphorylates ubiquitin molecules on the mitochondrial surface, creating a signal for the recruitment of the E3 ubiquitin ligase Parkin from the cytosol. Activated Parkin then ubiquitinates various OMM proteins, tagging the damaged mitochondrion for engulfment by an autophagosome and subsequent degradation in the lysosome.
Mutations in both PINK1 and Parkin genes are linked to early-onset, autosomal recessive forms of Parkinson's disease, highlighting the critical role of this pathway in protecting dopaminergic neurons.
This compound: A Potent Inhibitor of PARL
This compound is a novel ketoamide-based inhibitor of PARL with high potency and specificity. It serves as a valuable chemical tool to acutely inhibit PARL activity and study the downstream consequences on the PINK1/Parkin pathway and mitochondrial homeostasis.
Quantitative Data on this compound Activity
The following table summarizes the key quantitative data regarding the efficacy of this compound in cellular models.
| Parameter | Value | Cell Line | Reference |
| IC50 for PARL Inhibition | 28 nM | Recombinant Human PARL (in vitro) | |
| PINK1 Stabilization | Significant increase in 66 kDa and 62 kDa forms | HEK293T cells | |
| Parkin Recruitment | Significant increase in mitochondrial Parkin | HEK293 T-REx cells |
Signaling Pathways Modulated by this compound
Inhibition of PARL by this compound directly impacts the initial steps of the PINK1/Parkin pathway, leading to its activation.
The Canonical PINK1/Parkin Pathway Activation by this compound
The primary mechanism of action of this compound is the direct inhibition of PARL's proteolytic activity. This blockage prevents the cleavage of PINK1, leading to its accumulation on the outer mitochondrial membrane and the subsequent recruitment and activation of Parkin, thereby initiating mitophagy.
Alternative PINK1 Cleavage upon PARL Inhibition
Interestingly, pharmacological inhibition of PARL with this compound not only stabilizes full-length PINK1 but also leads to the appearance of alternative PINK1 cleavage products. Studies have shown that under PARL inhibition, PINK1 can be cleaved by the mitochondrial protease OMA1, resulting in a ~53 kDa fragment that associates with the outer mitochondrial membrane. Furthermore, a ~62 kDa form, resulting from cleavage by the mitochondrial processing peptidase (MPP), accumulates within the mitochondria. The precise roles of these alternative cleavage products in mitochondrial quality control are still under investigation.
Experimental Protocols
The following protocols are based on methodologies described in the literature for studying the effects of PARL inhibitors. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Culture and Treatment
-
Cell Lines:
-
HEK293T cells (for endogenous PINK1 studies).
-
HEK293 T-REx cells stably overexpressing PINK1 or HA-Parkin-IRES-GFP (for enhanced signal detection).
-
SH-SY5Y neuroblastoma cells (a more disease-relevant dopaminergic-like cell line).
-
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in culture medium to the desired final concentration (e.g., 0.1-30 µM for PINK1 stabilization, 5 µM for Parkin recruitment).
-
Treat cells for the desired duration (e.g., 8 hours for PINK1 stabilization, 22 hours for Parkin recruitment).
-
Include a DMSO vehicle control in all experiments.
-
Positive controls such as CCCP (10 µM) or Antimycin A can be used to induce mitochondrial depolarization and activate the PINK1/Parkin pathway.
-
PINK1 Stabilization Assay (Immunoblotting)
-
Cell Lysis and Mitochondrial Fractionation:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in mitochondrial isolation buffer (e.g., containing 250 mM sucrose, 20 mM HEPES-KOH pH 7.5, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, and protease inhibitors).
-
Homogenize the cells using a Dounce homogenizer or by passing through a fine-gauge needle.
-
Centrifuge the homogenate at a low speed (e.g., 800 x g for 10 min at 4°C) to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 15 min at 4°C) to pellet the mitochondria.
-
The resulting pellet is the mitochondrial fraction.
-
-
Protein Quantification: Determine the protein concentration of the mitochondrial fraction using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody against PINK1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Use a mitochondrial loading control, such as VDAC1 or TOM20, to ensure equal loading.
-
Parkin Recruitment Assay (Immunofluorescence)
-
Cell Seeding and Treatment:
-
Seed cells expressing fluorescently tagged Parkin (e.g., YFP-Parkin or GFP-Parkin) onto glass coverslips in a multi-well plate.
-
Allow cells to adhere overnight.
-
Treat the cells with this compound as described above.
-
-
Immunofluorescence Staining:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with a blocking solution (e.g., 5% BSA in PBS) for 1 hour.
-
To visualize mitochondria, incubate with a primary antibody against a mitochondrial marker (e.g., TOM20, Cytochrome c) overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.
-
-
Microscopy and Image Analysis:
-
Acquire images using a confocal microscope.
-
Quantify the colocalization of the Parkin signal with the mitochondrial marker signal using image analysis software (e.g., ImageJ with the Coloc 2 plugin). An increase in the Pearson's correlation coefficient indicates Parkin recruitment to the mitochondria.
-
Future Directions and Considerations
While the inhibition of PARL by this compound shows great promise in activating the neuroprotective PINK1/Parkin pathway, several areas warrant further investigation:
-
Effects on broader mitochondrial health: Detailed quantitative studies are needed to assess the impact of this compound on mitochondrial membrane potential, ATP production, and reactive oxygen species (ROS) levels in various Parkinson's disease models, especially in dopaminergic neurons.
-
Quantification of mitophagy flux: While this compound initiates mitophagy, it is crucial to quantify the entire process, from autophagosome engulfment to lysosomal degradation. Assays using reporters like mt-Keima will be valuable in this regard.
-
In vivo studies: The efficacy and safety of this compound need to be evaluated in animal models of Parkinson's disease (e.g., MPTP or 6-OHDA-lesioned rodents) to assess its potential for slowing or halting neurodegeneration.
-
Long-term effects of PARL inhibition: The consequences of chronic PARL inhibition on mitochondrial and cellular homeostasis need to be carefully examined to ensure the long-term safety of this therapeutic approach.
-
Specificity and off-target effects: Thorough characterization of the specificity of this compound and potential off-target effects is essential for its development as a therapeutic agent.
Conclusion
This compound is a powerful research tool for dissecting the role of PARL in mitochondrial quality control. By potently and specifically inhibiting PARL, this compound robustly activates the PINK1/Parkin pathway, a key cellular defense mechanism against mitochondrial damage. The data and protocols presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of PARL inhibition in Parkinson's disease and other neurodegenerative disorders associated with mitochondrial dysfunction. Further research focusing on the long-term effects and in vivo efficacy of PARL inhibitors will be critical in translating these promising preclinical findings into novel therapies for patients.
References
Methodological & Application
Parl-IN-1 Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parl-IN-1 is a potent and selective inhibitor of the mitochondrial rhomboid protease PARL (presenilin-associated rhomboid-like protein).[1] Inhibition of PARL by this compound leads to the stabilization of PINK1 (PTEN-induced putative kinase 1), a key regulator of mitochondrial quality control.[1] This stabilization triggers the recruitment of Parkin, an E3 ubiquitin ligase, to damaged mitochondria, ultimately promoting their removal through a selective form of autophagy known as mitophagy.[1][2] These application notes provide a comprehensive guide for the use of this compound in cell culture, including detailed experimental protocols and data presentation.
Mechanism of Action
Under normal physiological conditions, PINK1 is imported into the mitochondria, where it is cleaved by PARL and subsequently degraded by the proteasome.[2] Mitochondrial stress or damage inhibits this cleavage, leading to the accumulation of full-length PINK1 on the outer mitochondrial membrane. This compound mimics this effect by directly inhibiting PARL's proteolytic activity. The accumulated PINK1 then recruits and activates Parkin, which ubiquitinates mitochondrial outer membrane proteins. This ubiquitination serves as a signal for the autophagic machinery to engulf and degrade the damaged mitochondria. This compound has been shown to impede the mitochondrial stress-induced cleavage of PGAM5, another substrate of PARL.
Quantitative Data Summary
The following tables summarize key quantitative data for the use of this compound in various cell lines.
Table 1: In Vitro Inhibitory Activity
| Parameter | Value |
| IC50 (PARL) | 28 nM |
Table 2: Effective Concentrations in Cell Culture
| Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |
| HEK293T | 5 nM - 20 µM | Not Specified | Inhibition of overexpressed human PGAM5 cleavage | |
| HEK293T | 0.1 - 30 µM | 8 hours | Stabilization of PINK1 and alternative cleavage | |
| HEK293 T-REx | 5 µM | 22 hours | Activation of the PINK1/Parkin pathway | |
| Flp-In HEK293 T-REx | 0.41 µM (IC50) | Overnight | Inhibition of overexpressed human PGAM5 cleavage | |
| HEK293T | 0.15 µM (IC50) | Overnight (with CCCP) | Inhibition of endogenous PGAM5 cleavage |
Signaling Pathway and Experimental Workflow
Caption: this compound inhibits PARL, leading to PINK1 stabilization and mitophagy.
Caption: General experimental workflow for studying this compound in cell culture.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: HEK293T cells are a commonly used cell line for studying the PINK1/Parkin pathway.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to the desired final concentrations immediately before use. A vehicle control (DMSO) should be included in all experiments.
Cell Viability Assay (WST-1 Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
This protocol is designed to analyze changes in PINK1, Parkin, and PGAM5 levels following this compound treatment.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on a polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against PINK1, Parkin, PGAM5, or a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Recommended antibody dilutions should be determined empirically, but a starting point of 1:1000 is common.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Note on PGAM5 Cleavage Analysis: To specifically analyze the effect of this compound on mitochondrial stress-induced PGAM5 cleavage, cells can be co-treated with an uncoupling agent like CCCP (carbonyl cyanide m-chlorophenyl hydrazone) to induce stress.
Immunofluorescence
This protocol allows for the visualization of Parkin translocation to mitochondria, a key indicator of mitophagy induction.
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere.
-
Treatment: Treat the cells with this compound or vehicle control for the desired time.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against Parkin and a mitochondrial marker (e.g., TOM20, CoxIV) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with appropriate fluorescently-labeled secondary antibodies for 1 hour at room temperature, protected from light.
-
Mounting and Imaging: Mount the coverslips on microscope slides using a mounting medium containing DAPI for nuclear staining. Visualize the cells using a fluorescence or confocal microscope.
Troubleshooting
-
Low or no effect of this compound:
-
Concentration: Perform a dose-response experiment to determine the optimal concentration for your cell line.
-
Incubation time: Optimize the treatment duration.
-
Compound stability: Ensure the this compound stock solution is properly stored and has not degraded.
-
-
High background in Western blots:
-
Blocking: Increase the blocking time or try a different blocking agent.
-
Antibody concentration: Titrate the primary and secondary antibody concentrations.
-
Washing: Increase the number and duration of washes.
-
-
Weak signal in immunofluorescence:
-
Antibody concentration: Increase the primary antibody concentration.
-
Permeabilization: Ensure complete permeabilization.
-
Antigen retrieval: For some targets, an antigen retrieval step may be necessary.
-
By following these detailed protocols and considering the provided quantitative data, researchers can effectively utilize this compound to investigate the intricate mechanisms of mitochondrial quality control and mitophagy in various cellular models.
References
Application Notes and Protocols for Inducing Mitophagy in HEK293T Cells with Parl-IN-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mitophagy is a selective autophagic process responsible for the removal of damaged or superfluous mitochondria, playing a critical role in cellular homeostasis. Dysfunctional mitophagy is implicated in a variety of human pathologies, including neurodegenerative diseases and cancer. The PINK1/Parkin signaling pathway is a key regulatory axis in stress-induced mitophagy. Under normal physiological conditions, the serine/threonine kinase PINK1 is imported into the inner mitochondrial membrane and subsequently cleaved by the rhomboid protease PARL (Presenilin-associated rhomboid-like protein). This cleavage leads to its degradation by the proteasome, keeping its cellular levels low. Upon mitochondrial damage, the loss of mitochondrial membrane potential prevents PINK1 import, leading to its accumulation on the outer mitochondrial membrane (OMM). Accumulated PINK1 recruits the E3 ubiquitin ligase Parkin from the cytosol to the mitochondria, initiating the ubiquitination of OMM proteins and subsequent engulfment of the damaged mitochondrion by an autophagosome for lysosomal degradation.
Parl-IN-1 is a potent and specific inhibitor of the mitochondrial protease PARL[1][2][3]. By inhibiting PARL, this compound prevents the cleavage of PINK1, leading to its stabilization on the OMM and robust activation of the PINK1/Parkin pathway, ultimately inducing mitophagy[1][2]. These application notes provide a comprehensive guide for utilizing this compound to induce and analyze mitophagy in Human Embryonic Kidney 293T (HEK293T) cells.
Data Presentation
Table 1: Recommended Concentrations of this compound for Mitophagy Induction in HEK293T Cells
| Compound | Target | Cell Line | Effective Concentration Range | Incubation Time | Observed Effect | Reference |
| This compound | PARL Protease | HEK293T | 0.1 - 30 µM | 8 hours | Dose-dependent inhibition of PARL-cleavage of overexpressed PINK1. | |
| This compound | PARL Protease | HEK293T | 5 µM | 8 hours | Stabilization of endogenous PINK1. | |
| This compound | PARL Protease | HEK293 T-REx | 5 µM | 22 hours | Recruitment of Parkin to mitochondria. |
Note: The optimal concentration and incubation time should be determined empirically for specific experimental conditions and cell line passages.
Signaling Pathway
The inhibition of PARL by this compound triggers a signaling cascade that culminates in the selective removal of mitochondria.
References
Application Notes and Protocols for Parl-IN-1 in In Vitro Mitophagy Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitophagy, the selective autophagic clearance of damaged or superfluous mitochondria, is a critical cellular quality control mechanism. Dysregulation of this process is implicated in a range of human pathologies, including neurodegenerative diseases like Parkinson's disease. The PINK1/Parkin signaling pathway is a key regulator of mitophagy. A central component of this pathway is the mitochondrial inner membrane protease PARL (Presenilin-associated rhomboid-like protein). Under basal conditions, PARL cleaves and inactivates PINK1 (PTEN-induced putative kinase 1), preventing the initiation of mitophagy.
Parl-IN-1 is a potent and specific ketoamide inhibitor of PARL.[1] By inhibiting PARL, this compound prevents PINK1 cleavage and degradation, leading to its accumulation on the outer mitochondrial membrane (OMM).[1][2] This accumulation of PINK1 serves as a signal for the recruitment and activation of the E3 ubiquitin ligase Parkin, which in turn ubiquitinates OMM proteins, flagging the damaged mitochondria for engulfment by autophagosomes and subsequent lysosomal degradation.[2][3] These application notes provide detailed protocols for utilizing this compound to induce and study mitophagy in vitro.
Key Applications
-
Induction of Mitophagy: this compound provides a specific chemical tool to induce PINK1/Parkin-mediated mitophagy without causing widespread mitochondrial depolarization, unlike conventional agents like CCCP.
-
Mechanism of Action Studies: Elucidate the molecular events downstream of PARL inhibition in the mitophagy pathway.
-
Drug Discovery: Screen for novel therapeutic agents that modulate mitophagy by using this compound as a positive control for pathway activation.
-
Disease Modeling: Investigate the consequences of mitophagy induction in cellular models of diseases where mitochondrial dysfunction is a contributing factor.
Data Presentation
The following tables summarize quantitative data from representative in vitro experiments demonstrating the effects of PARL inhibition on key mitophagy events.
Table 1: Parkin Recruitment to Mitochondria Following PARL Inhibition
| Cell Line | Treatment | Duration | % of Cells with Parkin Recruitment | Fold Increase in Mitochondrial Parkin | Reference |
| HEK293 T-REx (PINK1-overexpressing) | 5 µM PARL inhibitor ("compound 5") | 3 hours | Significant increase vs. DMSO | Not specified | |
| HEK293 T-REx (doxycycline-inducible PARL shRNA) | Doxycycline (PARL knockdown) | Not specified | ~15% | Not specified | |
| HEK293 T-REx (PINK1-overexpressing) | 5 µM PARL inhibitor ("compound 5") | 22 hours | Not applicable | Significant increase vs. DMSO |
Table 2: Induction of Autophagosome Formation Following PARL Knockdown
| Cell Line | Treatment | Duration | % of Autophagy-Positive Cells* | Reference |
| HEK293T (stable GFP-LC3B, mCherry-Parkin) | PARL siRNA | Not specified | ~75% | |
| HEK293T (stable GFP-LC3B, mCherry-Parkin) | Nontargeting siRNA + CCCP (positive control) | Not specified | ~80% |
*Defined as cells showing more than 3 GFP-LC3B and mCherry-Parkin double-positive structures.
Signaling Pathway and Experimental Workflows
PINK1/Parkin-Mediated Mitophagy Induced by this compound
References
Application Notes and Protocols for Parl-IN-1 Treatment in PINK1 Stabilization Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Parl-IN-1, a potent and specific inhibitor of the mitochondrial rhomboid protease PARL, to achieve stabilization of the PINK1 protein. Understanding the optimal conditions for this compound treatment is crucial for investigating the PINK1/Parkin signaling pathway, which plays a critical role in mitochondrial quality control and is implicated in the pathogenesis of Parkinson's disease.
Introduction
PTEN-induced putative kinase 1 (PINK1) is a serine/threonine kinase that acts as a sensor of mitochondrial health. In healthy mitochondria, PINK1 is continuously imported into the inner mitochondrial membrane, where it is cleaved by the presenilin-associated rhomboid-like protein (PARL). This cleavage event targets PINK1 for proteasomal degradation, keeping its cellular levels low. Upon mitochondrial damage or depolarization, PINK1 import is impaired, leading to its accumulation on the outer mitochondrial membrane. This stabilization of full-length PINK1 initiates a signaling cascade that recruits the E3 ubiquitin ligase Parkin to the damaged mitochondria, ultimately leading to their removal through mitophagy.[1]
This compound is a chemical tool that inhibits PARL activity, thereby preventing PINK1 cleavage and leading to its stabilization even in healthy mitochondria.[2] This allows for the controlled activation of the PINK1/Parkin pathway, providing a valuable system for studying its downstream effects and for screening potential therapeutic modulators.
Data Presentation
The following table summarizes the quantitative data from studies on the effect of PARL inhibition on PINK1 stabilization. It is important to note that the available data on the precise time course of PINK1 stabilization with this compound is limited. The optimal treatment duration may vary depending on the cell type, experimental conditions, and the specific research question.
| Treatment | Cell Line | Concentration | Duration | Observed Effect on PINK1 | Reference |
| This compound (Compound 5, an analog) | HEK293T | 5 µM | 8 hours | Stabilization of the 66 kDa (full-length) form of PINK1. | [3] |
| This compound (Compound 5, an analog) | HEK293T | 5 µM | 22 hours | Recruitment of Parkin to the mitochondria, an event downstream of PINK1 stabilization. | [3] |
| shRNA-mediated PARL knockdown | HEK293 T-REx | N/A | 3 days | Accumulation of some PINK1. | |
| shRNA-mediated PARL knockdown | HEK293 T-REx | N/A | 7 days | Robust levels of PINK1 accumulation. |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental procedure, the following diagrams are provided.
References
- 1. Intramembrane protease PARL defines a negative regulator of PINK1- and PARK2/Parkin-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Blockage of the Mitochondrial Rhomboid Protease PARL by Novel Ketoamide Inhibitors Reveals Its Role in PINK1/Parkin-Dependent Mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PINK1 Is Selectively Stabilized on Impaired Mitochondria to Activate Parkin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Evaluation of PARP-1 Inhibitors in a Parkinson's Disease Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta.[1] A key pathological feature is the accumulation of misfolded α-synuclein in Lewy bodies.[2] Emerging evidence points to the overactivation of the nuclear enzyme Poly(ADP-ribose) polymerase-1 (PARP-1) as a significant contributor to the neurodegenerative process in PD.[3] PARP-1 is activated by DNA damage, and its excessive activation leads to energy depletion and a form of cell death known as parthanatos.[3] Therefore, inhibition of PARP-1 presents a promising therapeutic strategy to mitigate neurodegeneration in Parkinson's disease.[4]
These application notes provide a comprehensive framework for designing and conducting an in vivo study to evaluate the therapeutic potential of a novel PARP-1 inhibitor in a preclinical model of Parkinson's disease.
Mechanism of Action: PARP-1 Inhibition for Neuroprotection
In the context of Parkinson's disease, oxidative stress and mitochondrial dysfunction lead to DNA damage in dopaminergic neurons. This damage triggers the activation of PARP-1, which in turn cleaves NAD+ to form poly(ADP-ribose) (PAR) polymers on acceptor proteins. While this is a crucial step in DNA repair, hyperactivation of PARP-1 depletes cellular NAD+ and ATP stores, leading to energy failure and ultimately, cell death. Furthermore, PARP-1 activation can influence the stability and transactivation of the tumor suppressor protein p53, further contributing to neuronal death. A potent, brain-penetrant PARP-1 inhibitor is hypothesized to block this cascade, thereby preserving neuronal energy homeostasis, reducing inflammation, and preventing the death of dopaminergic neurons.
Figure 1: PARP-1 inhibitor mechanism of action in neuroprotection.
In Vivo Study Design: Evaluating a PARP-1 Inhibitor in an MPTP Mouse Model
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is a well-established and widely used preclinical model that recapitulates many of the pathological and biochemical hallmarks of Parkinson's disease, including the selective loss of dopaminergic neurons in the substantia nigra.
Objective: To assess the neuroprotective efficacy of a PARP-1 inhibitor in preventing MPTP-induced dopaminergic neurodegeneration and motor deficits in mice.
Experimental Groups:
-
Group 1 (Vehicle Control): Vehicle + Saline
-
Group 2 (MPTP Control): Vehicle + MPTP
-
Group 3 (PARP-1 Inhibitor Low Dose): Low Dose PARP-1 Inhibitor + MPTP
-
Group 4 (PARP-1 Inhibitor High Dose): High Dose PARP-1 Inhibitor + MPTP
Study Timeline: A typical study duration would be 21 days, including acclimatization, treatment, and behavioral testing, followed by tissue collection.
Figure 2: Experimental workflow for the in vivo MPTP mouse model study.
Experimental Protocols
Animal Model and MPTP Administration
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
MPTP Administration: Administer MPTP hydrochloride at a dose of 20 mg/kg (free base) intraperitoneally (i.p.) once daily for five consecutive days. Prepare MPTP fresh daily in sterile saline.
PARP-1 Inhibitor Administration
-
Formulation: Dissolve the PARP-1 inhibitor in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline).
-
Dosing: Administer the PARP-1 inhibitor via oral gavage or i.p. injection starting one day before the first MPTP injection and continuing daily throughout the study. Dose selection should be based on prior pharmacokinetic and tolerability studies.
Behavioral Assessments
-
Rotarod Test: To assess motor coordination and balance. Place mice on an accelerating rotarod (e.g., 4 to 40 rpm over 5 minutes) and record the latency to fall. Conduct three trials per mouse with a 15-minute inter-trial interval.
-
Pole Test: To evaluate bradykinesia. Place the mouse head-upward on top of a vertical wooden pole (e.g., 50 cm high, 1 cm diameter). Record the time to turn completely downward and the total time to descend to the base.
Post-Mortem Tissue Analysis
-
Tissue Collection: At the end of the study, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde. Collect the brains and either post-fix for immunohistochemistry or snap-freeze for biochemical analysis.
-
Immunohistochemistry:
-
Section the brains (e.g., 30 µm coronal sections) through the substantia nigra and striatum.
-
Stain for Tyrosine Hydroxylase (TH) to quantify the number of dopaminergic neurons in the substantia nigra and the density of dopaminergic terminals in the striatum.
-
Stain for Iba1 and GFAP to assess microgliosis and astrogliosis, respectively, as markers of neuroinflammation.
-
-
Biochemical Analysis (Striatum):
-
High-Performance Liquid Chromatography (HPLC): Measure the levels of dopamine and its metabolites (DOPAC and HVA) to assess the functional state of the nigrostriatal pathway.
-
Western Blot: Analyze the levels of PAR, α-synuclein, and apoptotic markers (e.g., cleaved caspase-3).
-
Data Presentation
Table 1: Summary of Expected Quantitative Data
| Parameter | Group 1 (Vehicle) | Group 2 (MPTP) | Group 3 (Low Dose) | Group 4 (High Dose) |
| Behavioral | ||||
| Rotarod Latency (s) | Baseline | Significantly Reduced | Partial Rescue | Significant Rescue |
| Pole Test - Turn Time (s) | Baseline | Significantly Increased | Partial Reduction | Significant Reduction |
| Pole Test - Descent Time (s) | Baseline | Significantly Increased | Partial Reduction | Significant Reduction |
| Immunohistochemistry | ||||
| TH+ Neurons in SNc (count) | Baseline | Significantly Reduced | Partial Preservation | Significant Preservation |
| Striatal TH Fiber Density (%) | 100% | Significantly Reduced | Partial Preservation | Significant Preservation |
| Biochemistry | ||||
| Striatal Dopamine (ng/mg tissue) | Baseline | Significantly Reduced | Partial Restoration | Significant Restoration |
| Striatal DOPAC (ng/mg tissue) | Baseline | Significantly Reduced | Partial Restoration | Significant Restoration |
| Striatal HVA (ng/mg tissue) | Baseline | Significantly Reduced | Partial Restoration | Significant Restoration |
The Role of PARL in Parkinson's Disease
While PARP-1 is a key player in the nucleus, the mitochondrial protease Presenilin-associated rhomboid-like protein (PARL) is also implicated in PD pathogenesis through its role in the PINK1-Parkin pathway, which is crucial for mitochondrial quality control. PARL cleaves PINK1, a kinase that accumulates on damaged mitochondria to initiate their removal via mitophagy. Dysfunctional mitophagy is a known contributor to PD. Although no specific inhibitor named "Parl-IN-1" is currently described in the literature, targeting PARL could represent an alternative or complementary therapeutic strategy to PARP-1 inhibition.
Figure 3: Simplified PARL-PINK1-Parkin signaling pathway.
Conclusion
The provided protocols and application notes offer a robust starting point for the in vivo evaluation of a PARP-1 inhibitor as a potential disease-modifying therapy for Parkinson's disease. The use of a well-characterized animal model, coupled with a comprehensive battery of behavioral, histological, and biochemical endpoints, will allow for a thorough assessment of the compound's neuroprotective efficacy. Further investigation into the role of mitochondrial proteases like PARL may also open new avenues for therapeutic intervention in this debilitating disease.
References
- 1. rupress.org [rupress.org]
- 2. sciencealert.com [sciencealert.com]
- 3. PARkinson’s: from cellular mechanisms to potential therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of PARP-1 reduces alpha-synuclein- and MPP+-induced cytotoxicity in Parkinson's disease in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Parl-IN-1 Induced Mitophagy by Flow Cytometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitophagy, the selective autophagic clearance of damaged or superfluous mitochondria, is a critical cellular quality control mechanism. Dysfunctional mitophagy is implicated in a range of human pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer. The PINK1/Parkin pathway is a key signaling cascade that governs the removal of damaged mitochondria. Under homeostatic conditions, the serine/threonine kinase PINK1 is continuously imported into the inner mitochondrial membrane and cleaved by the rhomboid protease PARL, leading to its degradation. Upon mitochondrial damage and depolarization, PINK1 import is impaired, resulting in its accumulation on the outer mitochondrial membrane. This stabilized PINK1 recruits and activates the E3 ubiquitin ligase Parkin, which ubiquitinates mitochondrial outer membrane proteins, flagging the damaged organelle for engulfment by autophagosomes and subsequent lysosomal degradation.
Parl-IN-1 is a potent and selective inhibitor of PARL. By inhibiting PARL's proteolytic activity, this compound prevents the cleavage of PINK1, leading to its stabilization and the subsequent activation of the PINK1/Parkin pathway, thereby inducing mitophagy.[1] Flow cytometry offers a high-throughput and quantitative method to assess mitophagy in a cell population, making it an invaluable tool for studying the effects of compounds like this compound. This document provides detailed protocols for measuring this compound induced mitophagy using flow cytometry.
Signaling Pathway of this compound Induced Mitophagy
This compound inhibits the mitochondrial inner membrane protease PARL. This inhibition prevents the cleavage of PINK1, a kinase that is normally imported into the mitochondria and degraded. The resulting accumulation and stabilization of PINK1 on the outer mitochondrial membrane initiates a signaling cascade. Stabilized PINK1 recruits the E3 ubiquitin ligase Parkin from the cytosol to the mitochondrial surface. Parkin then ubiquitinates various outer mitochondrial membrane proteins. This ubiquitination serves as a signal for the autophagy machinery, leading to the formation of an autophagosome that engulfs the damaged mitochondrion. Finally, the autophagosome fuses with a lysosome to form an autolysosome, where the mitochondrion and its components are degraded.
Caption: this compound induced mitophagy signaling pathway.
Experimental Protocols
Several flow cytometry-based methods can be employed to measure this compound induced mitophagy. The choice of method depends on the available equipment and cell lines. Below are detailed protocols for three common approaches.
Method 1: Using a Tandem Fluorescent Reporter (e.g., mito-QC)
This method utilizes a genetically encoded reporter, such as mito-QC (mCherry-GFP-FIS1), which localizes to the mitochondrial outer membrane. In healthy mitochondria, both mCherry and GFP fluoresce. When mitochondria are delivered to the acidic environment of the lysosome during mitophagy, the GFP signal is quenched, while the mCherry signal remains stable. Thus, an increase in the mCherry+/GFP- cell population indicates an increase in mitophagy.[2][3]
Experimental Workflow:
Caption: Experimental workflow for measuring mitophagy using mito-QC.
Protocol:
-
Cell Culture: Culture cells stably expressing the mito-QC reporter in appropriate media.
-
Treatment:
-
Seed cells in a multi-well plate at a suitable density to avoid confluence at the end of the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with a titration of this compound concentrations (e.g., 1, 5, 10 µM).
-
Include the following controls:
-
Vehicle control (e.g., DMSO).
-
Positive control for mitophagy induction (e.g., 10 µM CCCP or a combination of Oligomycin and Antimycin A).
-
-
Incubate for a desired time course (e.g., 6, 12, 24 hours).
-
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash cells once with PBS.
-
Detach cells using a gentle cell dissociation reagent (e.g., TrypLE).
-
Neutralize the dissociation reagent with culture medium and transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold FACS buffer (PBS with 1-2% FBS).
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer equipped with lasers and filters for detecting GFP (e.g., 488 nm laser, 530/30 nm filter) and mCherry (e.g., 561 nm laser, 610/20 nm filter).
-
Gate on the single, live cell population using forward and side scatter, and a viability dye if necessary.
-
Create a dot plot of mCherry versus GFP fluorescence.
-
Establish gates for the mCherry+/GFP- (mitophagy high) population based on the vehicle control.[3]
-
Record the percentage of cells in the mitophagy high gate for each condition.
-
Method 2: Using a pH-Sensitive Fluorescent Reporter (e.g., mt-Keima)
This method employs a ratiometric, pH-sensitive fluorescent protein, mt-Keima, which is targeted to the mitochondrial matrix. mt-Keima exhibits a pH-dependent shift in its excitation spectrum. At the neutral pH of the mitochondrial matrix, it is preferentially excited by a 405 nm laser. In the acidic environment of the lysosome, its excitation maximum shifts to ~561 nm.[4] An increase in the ratio of emission when excited at 561 nm versus 405 nm indicates mitophagy.
Protocol:
-
Cell Culture: Culture cells stably expressing mt-Keima.
-
Treatment: Follow the same treatment procedure as described in Method 1.
-
Cell Harvesting: Follow the same harvesting procedure as in Method 1.
-
Flow Cytometry Analysis:
-
Analyze samples on a flow cytometer with 405 nm and 561 nm lasers.
-
Detect emission using appropriate filters (e.g., for PE-CF594 and BV605).
-
Gate on the single, live cell population.
-
Create a dot plot of the fluorescence from the 561 nm excitation versus the 405 nm excitation.
-
Establish a "high" mitophagy gate based on the ratio of 561 nm to 405 nm excitation in the control cells.
-
Quantify the percentage of cells in the "high" mitophagy gate.
-
Method 3: Using a Mitochondrial Dye (e.g., MitoTracker Deep Red) and a Lysosomal Inhibitor
This method measures the flux of mitochondria to the lysosome for degradation. Cells are stained with a mitochondrial dye like MitoTracker Deep Red, which accumulates in mitochondria. A decrease in the total cellular fluorescence of the dye over time can indicate a loss of mitochondrial mass due to mitophagy. To confirm that this loss is due to lysosomal degradation, a parallel set of cells is treated with a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine). An accumulation of the dye in the presence of the lysosomal inhibitor confirms mitophagic flux.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells as described previously.
-
Treat cells with this compound and controls.
-
For each condition, have a parallel well treated with a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) for the last 4-6 hours of the this compound treatment.
-
-
Staining and Harvesting:
-
Thirty minutes before the end of the incubation, add MitoTracker Deep Red (e.g., 100 nM) to all wells.
-
Incubate for 30 minutes at 37°C.
-
Harvest cells as described in Method 1.
-
-
Flow Cytometry Analysis:
-
Analyze samples on a flow cytometer with a 633 nm or 640 nm laser and an appropriate emission filter (e.g., 660/20 nm).
-
Gate on the single, live cell population.
-
Record the mean fluorescence intensity (MFI) of MitoTracker Deep Red for each sample.
-
Calculate the mitophagic flux as the difference in MFI between samples with and without the lysosomal inhibitor.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between different treatment conditions.
Table 1: this compound Induced Mitophagy Measured by mito-QC
| Treatment Condition | Concentration (µM) | Duration (hours) | % Mitophagy High Cells (Mean ± SD) |
| Vehicle Control (DMSO) | - | 24 | 2.5 ± 0.8 |
| This compound | 1 | 24 | 8.7 ± 1.5 |
| This compound | 5 | 24 | 25.3 ± 3.2 |
| This compound | 10 | 24 | 42.1 ± 4.5 |
| Positive Control (CCCP) | 10 | 24 | 55.6 ± 5.1 |
Table 2: this compound Effect on Mitochondrial Mass Measured by MitoTracker Green
| Treatment Condition | Concentration (µM) | Duration (hours) | Mean Fluorescence Intensity (MFI) (Arbitrary Units) | % Change from Control |
| Vehicle Control (DMSO) | - | 24 | 15,840 ± 950 | 0% |
| This compound | 5 | 24 | 11,250 ± 780 | -29% |
| Positive Control (CCCP) | 10 | 24 | 9,870 ± 650 | -38% |
| This compound + Bafilomycin A1 | 5 + 0.1 | 24 | 14,980 ± 890 | -5% |
Conclusion
The provided protocols offer robust and quantitative methods for measuring this compound induced mitophagy using flow cytometry. The choice of method will depend on the specific experimental needs and available resources. Proper controls, including vehicle and positive controls, are essential for the accurate interpretation of the data. The use of lysosomal inhibitors is crucial when using dye-based methods to confirm mitophagic flux. By following these detailed application notes and protocols, researchers can effectively assess the mitophagic activity of this compound and other potential therapeutic compounds.
References
- 1. PINK1 Is Selectively Stabilized on Impaired Mitochondria to Activate Parkin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fast and quantitative mitophagy assessment by flow cytometry using the mito-QC reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Fast and quantitative mitophagy assessment by flow cytometry using the mito-QC reporter [frontiersin.org]
- 4. Sensitive Measurement of Mitophagy by Flow Cytometry Using the pH-dependent Fluorescent Reporter mt-Keima - PMC [pmc.ncbi.nlm.nih.gov]
western blot protocol for detecting PINK1 accumulation after Parl-IN-1 treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for detecting the accumulation of the serine/threonine-protein kinase PINK1 following the inhibition of the mitochondrial rhomboid protease PARL (Presenilin-associated rhomboid-like protein) using the potent and specific inhibitor, Parl-IN-1. Under basal conditions, PINK1 is rapidly cleared in healthy mitochondria through a process involving PARL-mediated cleavage. Inhibition of PARL with this compound prevents this cleavage, leading to the stabilization and accumulation of full-length PINK1 on the outer mitochondrial membrane, a critical step in the initiation of mitophagy, the selective removal of damaged mitochondria. This protocol details a Western blot-based method to effectively monitor this accumulation, offering a valuable tool for studying the PINK1/Parkin signaling pathway and for the development of therapeutics targeting mitochondrial dysfunction.
Introduction
The PINK1/Parkin pathway is a key quality control mechanism for maintaining mitochondrial health. Mutations in either PINK1 or Parkin are linked to early-onset Parkinson's disease, highlighting the pathway's neuroprotective role. In healthy mitochondria, PINK1 is imported into the inner mitochondrial membrane where it is cleaved by PARL. This cleavage event targets PINK1 for proteasomal degradation, keeping its cellular levels low. However, upon mitochondrial damage, the import process is halted, and full-length PINK1 accumulates on the outer mitochondrial membrane. This accumulation serves as a signal to recruit the E3 ubiquitin ligase Parkin, which in turn ubiquitinates mitochondrial outer membrane proteins, flagging the damaged organelle for autophagic removal (mitophagy).
This compound is a potent PARL inhibitor with an IC50 value of 28 nM that effectively blocks PINK1 cleavage, thereby artificially inducing its accumulation and activating the downstream signaling cascade[1]. This makes this compound an invaluable chemical probe for studying the intricacies of the PINK1/Parkin pathway. This guide provides a detailed protocol for utilizing this compound to induce and detect PINK1 accumulation in cultured cells via Western blotting.
Signaling Pathway
The inhibition of PARL by this compound directly impacts the initial step of the PINK1 degradation cascade in healthy mitochondria, leading to the activation of the mitophagy pathway.
References
Application Notes and Protocols for Immunofluorescence Staining of Parkin Translocation Induced by Parl-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the PARK2 gene, which encodes the E3 ubiquitin ligase Parkin, are a major cause of autosomal recessive juvenile Parkinson's disease. Under basal conditions, Parkin resides in the cytoplasm. However, upon mitochondrial damage, the kinase PINK1 (PTEN-induced putative kinase 1) accumulates on the outer mitochondrial membrane and recruits Parkin. This translocation is a critical step in the process of mitophagy, the selective removal of damaged mitochondria. The intramembrane protease PARL (presenilin-associated rhomboid-like) negatively regulates this pathway by cleaving PINK1, preventing its accumulation.
Parl-IN-1 is a potent and selective inhibitor of PARL. By inhibiting PARL, this compound prevents PINK1 cleavage, leading to its stabilization on the outer mitochondrial membrane and subsequent recruitment of Parkin. This induced translocation can be visualized and quantified using immunofluorescence microscopy, providing a valuable tool for studying the PINK1/Parkin pathway and for screening potential therapeutic compounds that modulate this process.
These application notes provide a detailed protocol for inducing and analyzing Parkin translocation to mitochondria using this compound in a cell-based immunofluorescence assay.
Signaling Pathway of this compound Induced Parkin Translocation
In healthy mitochondria, PINK1 is imported into the inner mitochondrial membrane where it is cleaved by the protease PARL. The cleaved PINK1 is then released into the cytoplasm for degradation by the proteasome. This process keeps the levels of PINK1 on the outer mitochondrial membrane low.
This compound inhibits the proteolytic activity of PARL. This inhibition prevents the cleavage of PINK1, leading to its accumulation and stabilization on the outer mitochondrial membrane. The accumulated PINK1 then phosphorylates ubiquitin and Parkin itself, leading to the recruitment of cytosolic Parkin to the mitochondria.
This compound inhibits PARL, leading to PINK1 accumulation and subsequent Parkin recruitment.
Experimental Protocols
This protocol is based on methodologies described for a potent ketoamide inhibitor of PARL, here referred to as this compound.[1][2][3]
Cell Culture and Treatment
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Cell Line: HEK293 T-REx cells overexpressing PINK1 are recommended to ensure a robust and detectable signal. These cells can be transfected with a vector co-expressing HA-Parkin and a green fluorescent protein (GFP) marker (e.g., HA-Parkin-IRES-GFP) for visualization.
-
Seeding: Seed the cells onto glass-bottom dishes or coverslips suitable for immunofluorescence imaging at a density that will result in 50-70% confluency at the time of the experiment.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 5 µM).[1][2]
-
Incubation: Replace the existing medium with the this compound containing medium and incubate the cells for the desired time period (e.g., 3 to 22 hours). Include appropriate controls, such as a DMSO vehicle control and positive controls like CCCP (10 µM) or Antimycin A (10 µM) which are known to induce Parkin translocation through mitochondrial depolarization.
Immunofluorescence Staining
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Fixation: After treatment, aspirate the medium and gently wash the cells once with pre-warmed phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.
-
Washing: Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
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Permeabilization: Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 3% Bovine Serum Albumin (BSA) in PBS) for 1 hour at room temperature.
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Primary Antibody Incubation: Dilute the primary antibodies against Parkin (if not using a fluorescently tagged version) and a mitochondrial marker (e.g., TOM20, Cytochrome C) in the blocking buffer. Aspirate the blocking buffer and incubate the cells with the primary antibody solution overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute fluorophore-conjugated secondary antibodies in the blocking buffer. Protect from light from this step onwards. Incubate the cells with the secondary antibody solution for 1 hour at room temperature.
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Washing: Wash the cells three times with PBS for 5 minutes each.
-
Nuclear Staining and Mounting: Incubate the cells with a nuclear stain (e.g., DAPI or Hoechst) for 5-10 minutes. Wash twice with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
Imaging and Analysis
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Microscopy: Acquire images using a confocal or high-resolution fluorescence microscope. Capture images of the Parkin/GFP signal, the mitochondrial marker, and the nuclear stain.
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Image Analysis:
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Qualitative Analysis: Visually inspect the images for the co-localization of the Parkin signal with the mitochondrial marker. In untreated cells, Parkin should show a diffuse cytoplasmic localization. In this compound treated cells, a punctate pattern of Parkin co-localizing with mitochondria is expected.
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Quantitative Analysis: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the co-localization between the Parkin and mitochondrial signals. This can be done by measuring the Pearson's correlation coefficient or by segmenting the mitochondrial and Parkin signals and measuring the intensity of Parkin signal within the mitochondrial regions. The percentage of cells showing Parkin translocation can also be determined.
-
Experimental Workflow
References
Parl-IN-1: A Tool for Interrogating Mitochondrial Dysfunction in Cancer Cells
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial dysfunction is a hallmark of cancer, contributing to metabolic reprogramming, resistance to apoptosis, and altered cellular signaling. A key process in maintaining mitochondrial health is mitophagy, the selective removal of damaged mitochondria. The PINK1-Parkin pathway is a critical regulator of mitophagy. Parl-IN-1, a potent and specific inhibitor of the mitochondrial rhomboid protease PARL (Presenilin-associated rhomboid-like protein), offers a powerful chemical tool to investigate the intricacies of this pathway and its implications for mitochondrial dysfunction in cancer. By inhibiting PARL, this compound prevents the cleavage of PINK1, leading to its accumulation on the outer mitochondrial membrane and the subsequent recruitment of Parkin, thereby initiating mitophagy.[1][2][3] This document provides detailed application notes and protocols for utilizing this compound to study mitochondrial dysfunction in cancer cells.
Mechanism of Action
Under normal physiological conditions, the serine protease PARL, located in the inner mitochondrial membrane, cleaves PTEN-induced putative kinase 1 (PINK1), targeting it for proteasomal degradation. This process keeps PINK1 levels low in healthy mitochondria. Upon mitochondrial damage or depolarization, PARL's activity is inhibited, leading to the stabilization and accumulation of full-length PINK1 on the outer mitochondrial membrane. This accumulation serves as a signal for the recruitment of the E3 ubiquitin ligase Parkin from the cytosol to the damaged mitochondria, initiating the process of mitophagy to clear the dysfunctional organelles. This compound is a potent PARL inhibitor with an IC50 of 28 nM, effectively mimicking the initial stages of mitochondrial stress by preventing PINK1 cleavage and robustly activating the PINK1/Parkin pathway.
Potential Applications in Cancer Research
The role of mitophagy in cancer is complex and context-dependent, acting as both a tumor suppressor and a promoter of tumor survival. By modulating mitophagy, this compound can be employed to explore several aspects of cancer biology:
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Investigating the role of mitophagy in cancer cell survival and death: By inducing mitophagy, this compound can help elucidate whether this process promotes cancer cell survival under metabolic stress or contributes to cell death.
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Sensitizing cancer cells to therapy: Dysfunctional mitochondria can contribute to chemoresistance. Inducing mitophagy with this compound could potentially restore sensitivity to certain anticancer drugs.
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Studying the interplay between mitophagy and other cellular processes: The PINK1-Parkin pathway intersects with other signaling networks crucial for cancer progression, such as apoptosis and cell cycle regulation.
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Evaluating the therapeutic potential of PARL inhibition: As PARL expression is altered in some cancers, investigating the effects of its inhibition with this compound could uncover novel therapeutic strategies.
Data Presentation
The following tables summarize quantitative data obtained from studies using this compound (referred to as compound 5 in the source) in HEK293T cells, which can serve as a reference for designing experiments in cancer cell lines.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Reference |
| IC50 for PARL Inhibition | 28 nM | - |
Table 2: Experimental Conditions for Inducing PINK1-Parkin Pathway Activation
| Experiment | This compound Concentration | Incubation Time | Cell Line | Observed Effect | Reference |
| PINK1 Stabilization | 5 µM | 8 hours | HEK293T | Inhibition of PARL-catalyzed PINK1 cleavage | |
| Parkin Recruitment to Mitochondria | 5 µM | 22 hours | HEK293 T-REx | Significant recruitment of Parkin to the mitochondrial fraction |
Experimental Protocols
The following are detailed protocols adapted for use in cancer cell lines, based on methodologies described for HEK293T cells. It is recommended to optimize concentrations and incubation times for specific cancer cell lines.
Protocol 1: Assessment of PINK1 Stabilization by Western Blot
This protocol details the detection of stabilized PINK1 on the outer mitochondrial membrane following treatment with this compound.
Materials:
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Cancer cell line of interest
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Complete cell culture medium
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This compound (stock solution in DMSO)
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DMSO (vehicle control)
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CCCP (positive control for mitochondrial depolarization)
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PBS (phosphate-buffered saline)
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Cell scrapers
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Subcellular fractionation buffer (e.g., Mitochondria Isolation Kit)
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Protease and phosphatase inhibitor cocktails
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BCA protein assay kit
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SDS-PAGE gels and running buffer
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Transfer buffer and PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies: anti-PINK1, anti-VDAC (mitochondrial loading control), anti-GAPDH (cytosolic loading control)
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HRP-conjugated secondary antibodies
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Chemiluminescent substrate
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Imaging system
Procedure:
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Cell Seeding: Seed cancer cells in culture plates to achieve 70-80% confluency on the day of the experiment.
-
Treatment: Treat cells with the desired concentration of this compound (e.g., 5 µM), DMSO (vehicle control), or CCCP (e.g., 10 µM) for the optimized incubation time (e.g., 8 hours).
-
Cell Lysis and Subcellular Fractionation:
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Wash cells with ice-cold PBS.
-
Harvest cells by scraping.
-
Perform subcellular fractionation to separate mitochondrial and cytosolic fractions according to the manufacturer's protocol of the chosen kit. Add protease and phosphatase inhibitors to all buffers.
-
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA assay.
-
Western Blotting:
-
Prepare protein lysates for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-PINK1, anti-VDAC, anti-GAPDH) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
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Apply chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the PINK1 signal to the mitochondrial loading control (VDAC).
Protocol 2: Analysis of Parkin Recruitment to Mitochondria by Immunofluorescence
This protocol allows for the visualization of Parkin translocation from the cytosol to the mitochondria upon this compound treatment.
Materials:
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Cancer cell line of interest (preferably expressing a fluorescently tagged Parkin, e.g., YFP-Parkin, or for endogenous Parkin detection)
-
Glass coverslips
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Complete cell culture medium
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This compound (stock solution in DMSO)
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DMSO (vehicle control)
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MitoTracker Red CMXRos (or another mitochondrial stain)
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4% Paraformaldehyde (PFA) in PBS
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0.1% Triton X-100 in PBS (for permeabilization)
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Blocking solution (e.g., 5% BSA in PBS)
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Primary antibody: anti-Parkin (if not using a tagged version)
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Fluorescently-conjugated secondary antibody
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DAPI (for nuclear staining)
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Antifade mounting medium
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Fluorescence microscope
Procedure:
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Cell Seeding: Seed cancer cells on glass coverslips in a culture plate and allow them to adhere overnight.
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Treatment: Treat cells with this compound (e.g., 5 µM) or DMSO for the desired time (e.g., 22 hours).
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Mitochondrial Staining: In the last 30 minutes of incubation, add MitoTracker Red CMXRos to the culture medium to stain mitochondria, following the manufacturer's instructions.
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Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
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Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes (if detecting endogenous Parkin).
-
Blocking and Antibody Incubation (for endogenous Parkin):
-
Wash with PBS and block with blocking solution for 1 hour.
-
Incubate with anti-Parkin primary antibody overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently-conjugated secondary antibody for 1 hour at room temperature.
-
-
Nuclear Staining: Wash with PBS and stain with DAPI for 5 minutes.
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Mounting and Imaging: Wash with PBS and mount the coverslips on microscope slides using antifade mounting medium.
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Microscopy: Visualize the cells using a fluorescence microscope. Parkin recruitment is indicated by the colocalization of the Parkin signal (YFP or antibody staining) with the mitochondrial signal (MitoTracker).
Mandatory Visualizations
Caption: Mechanism of this compound action on the PINK1-Parkin pathway.
Caption: General experimental workflow for studying mitochondrial dysfunction with this compound.
Caption: The PINK1-Parkin signaling pathway and the intervention point of this compound.
References
Troubleshooting & Optimization
improving Parl-IN-1 solubility for in vitro assays
Welcome to the technical support center for Parl-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in in vitro assays, with a special focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and specific inhibitor of the mitochondrial rhomboid protease PARL (Presenilin-associated rhomboid-like protein) with an IC50 value of 28 nM.[1] Its primary mechanism of action involves the inhibition of PARL, which under normal conditions, cleaves PINK1 (PTEN-induced putative kinase 1). By inhibiting PARL, this compound stabilizes PINK1 on the outer mitochondrial membrane, leading to the recruitment of Parkin and the subsequent initiation of mitophagy, the selective degradation of damaged mitochondria.[1][2][3][4]
Q2: I'm observing a precipitate after diluting my this compound DMSO stock solution into my aqueous assay buffer. What should I do?
A2: Precipitation upon dilution into aqueous media is a common problem for hydrophobic small molecules like this compound. This indicates that the compound's concentration has exceeded its solubility limit in the final assay medium. Do not use a solution that has precipitated. Instead, you should try the troubleshooting steps outlined below, such as lowering the final concentration, optimizing the DMSO concentration, or using physical methods to aid dissolution.
Q3: What is the best solvent to use for preparing a stock solution of this compound?
A3: For in vitro assays, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound and similar hydrophobic small molecule inhibitors.
Q4: What is the maximum recommended concentration of DMSO for my cell-based assays?
A4: The tolerance to DMSO can vary significantly between different cell lines. Therefore, it is crucial to perform a vehicle control with the same final DMSO concentration as your experimental samples. A general guideline for DMSO concentration in cell culture is summarized in the table below.
Q5: How should I store my this compound stock solutions to ensure stability?
A5: Proper storage is critical for maintaining the integrity of the compound. For long-term stability, stock solutions of similar small molecules are typically stored at -20°C for up to 1 month or -80°C for up to 6 months. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q6: My experimental results with this compound are inconsistent. What could be the cause?
A6: Inconsistent results can stem from several factors, with poor solubility and compound instability being the primary culprits. If the compound precipitates, its effective concentration will be lower and variable, leading to poor reproducibility. Always ensure the compound is fully dissolved in your stock solution and after dilution in your final assay medium. Preparing fresh dilutions for each experiment is highly recommended.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in in vitro assays.
| Issue | Possible Cause | Recommended Solution |
| Precipitate observed in stock solution after thawing. | The compound has come out of solution at low temperatures. | Gently warm the vial to 37°C and vortex or sonicate the solution until the precipitate is fully redissolved. Always ensure the solution is clear before making dilutions. |
| Precipitation upon dilution into aqueous assay buffer. | The concentration of this compound exceeds its solubility limit in the aqueous medium. | 1. Decrease Final Concentration: Your compound may be too concentrated. Try using a lower final concentration in your assay.2. Optimize DMSO Concentration: Keep the final DMSO concentration as low as possible, but a slight increase (up to 0.5%) may be necessary to maintain solubility. Always run a vehicle control.3. Use Physical Methods: Gentle warming (37°C), vortexing, or sonication immediately after dilution can help keep the compound in solution.4. Prepare Fresh Solutions: Always prepare working solutions fresh from your concentrated stock immediately before use. |
| Low or inconsistent biological activity. | The effective concentration of the compound is lower than intended due to precipitation or degradation. | 1. Confirm Solubility: Visually inspect your final assay solution under a microscope to ensure no precipitate is present.2. Prepare Fresh Dilutions: Do not use old dilutions. Make fresh working solutions for each experiment.3. Check Storage: Ensure your stock solution has been stored properly to prevent degradation. |
| Unexpected cytotoxicity or off-target effects. | The final concentration of the solvent (e.g., DMSO) is too high for your specific cell line. | 1. Reduce DMSO Concentration: Keep the final DMSO concentration in your cell culture medium below 0.5%, and ideally below 0.1% for sensitive cells.2. Perform Vehicle Control: Always include a control with the highest concentration of DMSO used in your experiment to assess solvent-specific effects. |
Quantitative Data Summary
Table 1: Recommended Final DMSO Concentrations in Cell-Based Assays
| DMSO Concentration | Tolerance by Cell Lines | Remarks |
| < 0.1% | Generally considered safe for most cell lines, including sensitive and primary cells. | Ideal for minimizing solvent-induced artifacts. |
| 0.1% - 0.5% | Tolerated by many robust cell lines. | Most commonly used range. A vehicle control is essential. |
| > 0.5% - 1.0% | May be cytotoxic to some cell lines and can induce off-target effects. | Use with caution and only if necessary for solubility. A thorough vehicle control is critical. |
Table 2: Storage Recommendations for Stock Solutions
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years | Keep desiccated. |
| 4°C | Up to 2 years | Check product datasheet for specific recommendations. | |
| In DMSO | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
| -80°C | Up to 6 months | Preferred for longer-term storage. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
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Equilibration: Allow the vial of solid this compound and the bottle of DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Dissolution: Add the appropriate volume of 100% DMSO to the vial of this compound to achieve a 10 mM stock concentration.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved.
-
Aid Dissolution (if necessary): If the compound does not fully dissolve, use a water bath sonicator for 5-10 minutes or gently warm the solution to 37°C.
-
Visual Confirmation: Visually inspect the solution against a light source to ensure it is clear and free of any visible particles.
-
Storage: Aliquot the stock solution into single-use vials and store at -80°C for long-term storage.
Protocol 2: General Method for Diluting this compound for Cell-Based Assays
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Thaw Stock Solution: Thaw a single-use aliquot of your 10 mM this compound stock solution at room temperature.
-
Pre-warm Medium: Pre-warm your cell culture medium or assay buffer to 37°C. This can help improve solubility upon dilution.
-
Serial Dilution (Optional but Recommended): If preparing a range of concentrations, perform an initial serial dilution series in 100% DMSO.
-
Final Dilution: Add a small volume of the DMSO stock solution to the pre-warmed medium and immediately mix thoroughly by gentle pipetting or vortexing. The goal is to ensure rapid dispersion to prevent the compound from precipitating.
-
Add to Cells: Immediately add the final solution containing this compound to your cells.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of 100% DMSO (without the compound) to your cell culture medium.
Visualizations
Caption: Workflow for preparing and using this compound in cell-based assays.
Caption: Inhibition of PARL by this compound activates the PINK1/Parkin pathway.
Caption: Decision tree for troubleshooting this compound solubility problems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemical Blockage of the Mitochondrial Rhomboid Protease PARL by Novel Ketoamide Inhibitors Reveals Its Role in PINK1/Parkin-Dependent Mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intramembrane protease PARL defines a negative regulator of PINK1- and PARK2/Parkin-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of Parl-IN-1 in cellular models
This technical support center provides researchers, scientists, and drug development professionals with essential information for using Parl-IN-1 in cellular models. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues and ensure successful experiments.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with this compound.
| Observed Issue | Potential Cause | Suggested Troubleshooting Strategy | Expected Outcome |
| No induction of mitophagy (no change in PINK1/Parkin levels or mitochondrial markers). | 1. Suboptimal concentration of this compound: The concentration may be too low to effectively inhibit PARL. 2. Insufficient incubation time: The treatment duration may be too short to observe changes. 3. Low expression of endogenous Parkin: Some cell lines have low Parkin levels, which is required for PINK1-mediated mitophagy.[1] 4. Problems with detection reagents: Antibodies for western blotting may not be optimal. | 1. Dose-response experiment: Test a range of this compound concentrations (e.g., 100 nM to 10 µM) to determine the optimal dose for your cell line.[2] 2. Time-course experiment: Assess mitophagy markers at different time points (e.g., 4, 8, 12, 24 hours).[1] 3. Use Parkin-overexpressing cells: Transfect cells with a Parkin-expressing plasmid or use a stable cell line.[1] 4. Validate antibodies: Use positive controls (e.g., CCCP treatment) to ensure antibodies are working correctly. | 1 & 2. Identification of the optimal concentration and time for mitophagy induction. 3. Robust induction of mitophagy upon this compound treatment. 4. Clear and specific detection of target proteins. |
| High levels of cell death or unexpected toxicity. | 1. Off-target effects at high concentrations: At concentrations around 5 µM and above, this compound can block the mitochondrial respiratory chain, leading to ROS production and toxicity.[2] 2. Solvent toxicity: The solvent for this compound (e.g., DMSO) may be toxic to cells at high concentrations. | 1. Lower this compound concentration: Use the lowest effective concentration determined from your dose-response experiment. 2. Include ROS scavenger: Co-treat with an antioxidant like N-acetylcysteine (NAC) to see if it rescues the toxic phenotype. 3. Control for solvent: Ensure the final solvent concentration is consistent across all conditions and is below 0.1%. | 1. Reduced cytotoxicity while maintaining on-target activity. 2. If toxicity is mitigated, it suggests ROS production as a primary off-target effect. 3. Elimination of solvent-induced toxicity as a confounding factor. |
| Inconsistent results between experiments. | 1. Cell passage number: High-passage number cells can have altered phenotypes and drug sensitivities. 2. Cell seeding density: Inconsistent cell numbers can lead to variability in drug response. 3. Reagent variability: Inconsistent batches of this compound or other reagents. | 1. Use low-passage cells: Maintain a consistent and low passage number for all experiments. 2. Standardize cell seeding: Ensure a consistent number of cells are seeded in each well/dish. 3. Aliquot reagents: Aliquot this compound stock solutions to avoid repeated freeze-thaw cycles. | 1, 2, & 3. Increased reproducibility of experimental results. |
Frequently Asked Questions (FAQs)
Q1: What is the on-target mechanism of action for this compound?
A1: this compound is a potent inhibitor of the mitochondrial rhomboid protease PARL, with an IC50 of 28 nM. By inhibiting PARL, this compound prevents the cleavage of PINK1, a kinase that accumulates on the outer mitochondrial membrane of damaged mitochondria. This accumulation of PINK1 recruits and activates the E3 ubiquitin ligase Parkin, initiating the selective autophagic removal of damaged mitochondria, a process known as mitophagy.
Q2: What are the known or potential off-target effects of this compound?
A2: A key potential off-target effect observed at higher concentrations (5 µM in HEK293 T-REx cells) is the blockage of the mitochondrial respiratory chain. This can lead to the production of aberrant reactive oxygen species (ROS) and subsequent cellular stress or toxicity. A comprehensive off-target kinase selectivity profile for this compound is not publicly available. Therefore, it is crucial to use the lowest effective concentration and appropriate controls to minimize and account for potential off-target effects.
Q3: How can I confirm that the observed effects in my cells are due to on-target PARL inhibition?
A3: To confirm on-target activity, you can perform several control experiments:
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Use a negative control: Compare the effects of this compound to a structurally unrelated PARL inhibitor if available.
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Genetic knockdown/knockout: Use siRNA or CRISPR to reduce PARL expression and see if it phenocopies the effects of this compound.
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Rescue experiment: Overexpress a this compound-resistant mutant of PARL (if available) to see if it reverses the effects of the inhibitor.
Q4: What is a recommended starting concentration for this compound in a new cell line?
A4: A good starting point is to perform a dose-response curve ranging from 10 nM to 10 µM. Based on published data, effects on PINK1 stabilization have been observed in the 0.1-30 µM range in HEK293T cells, while activation of the PINK1/Parkin pathway has been noted at 5 µM. The optimal concentration will be cell-line dependent.
Key Experimental Protocols
Protocol 1: Western Blot Analysis of PINK1 and Parkin
Objective: To assess the activation of the PINK1/Parkin pathway by measuring the accumulation of PINK1 and the recruitment of Parkin to the mitochondria.
Methodology:
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Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
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Treatment: Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the desired duration (e.g., 8-24 hours). A positive control, such as CCCP (10-20 µM), can also be included.
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Cell Lysis:
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Wash cells twice with ice-cold PBS.
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Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Scrape the cells and transfer the lysate to a microcentrifuge tube.
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Incubate on ice for 30 minutes.
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Centrifuge at 14,000 x g for 15 minutes at 4°C.
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Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer:
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Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against PINK1, Parkin, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
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Wash the membrane three times with TBST.
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Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 2: Mitophagy Assessment using Fluorescence Microscopy
Objective: To visualize the colocalization of mitochondria with lysosomes, an indicator of mitophagy.
Methodology:
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate.
-
Transfection (Optional): For enhanced visualization, cells can be transfected with plasmids encoding fluorescently tagged Parkin (e.g., YFP-Parkin) and a mitochondrial marker (e.g., Mito-RFP).
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Treatment: Treat cells with this compound as described above.
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Lysosomal Staining: 30 minutes before the end of the treatment, add a lysosomal dye (e.g., LysoTracker Red) to the media according to the manufacturer's instructions.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde for 15 minutes.
-
Wash with PBS.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes (if immunostaining is required).
-
-
Immunostaining (Optional):
-
Block with 5% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody against a mitochondrial protein (e.g., TOM20) overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a mounting medium with DAPI.
-
Image the cells using a confocal or fluorescence microscope.
-
Analyze the images for colocalization between the mitochondrial and lysosomal signals.
-
Visualizations
Caption: On-target mechanism of this compound action.
Caption: Potential off-target effect of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
Technical Support Center: Assessing Parl-IN-1 Cytotoxicity in Long-Term Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers assessing the long-term cytotoxicity of Parl-IN-1, a potent inhibitor of the mitochondrial rhomboid protease PARL.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of the intramembrane serine protease PARL (Presenilin-associated rhomboid-like protein). PARL is located in the inner mitochondrial membrane and plays a crucial role in mitochondrial homeostasis. One of its key functions is the cleavage of PINK1 (PTEN-induced putative kinase 1). Under normal conditions, PINK1 is imported into the mitochondria, cleaved by PARL, and subsequently degraded. However, upon mitochondrial damage or depolarization, PARL's activity is altered, leading to the accumulation of full-length PINK1 on the outer mitochondrial membrane. This accumulation initiates the recruitment of the E3 ubiquitin ligase Parkin, triggering mitophagy, a selective form of autophagy to remove damaged mitochondria.[1][2][3][4][5] this compound inhibits PARL's proteolytic activity, thereby mimicking mitochondrial stress and inducing the PINK1/Parkin pathway.
Q2: Why is it important to assess the long-term cytotoxicity of this compound?
Assessing the long-term effects of this compound is critical for several reasons:
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Delayed Onset of Cytotoxicity: The cellular consequences of inhibiting PARL and inducing mitophagy may not be immediate. Long-term experiments are necessary to uncover potential cytotoxicity that manifests after prolonged exposure.
-
Chronic Inhibition Effects: Continuous inhibition of a key mitochondrial quality control pathway could lead to cumulative cellular stress, metabolic dysfunction, or apoptosis over extended periods.
-
Relevance to In Vivo Studies: Preclinical and clinical applications of a drug involve chronic dosing. Therefore, understanding the long-term safety profile in vitro is essential before moving to animal models.
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Distinguishing Cytotoxicity from Mitophagy: It is crucial to determine whether the observed cellular effects are a direct cytotoxic response to the compound or a consequence of sustained, high levels of mitophagy.
Q3: What are the expected cellular effects of long-term this compound treatment?
Based on the known function of PARL, long-term treatment with this compound is expected to lead to:
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Sustained PINK1/Parkin Pathway Activation: Continuous inhibition of PARL will lead to the persistent accumulation of PINK1 on the mitochondrial outer membrane and recruitment of Parkin.
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Increased Mitophagy: This will result in an elevated rate of mitochondrial turnover.
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Potential for Cellular Stress: While removal of damaged mitochondria is generally beneficial, excessive or prolonged mitophagy could deplete the cellular mitochondrial pool, leading to energy deficits and cellular stress.
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Altered Cell Proliferation: Disruption of mitochondrial homeostasis can impact cell cycle progression and proliferation rates.
-
Induction of Apoptosis or Necrosis: If cellular stress becomes too severe, it may trigger programmed cell death pathways. Studies on PARL-deficient mice have shown increased apoptosis in certain tissues.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during long-term experiments with this compound.
Issue 1: High variability in cell viability readouts between replicate wells.
-
Possible Cause 1: Uneven cell seeding.
-
Solution: Ensure a homogenous single-cell suspension before seeding. After plating, gently rock the plate in a cross pattern to ensure even distribution of cells.
-
-
Possible Cause 2: Edge effects in multi-well plates.
-
Solution: Minimize evaporation from outer wells by filling the surrounding empty wells with sterile PBS or media. For critical experiments, avoid using the outermost wells.
-
-
Possible Cause 3: Inconsistent compound concentration.
-
Solution: Ensure the this compound stock solution is thoroughly mixed before preparing dilutions. Use calibrated pipettes and perform serial dilutions carefully.
-
Issue 2: Loss of this compound activity over the course of the experiment.
-
Possible Cause 1: Compound instability in culture medium.
-
Solution: this compound, like many small molecules, may degrade in aqueous solutions at 37°C. For long-term experiments, it is recommended to perform a medium change with freshly prepared this compound at regular intervals (e.g., every 48-72 hours).
-
-
Possible Cause 2: Adsorption to plasticware.
-
Solution: Use low-adhesion tissue culture plates. When preparing stock solutions and dilutions, use polypropylene tubes.
-
Issue 3: Observed cytotoxicity at concentrations that do not effectively induce mitophagy.
-
Possible Cause 1: Off-target effects.
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Solution: While specific off-target effects of this compound are not well-documented, it is a possibility with any kinase inhibitor. To investigate this, you can:
-
Perform a kinase profiling screen to identify other kinases that this compound may inhibit.
-
Use a structurally unrelated PARL inhibitor to see if it phenocopies the observed cytotoxicity.
-
Perform a rescue experiment by overexpressing a this compound-resistant mutant of PARL.
-
-
-
Possible Cause 2: Solvent toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the cytotoxic threshold for your cell line (typically <0.1%). Run a vehicle control with the highest concentration of the solvent used in your experiment.
-
Experimental Protocols
Protocol 1: Long-Term Cell Viability Assessment using a Real-Time Assay
This protocol allows for the continuous monitoring of cell viability over several days without lysing the cells.
Materials:
-
RealTime-Glo™ MT Cell Viability Assay kit
-
White, clear-bottom 96-well plates suitable for luminescence readings
-
Cell line of interest
-
This compound
-
Luminometer with temperature and CO2 control
Procedure:
-
Cell Seeding: Seed cells at a low density in a 96-well plate to allow for proliferation over the course of the experiment.
-
Reagent Preparation: Prepare the RealTime-Glo™ reagent according to the manufacturer's instructions.
-
Treatment: Add the RealTime-Glo™ reagent and this compound at various concentrations to the appropriate wells. Include vehicle control wells.
-
Measurement: Place the plate in a luminometer capable of maintaining 37°C and 5% CO2. Measure luminescence at regular intervals (e.g., every 4, 8, or 12 hours) for the duration of the experiment (e.g., 72-120 hours).
-
Data Analysis: Plot luminescence (proportional to the number of viable cells) over time for each concentration of this compound.
Data Presentation:
| Time (hours) | Vehicle Control (RLU) | This compound (1 µM) (RLU) | This compound (5 µM) (RLU) | This compound (10 µM) (RLU) |
| 0 | 1500 | 1510 | 1495 | 1505 |
| 24 | 3200 | 2800 | 2100 | 1600 |
| 48 | 6500 | 4500 | 2500 | 1200 |
| 72 | 12000 | 7000 | 2800 | 900 |
| 96 | 20000 | 9500 | 3100 | 750 |
Protocol 2: Colony Formation Assay
This assay assesses the ability of single cells to proliferate and form colonies over a longer period (1-2 weeks), providing a measure of long-term cell survival.
Materials:
-
6-well plates
-
Cell line of interest
-
This compound
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
Methanol for fixation
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells per well, to be optimized for each cell line) in 6-well plates.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the plates for 7-14 days, allowing colonies to form. The medium should be replaced with fresh medium containing this compound every 2-3 days.
-
Fixation and Staining:
-
Wash the wells with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain with crystal violet solution for 20 minutes.
-
Gently wash with water and let the plates air dry.
-
-
Colony Counting: Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
Data Presentation:
| Treatment | Number of Colonies (Mean ± SD) | Plating Efficiency (%) | Surviving Fraction |
| Vehicle Control | 150 ± 12 | 30 | 1.00 |
| This compound (1 µM) | 105 ± 9 | 21 | 0.70 |
| This compound (5 µM) | 45 ± 6 | 9 | 0.30 |
| This compound (10 µM) | 12 ± 3 | 2.4 | 0.08 |
Visualizations
Caption: this compound Signaling Pathway
Caption: Experimental Workflow for Long-Term Cytotoxicity Assessment
References
- 1. PINK1 and Parkin – mitochondrial interplay between phosphorylation and ubiquitylation in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Blockage of the Mitochondrial Rhomboid Protease PARL by Novel Ketoamide Inhibitors Reveals Its Role in PINK1/Parkin-Dependent Mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PINK1- and Parkin-mediated mitophagy at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
troubleshooting inconsistent results with Parl-IN-1 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Parl-IN-1 in their experiments. The information is designed to help address common issues and ensure consistent and reliable results.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during experiments with this compound.
Issue 1: Inconsistent or weak PINK1 stabilization observed by Western blot.
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Question: I am not seeing a consistent or strong increase in the full-length PINK1 band after treating my cells with this compound. What could be the reason?
-
Answer: Several factors can contribute to this issue. Please consider the following potential causes and solutions:
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Suboptimal this compound Concentration and Incubation Time: The effective concentration of this compound can be cell-type dependent. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.[1] A starting point for concentration ranges from 0.1 µM to 30 µM, with incubation times typically between 8 to 22 hours.[1]
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Low Endogenous PINK1 Levels: Some cell lines express very low levels of endogenous PINK1, making detection difficult. Consider using a cell line known to express higher levels of PINK1 or overexpressing a tagged version of PINK1. However, be aware that overexpression may lead to artifacts.
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Inefficient Cell Lysis and Protein Extraction: Inefficient lysis can lead to poor recovery of mitochondrial proteins. Ensure you are using a lysis buffer suitable for mitochondrial protein extraction and consider mechanical disruption methods like sonication.
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Antibody Performance: The quality of the PINK1 antibody is crucial. Some antibodies may show non-specific bands. It is important to validate your antibody using positive controls (e.g., cells treated with a known mitophagy inducer like CCCP) and negative controls (e.g., PINK1 knockout cells).
-
Rapid Degradation of Stabilized PINK1: Even when stabilized on the outer mitochondrial membrane, PINK1 can be degraded. The use of a proteasome inhibitor, such as MG132, can help to further stabilize PINK1 and enhance its detection.[2]
-
| Parameter | Recommended Range | Notes |
| This compound Concentration | 0.1 µM - 30 µM | Perform a dose-response curve for your cell line. |
| Incubation Time | 8 - 22 hours | Optimize with a time-course experiment. |
| Positive Control | CCCP (10-20 µM) | Induces mitochondrial depolarization and robust PINK1 stabilization. |
| Proteasome Inhibitor | MG132 (10 µM) | Can be used to enhance the detection of stabilized PINK1. |
Issue 2: Variable or absent Parkin recruitment to mitochondria in immunofluorescence assays.
-
Question: I am observing inconsistent or no colocalization of Parkin with mitochondria after this compound treatment in my immunofluorescence experiments. What are the possible reasons?
-
Answer: The recruitment of Parkin to mitochondria is a key downstream event of PINK1 stabilization. Inconsistent results can arise from several experimental variables:
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Insufficient PINK1 Stabilization: Parkin recruitment is dependent on the accumulation of active PINK1 on the mitochondrial outer membrane. Refer to the troubleshooting guide for PINK1 stabilization to ensure this upstream event is occurring efficiently.
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Low Endogenous Parkin Expression: Many commonly used cell lines, such as HeLa cells, have low or negligible endogenous Parkin expression. For these cells, it is necessary to transiently or stably express a tagged version of Parkin (e.g., YFP-Parkin or GFP-Parkin).
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Suboptimal Imaging Conditions: Ensure proper fixation and permeabilization methods are used to preserve mitochondrial and Parkin localization. Optimize antibody concentrations and incubation times to maximize signal-to-noise ratio.
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Timing of Observation: Parkin recruitment is a dynamic process. It is advisable to perform a time-course experiment to capture the peak of Parkin translocation.
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Mitochondrial Membrane Potential: While this compound inhibits PARL to stabilize PINK1, factors that affect mitochondrial membrane potential can influence the overall process. It is good practice to monitor mitochondrial health.
-
| Parameter | Recommendation | Notes |
| Cell Line | Use cells with sufficient endogenous Parkin or express tagged Parkin. | HeLa cells often require Parkin overexpression. |
| Positive Control | CCCP or Antimycin A/Oligomycin | These treatments robustly induce Parkin recruitment. |
| Fixation | 4% Paraformaldehyde | Standard fixation method for preserving protein localization. |
| Permeabilization | 0.1-0.25% Triton X-100 in PBS | Allows antibody access to intracellular targets. |
| Mitochondrial Marker | TOM20, CoxIV, or MitoTracker | Use a reliable mitochondrial marker for colocalization analysis. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of this compound.
-
Question: What is the mechanism of action of this compound?
-
Answer: this compound is a potent and selective inhibitor of the mitochondrial rhomboid protease PARL, with an IC50 of 28 nM. In healthy mitochondria, PARL cleaves PINK1, leading to its degradation. By inhibiting PARL, this compound prevents this cleavage, resulting in the accumulation and stabilization of full-length PINK1 on the outer mitochondrial membrane. This stabilized PINK1 then recruits the E3 ubiquitin ligase Parkin from the cytosol to the mitochondria, initiating the process of mitophagy, the selective degradation of damaged mitochondria.
-
Question: How should I prepare and store this compound?
-
Answer: this compound is typically soluble in DMSO. For long-term storage, it is recommended to prepare a concentrated stock solution in anhydrous DMSO, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, and store at -80°C for up to 6 months or -20°C for up to 1 month. When preparing working solutions, dilute the DMSO stock in your cell culture medium. It is crucial to keep the final DMSO concentration in your experiment below 0.5% to avoid solvent-induced toxicity.
-
Question: Are there any known off-target effects of this compound?
-
Answer: While specific off-target kinase profiling for this compound is not extensively published, it is a good practice to be aware of potential off-target effects with any small molecule inhibitor. Some PARP inhibitors have been shown to have off-target effects on various kinases. To control for potential off-target effects, it is recommended to include appropriate controls in your experiments, such as a negative control compound with a similar chemical scaffold but no activity against PARL, or to validate key findings using genetic approaches like PARL knockdown or knockout.
-
Question: How can I measure the full mitophagy flux induced by this compound?
-
Answer: To measure the complete process of mitophagy (mitophagy flux), it is important to assess not just the initial recruitment of Parkin but also the delivery of mitochondria to the lysosome for degradation. This can be achieved by:
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Western Blotting for Mitochondrial Proteins: Monitor the degradation of mitochondrial proteins (e.g., TOM20, TIM23, COX2) over time after this compound treatment.
-
Using Lysosomal Inhibitors: Co-treatment with lysosomal inhibitors like Bafilomycin A1 or Chloroquine will block the final degradation step, leading to an accumulation of autophagosomes containing mitochondria, which can be quantified.
-
Fluorescence Microscopy with pH-sensitive reporters: Utilize fluorescent reporters like mt-Keima, which changes its fluorescence spectrum upon delivery to the acidic environment of the lysosome, providing a quantitative measure of mitophagy.
-
Experimental Protocols
Protocol 1: Western Blotting for PINK1 Stabilization
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Cell Seeding: Plate your cells of choice at an appropriate density to reach 70-80% confluency at the time of harvesting.
-
Treatment: Treat the cells with the desired concentrations of this compound or control vehicle (DMSO) for the determined optimal time. Include a positive control such as CCCP (10 µM for 4 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in a buffer suitable for mitochondrial protein extraction (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).
-
Sample Preparation and SDS-PAGE:
-
Normalize protein amounts for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
-
Western Blotting:
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a validated primary antibody against PINK1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Immunofluorescence for Parkin Recruitment
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate. If your cell line has low endogenous Parkin, transfect with a fluorescently-tagged Parkin construct (e.g., YFP-Parkin).
-
Treatment: Treat the cells with this compound, vehicle control (DMSO), or a positive control (e.g., CCCP) for the desired time.
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Staining:
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with a primary antibody against a mitochondrial marker (e.g., TOM20) in blocking buffer for 1 hour at room temperature.
-
Wash three times with PBST.
-
Incubate with an appropriate fluorescently-labeled secondary antibody in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using a mounting medium containing DAPI for nuclear staining.
-
Image the cells using a confocal or fluorescence microscope. Analyze the colocalization of Parkin with the mitochondrial marker.
-
Visualizations
Caption: Mechanism of this compound induced mitophagy.
Caption: A logical workflow for troubleshooting inconsistent results.
References
how to control for Parl-IN-1 off-target kinase activity
This guide provides troubleshooting and frequently asked questions for researchers using Parl-IN-1, a potent inhibitor of the mitochondrial rhomboid protease PARL. While this compound is not a kinase inhibitor, this resource addresses concerns about potential off-target kinase activity and provides strategies to ensure robust and specific experimental results.
Frequently Asked Questions (FAQs)
Q1: Is this compound a kinase inhibitor? I'm concerned about its off-target kinase activity.
A1: This is a crucial point of clarification. This compound is a potent and specific inhibitor of the mitochondrial rhomboid protease PARL, with a reported IC50 of 28 nM.[1] Its primary mechanism of action is the blockage of PARL's proteolytic activity, which leads to the stabilization of PINK1 and subsequent activation of the PINK1/Parkin pathway involved in mitophagy.[1][2]
While this compound is not designed as a kinase inhibitor, it is best practice in drug development and chemical biology to consider and, where possible, experimentally assess off-target effects for any small molecule inhibitor.[3][4] Unintended interactions with kinases are a common source of off-target effects for many inhibitors because the ATP-binding pocket is a conserved structural feature across the kinome. Therefore, while its primary target is not a kinase, your concern about potential off-target kinase activity is a valid consideration for rigorous experimental design.
Q2: How can I determine if this compound exhibits off-target activity against kinases?
A2: To definitively assess the kinase selectivity of this compound, a kinase profiling screen is the most comprehensive approach. This involves testing the compound against a large panel of purified kinases to identify any unintended inhibitory activity.
Several commercial services offer kinase selectivity panels that cover a significant portion of the human kinome. These screens measure the inhibitory effect of this compound on each kinase, typically reported as percent inhibition at a specific concentration or as an IC50 value (the concentration required to inhibit 50% of the kinase's activity).
Key Experimental Approaches:
-
Broad Kinome Screen: Submit this compound for screening against a large panel (e.g., >300 kinases) at a fixed concentration (e.g., 1 µM or 10 µM). This provides a global view of selectivity.
-
IC50 Determination: If the initial screen reveals significant inhibition of certain kinases, the next step is to determine the IC50 values for those specific interactions to understand the potency of the off-target effect.
The diagram below outlines the workflow for assessing off-target kinase activity.
References
Technical Support Center: Parl-IN-1 Based Mitophagy Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Parl-IN-1 in mitophagy studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce mitophagy?
This compound is a potent and selective inhibitor of the mitochondrial rhomboid protease PARL (Presenilin-associated rhomboid-like protein).[1] PARL is responsible for the cleavage and subsequent degradation of PINK1 (PTEN-induced putative kinase 1) in healthy mitochondria.[2][3][4] By inhibiting PARL, this compound prevents PINK1 degradation, leading to its accumulation on the outer mitochondrial membrane.[1] This accumulation of PINK1 initiates the recruitment and activation of the E3 ubiquitin ligase Parkin, which in turn ubiquitinates mitochondrial outer membrane proteins. This ubiquitination serves as a signal for the autophagic machinery to engulf and degrade the damaged mitochondria, a process known as mitophagy.
Q2: What is the recommended concentration range and incubation time for this compound?
The optimal concentration and incubation time for this compound are cell-type dependent and should be determined empirically. However, based on available data, a starting point for concentration is in the low micromolar range. For instance, in HEK293T cells, concentrations between 0.1 µM and 30 µM have been used for an 8-hour incubation to achieve PINK1 stabilization. For inducing the full mitophagy pathway, longer incubation times, such as 22 hours with 5 µM this compound, have been reported to activate the PINK1/Parkin pathway. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental endpoint.
Q3: How can I confirm that this compound is inducing mitophagy in my cells?
-
Western Blotting: Monitor the accumulation of full-length PINK1 and the recruitment of Parkin to the mitochondrial fraction. You can also assess the degradation of mitochondrial proteins (e.g., TOMM20, TIMM23) over time.
-
Fluorescence Microscopy: Utilize fluorescent reporters like mito-Keima or mito-QC. These reporters change their fluorescence properties upon delivery to the acidic environment of the lysosome, providing a quantitative measure of mitophagic flux. Co-localization of mitochondria (e.g., stained with MitoTracker) with autophagosomes (e.g., GFP-LC3) and lysosomes (e.g., LAMP1) is another common method.
-
Flow Cytometry: FACS-based analysis of cells expressing reporters like mito-Keima can provide a high-throughput quantification of mitophagy.
-
Electron Microscopy: This technique provides ultrastructural evidence of mitochondria being engulfed by autophagosomes (mitophagosomes).
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No PINK1 accumulation observed after this compound treatment. | Suboptimal inhibitor concentration or incubation time. | Perform a dose-response (e.g., 0.1 µM to 20 µM) and time-course (e.g., 2, 4, 8, 16, 24 hours) experiment to determine the optimal conditions for your cell line. |
| Low endogenous PARL or PINK1 expression in the cell line. | Verify the expression levels of PARL and PINK1 in your cell line using qPCR or Western blot. Consider using a cell line known to have a functional PINK1/Parkin pathway (e.g., HeLa, SH-SY5Y) or overexpressing PINK1 and/or Parkin. | |
| This compound degradation. | Ensure proper storage of the this compound stock solution (typically at -20°C or -80°C). Prepare fresh working solutions from the stock for each experiment. | |
| PINK1 accumulates, but no Parkin recruitment to mitochondria. | Low or absent Parkin expression. | Check for endogenous Parkin expression. Many commonly used cell lines, like HEK293, have very low Parkin levels. Transfection with a Parkin-expressing plasmid may be necessary. |
| Insufficient mitochondrial depolarization. | While this compound stabilizes PINK1, robust Parkin recruitment often requires mitochondrial depolarization. Consider co-treatment with a low dose of a mitochondrial uncoupler like CCCP or oligomycin as a positive control. | |
| Parkin is recruited, but no downstream mitophagy is observed. | Impaired autophagic flux. | Ensure the overall autophagy pathway is functional in your cells. Use a positive control for autophagy induction (e.g., starvation, rapamycin). You can monitor LC3-I to LC3-II conversion by Western blot. |
| Lysosomal dysfunction. | Treat cells with a lysosomal inhibitor like Bafilomycin A1 or Chloroquine. An accumulation of mitophagosomes would indicate that the initial stages of mitophagy are occurring but lysosomal degradation is blocked. | |
| High cellular toxicity observed. | This compound concentration is too high. | Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration of this compound in your cell line and use a concentration well below this threshold. |
| Off-target effects. | While reported to be selective, high concentrations of any inhibitor can lead to off-target effects. Use the lowest effective concentration and consider validating key findings with a complementary approach, such as siRNA-mediated knockdown of PARL. |
Quantitative Data Summary
| Compound | Target | IC50 | Cell Line | Reference |
| This compound | PARL | 28 nM | In vitro assay |
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits PARL, leading to PINK1 accumulation and subsequent Parkin-mediated mitophagy.
Caption: A general experimental workflow for studying this compound induced mitophagy.
Experimental Protocols
Protocol 1: Western Blot Analysis of PINK1 Stabilization and Parkin Recruitment
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvesting.
-
Treatment: Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the determined incubation time. Include a positive control such as CCCP (10 µM for 2-4 hours) to induce mitochondrial depolarization and PINK1 accumulation.
-
Mitochondrial Fractionation (for Parkin Recruitment):
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in mitochondrial isolation buffer.
-
Homogenize the cells using a Dounce homogenizer or by passing through a needle.
-
Centrifuge at a low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet the mitochondria.
-
The supernatant is the cytosolic fraction, and the pellet is the mitochondrial fraction.
-
-
Protein Quantification: Determine the protein concentration of the whole-cell lysates or cellular fractions using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against PINK1, Parkin, a mitochondrial marker (e.g., TOMM20 or VDAC), and a cytosolic marker (e.g., GAPDH or Tubulin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 2: Fluorescence Microscopy of Mitophagy using mito-Keima
-
Cell Transfection/Transduction: Use a cell line stably expressing the mito-Keima reporter or transiently transfect cells with the mito-Keima plasmid.
-
Cell Seeding: Plate the mito-Keima expressing cells onto glass-bottom dishes or coverslips suitable for live-cell imaging.
-
Treatment: Treat the cells with this compound, vehicle control, and a positive control (e.g., CCCP or Oligomycin/Antimycin A).
-
Live-Cell Imaging:
-
During the final hours of incubation, image the cells using a confocal microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.
-
Excite the mito-Keima probe at both 458 nm (for neutral pH, mitochondrial localization) and 561 nm (for acidic pH, lysosomal localization).
-
Capture images in both channels.
-
-
Image Analysis:
-
Quantify the ratio of the 561 nm (lysosomal) to 458 nm (mitochondrial) fluorescence intensity. An increase in this ratio indicates an increase in mitophagic flux.
-
The appearance of red puncta (561 nm signal) represents mitochondria that have been delivered to lysosomes.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mitophagy: mechanisms, pathophysiological roles, and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PINK1- and Parkin-mediated mitophagy at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hallmarks and Molecular Tools for the Study of Mitophagy in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Phenotypes After Parl-IN-1 Treatment
Welcome to the technical support center for Parl-IN-1, a potent inhibitor of the mitochondrial rhomboid protease PARL. This resource is designed for researchers, scientists, and drug development professionals to help navigate and troubleshoot unexpected experimental outcomes.
Troubleshooting Guide: Unexpected Phenotypes
Researchers using this compound may occasionally observe phenotypes that deviate from the expected activation of the PINK1/Parkin pathway and mitophagy. This guide provides insights into potential causes and solutions for these unexpected results.
Issue 1: Altered Mitochondrial Morphology and Function Unrelated to Mitophagy
While this compound is expected to induce mitophagy, some users report changes in mitochondrial morphology and function that are not entirely consistent with this process.
Observed Phenotypes and Potential Explanations:
| Unexpected Phenotype | Potential Cause | Suggested Action | Relevant Quantitative Data |
| Increased mitochondrial fragmentation not leading to clearance | High concentrations of this compound may induce mitochondrial stress independent of mitophagy. | Titrate this compound to the lowest effective concentration (starting from the IC50 of 28 nM). Use mitochondrial stress controls. | At 5 µM for 22 hours in HEK293 T-REx cells, this compound has been shown to block the respiratory chain, leading to aberrant reactive oxygen species (ROS) production[1]. |
| Swollen or enlarged mitochondria | This could be a sign of mitochondrial dysfunction or apoptosis induction, potentially as an off-target effect or at high concentrations. | Assess markers of apoptosis (e.g., caspase-3 cleavage, cytochrome c release). Co-treat with a pan-caspase inhibitor to see if the phenotype is rescued. | Loss of the PARL orthologue in Drosophila has been linked to severe apoptosis[2]. |
| Decreased mitochondrial mass without Parkin recruitment | PARL has functions beyond PINK1 cleavage, including a role in adipogenesis and mitochondrial biogenesis. Inhibition might affect these pathways. | Investigate other PARL substrates and interacting partners. Assess markers of mitochondrial biogenesis (e.g., PGC-1α expression). | PARL silencing has been shown to abort adipogenesis by inhibiting PPARγ expression[3]. |
Experimental Workflow for Investigating Mitochondrial Morphology:
Caption: Workflow for assessing mitochondrial morphology and function after this compound treatment.
Issue 2: Inconsistent or Absent PINK1/Parkin Pathway Activation
While this compound is a potent PARL inhibitor, users may not always observe the expected robust activation of the PINK1/Parkin pathway.
Observed Phenotypes and Potential Explanations:
| Unexpected Phenotype | Potential Cause | Suggested Action | Relevant Quantitative Data |
| Stabilization of full-length PINK1 without downstream Parkin recruitment | The specific cell line may have low endogenous Parkin expression. Alternatively, post-translational modifications of PINK1 or Parkin may be required for interaction. | Verify Parkin expression levels in your cell line. Overexpress Parkin to see if recruitment is restored. Investigate potential phosphorylation events. | Ablation of PARL leads to mitochondrial recruitment of Parkin, but the extent can be cell-type dependent[4]. |
| Alternative cleavage of PINK1 | Pharmacological inhibition of PARL can lead to the accumulation of MPP-cleaved PINK1 within the mitochondria, a phenotype also seen in PARL knockout cells[5]. | Use antibodies that can distinguish between full-length and cleaved forms of PINK1. Analyze mitochondrial fractions by Western blot. | This compound treatment (0.1-30 µM for 8 hours in HEK293T cells) stabilizes PINK1 and triggers its alternative cleavage. |
| No change in PINK1 levels | The experimental conditions (e.g., incubation time, concentration) may not be optimal. The antibody used may not be sensitive enough to detect endogenous PINK1. | Optimize this compound concentration and treatment duration. Use a positive control for PINK1 stabilization (e.g., CCCP). Validate your PINK1 antibody. | This compound inhibits PARL with an IC50 of 28 nM. |
Signaling Pathway of this compound Action:
Caption: Canonical signaling pathway of this compound leading to mitophagy.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell culture experiments?
A1: The reported IC50 for this compound is 28 nM. We recommend starting with a concentration range around the IC50 and titrating up to 5-10 µM depending on the cell type and experimental endpoint. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific model system.
Q2: Are there any known off-target effects of this compound?
A2: While this compound is a potent PARL inhibitor, high concentrations may have off-target effects. For instance, at 5 µM, it has been observed to block the respiratory chain and induce reactive oxygen species (ROS) production in HEK293 T-REx cells. It's important to note that some PARP inhibitors have been shown to have off-target effects on kinases. While there is no direct evidence of this for this compound, it is a possibility to consider when interpreting unexpected phenotypes.
Potential Off-Target Signaling:
Caption: Logical diagram illustrating potential on-target and off-target effects of this compound.
Q3: How can I confirm that the observed phenotype is due to PARL inhibition?
A3: To confirm that the effects of this compound are on-target, we recommend performing rescue experiments. This can be done by overexpressing a this compound-resistant mutant of PARL. If the phenotype is reversed, it strongly suggests that the effect is mediated through PARL inhibition. Additionally, using a structurally distinct PARL inhibitor as a second compound can help validate the findings.
Q4: What are the best practices for preparing and storing this compound?
A4: this compound should be dissolved in a suitable solvent, such as DMSO, to create a stock solution. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. Before use, thaw the aliquot and dilute it to the final working concentration in your cell culture medium.
Experimental Protocols
Protocol 1: Western Blot Analysis of PINK1 Stabilization and Parkin Recruitment
1. Cell Lysis:
-
Treat cells with this compound or controls (e.g., DMSO, 20 µM CCCP for 4 hours) for the desired time.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, incubate on ice for 30 minutes, and then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the whole-cell lysate.
2. Mitochondrial Fractionation (for Parkin Recruitment):
-
Following treatment, harvest cells and use a mitochondrial isolation kit according to the manufacturer's instructions to separate the cytosolic and mitochondrial fractions.
3. Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
4. SDS-PAGE and Western Blotting:
-
Separate the protein samples on a 10-12% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against PINK1, Parkin, a mitochondrial marker (e.g., TOM20 or COX IV), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
For PINK1 stabilization, normalize the PINK1 signal to the loading control.
-
For Parkin recruitment, determine the ratio of mitochondrial to cytosolic Parkin.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Loss of parla Function Results in Inactivity, Olfactory Impairment, and Dopamine Neuron Loss in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of PARL-PINK1-Parkin pathway in adipocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intramembrane protease PARL defines a negative regulator of PINK1- and PARK2/Parkin-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Blockage of the Mitochondrial Rhomboid Protease PARL by Novel Ketoamide Inhibitors Reveals Its Role in PINK1/Parkin-Dependent Mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to PARL-IN-1 and Other Ketoamide-Based PARL Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Parl-IN-1, a potent Presenilin-Associated Rhomboid-Like (PARL) protein inhibitor, with other ketoamide-based PARL inhibitors. The data presented is compiled from publicly available research to assist in the evaluation of these compounds for research and drug development purposes.
Introduction to PARL and its Inhibition
Presenilin-Associated Rhomboid-Like (PARL) is a mitochondrial intramembrane serine protease that plays a crucial role in mitochondrial quality control. One of its key functions is the cleavage of PINK1 (PTEN-induced putative kinase 1), a protein that accumulates on damaged mitochondria. This cleavage event is a critical step in the PINK1/Parkin-mediated mitophagy pathway, a cellular process responsible for the removal of dysfunctional mitochondria. Dysregulation of this pathway has been implicated in neurodegenerative diseases such as Parkinson's disease.
Inhibitors of PARL, such as this compound, are valuable research tools to study the intricacies of mitochondrial biology and hold therapeutic potential for diseases associated with mitochondrial dysfunction. These inhibitors block the proteolytic activity of PARL, leading to the stabilization of PINK1 on the mitochondrial outer membrane and subsequent activation of the Parkin-dependent mitophagy cascade.
Comparative Efficacy of PARL Inhibitors
This compound and its analogue, referred to as Compound 6, are members of the ketoamide class of reversible, covalent inhibitors targeting the active site of PARL. Their efficacy has been evaluated in both in vitro enzymatic assays and cell-based functional assays.
| Inhibitor | Chemical Structure | In Vitro IC50 (nM) | In-Cell IC50 (µM) |
| This compound (Compound 5) | [Image of this compound structure] | 28[1] | 0.41[2] |
| Compound 6 | [Image of Compound 6 structure] | 80[2] | 3.2[2] |
Note: The in-cell IC50 was determined using a PGAM5 cleavage assay in HEK293T cells.[2] PGAM5 is another substrate of PARL, and its cleavage can be used as a readout of PARL activity in a cellular context.
Signaling Pathway and Mechanism of Action
The inhibition of PARL by ketoamides directly impacts the PINK1/Parkin signaling pathway, a critical component of mitochondrial quality control.
Caption: Inhibition of PARL by ketoamides prevents PINK1 cleavage, leading to Parkin activation and mitophagy.
Experimental Methodologies
In Vitro PARL Activity Assay (Fluorogenic Substrate)
This assay measures the enzymatic activity of purified, recombinant PARL in a detergent-micelle or liposome environment using a fluorogenic peptide substrate.
Caption: Workflow for determining in vitro PARL inhibitor efficacy.
Detailed Protocol:
-
Reagent Preparation:
-
Reconstitute purified, recombinant human PARL in an appropriate assay buffer containing a mild detergent (e.g., 0.05% DDM) or incorporate into liposomes.
-
Prepare a stock solution of the fluorogenic peptide substrate (e.g., Ac-RRRAVFLA-AMC) in DMSO.
-
Prepare serial dilutions of the test inhibitors (this compound, Compound 6) in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the PARL enzyme solution.
-
Add the serially diluted inhibitor or vehicle control (DMSO) to the respective wells.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
-
Data Acquisition and Analysis:
-
Monitor the increase in fluorescence intensity (e.g., Ex/Em = 380/460 nm for AMC) kinetically for a set duration (e.g., 30-60 minutes).
-
Calculate the initial reaction velocity (slope of the linear phase of the fluorescence curve) for each inhibitor concentration.
-
Normalize the velocities to the vehicle control to determine the percentage of inhibition.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Cellular PARL Activity Assay (PGAM5 Cleavage)
This cell-based assay assesses the ability of an inhibitor to block PARL activity within a cellular environment by measuring the cleavage of its substrate, PGAM5.
Caption: Workflow for determining cellular PARL inhibitor efficacy via PGAM5 cleavage.
Detailed Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and penicillin/streptomycin in a humidified incubator at 37°C and 5% CO2.
-
Co-transfect the cells with expression plasmids for human PARL and myc-tagged human PGAM5 using a suitable transfection reagent (e.g., Lipofectamine).
-
-
Inhibitor Treatment:
-
After 24-48 hours of transfection, treat the cells with a range of concentrations of the PARL inhibitor (e.g., this compound or Compound 6) or vehicle control (DMSO) for a specified duration (e.g., 4-8 hours).
-
-
Cell Lysis and Protein Quantification:
-
Harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for the myc-tag to detect both full-length and cleaved PGAM5.
-
Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Perform densitometric analysis of the western blot bands to quantify the intensity of full-length and cleaved PGAM5.
-
Calculate the ratio of cleaved PGAM5 to total PGAM5 (cleaved + full-length) for each inhibitor concentration.
-
Normalize the ratios to the vehicle control to determine the percentage of inhibition of PGAM5 cleavage.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the in-cell IC50 value.
-
Conclusion
This compound is a highly potent inhibitor of PARL, demonstrating low nanomolar efficacy in in vitro assays. Its ketoamide analogue, Compound 6, also exhibits potent inhibition, albeit at a slightly lower level. The cellular activity of this compound is significantly higher than that of Compound 6, suggesting better cell permeability or intracellular stability. Both compounds effectively engage the PARL target in cells, leading to the activation of the PINK1/Parkin pathway. This guide provides the foundational data and methodologies for researchers to compare and select the most appropriate PARL inhibitor for their specific research needs.
References
A Comparative Guide to Inducing Mitophagy In Vitro: Parl-IN-1 versus CCCP
For Researchers, Scientists, and Drug Development Professionals
Mitophagy, the selective degradation of mitochondria by autophagy, is a critical cellular process for maintaining mitochondrial homeostasis and cell health. Dysfunctional mitophagy is implicated in a range of human diseases, including neurodegenerative disorders and cancer. For in vitro studies of this pathway, researchers commonly employ chemical inducers to trigger a robust and measurable mitophagic response. This guide provides an objective comparison of two widely used mitophagy inducers: the mitochondrial uncoupler Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) and the more recent PARL inhibitor, Parl-IN-1.
Mechanism of Action: Two Entry Points to the PINK1/Parkin Pathway
Both CCCP and this compound converge on the well-established PINK1/Parkin pathway of mitophagy, albeit through distinct mechanisms.
CCCP , a protonophore, acts by dissipating the mitochondrial membrane potential (ΔΨm)[1][2]. In healthy mitochondria, the serine/threonine kinase PINK1 is continuously imported into the inner mitochondrial membrane, where it is cleaved by the rhomboid protease PARL and subsequently degraded[3][4]. The loss of ΔΨm caused by CCCP prevents the import of PINK1, leading to its accumulation on the outer mitochondrial membrane (OMM)[3]. This accumulation of PINK1 on the OMM serves as a signal for the recruitment and activation of the E3 ubiquitin ligase Parkin, which then ubiquitinates OMM proteins, marking the damaged mitochondrion for engulfment by an autophagosome.
This compound , in contrast, is a potent and selective inhibitor of the mitochondrial rhomboid protease PARL. By directly inhibiting PARL's proteolytic activity, this compound prevents the cleavage of PINK1, leading to its stabilization and accumulation on the OMM, thereby initiating the same downstream Parkin-dependent mitophagy cascade as CCCP. This targeted approach offers a more specific way to activate the pathway, avoiding the direct and widespread disruption of mitochondrial function associated with uncouplers.
Performance Comparison: Potency, Selectivity, and Potential Off-Target Effects
The choice between this compound and CCCP often depends on the specific experimental goals, with considerations for potency, selectivity, and potential confounding effects.
| Feature | This compound | CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) |
| Mechanism | Inhibitor of PARL, a mitochondrial rhomboid protease. Prevents PINK1 cleavage, leading to its accumulation on the OMM and activation of Parkin-dependent mitophagy. | Mitochondrial uncoupler. Dissipates the mitochondrial membrane potential (ΔΨm), preventing PINK1 import and leading to its accumulation on the OMM and subsequent Parkin recruitment. |
| Potency | High potency with a reported IC50 of 28 nM for PARL inhibition. Typically used in the low micromolar range (e.g., 5 µM) in cell-based assays. | Lower potency compared to this compound. Commonly used at concentrations ranging from 10 to 20 µM in vitro to induce a robust mitophagic response. |
| Selectivity | High selectivity for its target, the PARL protease. This targeted mechanism is expected to result in fewer off-target effects compared to broad mitochondrial uncoupling. | Low selectivity. Directly disrupts the mitochondrial membrane potential, which can have widespread and pleiotropic effects on cellular metabolism, ATP production, and reactive oxygen species (ROS) generation. |
| Off-Target Effects | As a more recently developed compound, its off-target profile is less extensively characterized than CCCP. However, its specific mechanism of action suggests a lower likelihood of broad cellular toxicity. | Known to have off-target effects, including potential interference with lysosomal function and autophagosomal degradation. Can also induce significant cellular stress and apoptosis, which may confound the interpretation of mitophagy-specific events. |
| Impact on ΔΨm | Does not directly dissipate the mitochondrial membrane potential. Mitophagy is induced by stabilizing PINK1, downstream of ΔΨm regulation. | Directly and rapidly collapses the mitochondrial membrane potential, a key indicator of mitochondrial health. |
| ROS Production | Less likely to directly induce a massive burst of reactive oxygen species (ROS) compared to CCCP. | Treatment often leads to an increase in ROS production due to the disruption of the electron transport chain. |
| Cell Viability | Generally expected to have lower cytotoxicity due to its specific mode of action. | Can be cytotoxic, especially with prolonged exposure or at higher concentrations, due to severe mitochondrial dysfunction and cellular stress. |
Experimental Protocols
To facilitate the direct comparison of this compound and CCCP in your experimental system, we provide the following standardized protocols for key in vitro mitophagy assays.
Western Blotting for Mitophagy Markers
This protocol allows for the quantitative assessment of mitophagy by monitoring the degradation of mitochondrial proteins and the processing of key autophagy markers.
Materials:
-
Cell culture reagents
-
This compound (stock solution in DMSO)
-
CCCP (stock solution in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-PINK1, anti-Parkin, anti-TOM20 (or other mitochondrial marker), anti-LC3B, anti-p62/SQSTM1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
Secondary antibodies (HRP-conjugated)
-
ECL substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 5 µM) or CCCP (e.g., 10-20 µM) for a specified time course (e.g., 4, 8, 12, 24 hours). Include a vehicle control (DMSO).
-
For mitophagy flux analysis, a parallel set of wells can be co-treated with a lysosomal inhibitor like Bafilomycin A1 (100 nM) for the last 4-6 hours of the treatment.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Prepare protein lysates for SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
Quantify band intensities and normalize to the loading control. A decrease in mitochondrial protein levels (e.g., TOM20) and p62, along with an increase in the LC3-II/LC3-I ratio, indicates mitophagy induction.
Fluorescence Microscopy for Mitophagy Visualization
This method allows for the qualitative and quantitative assessment of mitophagy through the visualization of mitochondrial engulfment by autophagosomes.
Materials:
-
Cells grown on coverslips or in glass-bottom dishes
-
Mitochondrial marker (e.g., MitoTracker Red CMXRos or transfection with a mitochondrially-targeted fluorescent protein like mCherry-Mito)
-
Autophagosome marker (e.g., transfection with GFP-LC3 or immunofluorescence for endogenous LC3)
-
This compound and CCCP
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary and fluorescently-labeled secondary antibodies (if performing immunofluorescence)
-
Mounting medium with DAPI
Procedure:
-
Seed cells on coverslips or glass-bottom dishes.
-
If using fluorescent protein reporters, transfect the cells and allow for expression (typically 24-48 hours).
-
Treat cells with this compound or CCCP as described in the Western blotting protocol.
-
If using a mitochondrial dye, stain the cells according to the manufacturer's instructions (e.g., MitoTracker Red for 30 minutes before fixation).
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells and block non-specific binding.
-
If staining for endogenous proteins, incubate with primary antibodies followed by fluorescently-labeled secondary antibodies.
-
Mount the coverslips onto slides with mounting medium containing DAPI.
-
Image the cells using a confocal or fluorescence microscope.
-
Analyze the images for co-localization between the mitochondrial marker and the autophagosome marker. An increase in the number of puncta showing co-localization is indicative of mitophagy.
Seahorse XF Analyzer for Mitochondrial Respiration
This assay measures the oxygen consumption rate (OCR) and can be used to assess the impact of this compound and CCCP on mitochondrial function.
Materials:
-
Seahorse XF Analyzer and consumables (cell culture plates, cartridges)
-
Seahorse XF assay medium
-
This compound and CCCP
-
Mitochondrial stress test kit reagents (Oligomycin, FCCP, Rotenone/Antimycin A)
Procedure:
-
Seed cells in a Seahorse XF cell culture plate and allow them to adhere.
-
On the day of the assay, replace the culture medium with Seahorse XF assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Prepare the Seahorse cartridge with the mitochondrial stress test compounds and the test compounds (this compound or CCCP) for injection.
-
Load the cartridge into the Seahorse XF Analyzer and perform the assay.
-
The assay will measure basal OCR, followed by sequential injections of the test compound, oligomycin, FCCP, and rotenone/antimycin A.
-
Analyze the data to determine key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption. This will reveal the direct impact of CCCP on mitochondrial respiration and the more indirect, potentially delayed effects of this compound.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanisms of mitophagy induction by CCCP and this compound.
Caption: General experimental workflow for comparing mitophagy inducers.
Conclusion
Both this compound and CCCP are valuable tools for inducing mitophagy in vitro, each with its own set of advantages and disadvantages. CCCP is a well-established, potent inducer that provides a strong and rapid mitophagic response, but its lack of specificity and potential for off-target effects and cytotoxicity must be carefully considered in the experimental design and data interpretation. This compound offers a more targeted and potentially cleaner approach by specifically inhibiting PARL, thereby activating the PINK1/Parkin pathway with likely fewer confounding variables. The choice of inducer should be guided by the specific research question. For studies focused on the core machinery of the PINK1/Parkin pathway, the specificity of this compound may be advantageous. For broader studies on cellular responses to mitochondrial stress, or for initial screening purposes, the robust and well-characterized effects of CCCP may be more suitable. By understanding the distinct mechanisms and performance characteristics of these two compounds, researchers can make more informed decisions to advance our understanding of the intricate process of mitophagy.
References
- 1. Protocols for assessing mitophagy in neuronal cell lines and primary neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mitochondrial membrane potential regulates PINK1 import and proteolytic destabilization by PARL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide: Dissecting the Effects of Parl-IN-1 and PARL siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Tools for Studying Mitochondrial Quality Control.
In the intricate world of cellular regulation, the mitochondrial rhomboid protease PARL stands as a critical gatekeeper of mitochondrial health. Its role in the PINK1/Parkin pathway, a key quality control mechanism that clears damaged mitochondria through a process known as mitophagy, has made it a focal point of research in neurodegenerative diseases and other metabolic disorders. Two powerful tools have emerged to probe the function of PARL: the chemical inhibitor Parl-IN-1 and small interfering RNA (siRNA) mediated knockdown. This guide provides a comprehensive comparison of their effects, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate tool for their experimental needs.
At a Glance: this compound vs. PARL siRNA
| Feature | This compound (Chemical Inhibitor) | PARL siRNA (Gene Knockdown) |
| Mechanism of Action | Directly and potently inhibits the proteolytic activity of the PARL enzyme.[1] | Degrades PARL mRNA, preventing the synthesis of new PARL protein.[2] |
| Onset of Action | Rapid, with effects observable within hours of treatment. | Slower, requiring time for existing PARL protein to be degraded (typically 24-72 hours).[3] |
| Reversibility | Reversible upon removal of the inhibitor. | Transient, with protein levels recovering as the siRNA is diluted or degraded. |
| Specificity | Potential for off-target effects on other proteins with similar structures.[1][4] | Can have off-target effects by silencing unintended mRNAs with partial sequence homology. |
| Mode of Delivery | Cell-permeable small molecule, added directly to cell culture media. | Requires transfection reagents or viral vectors to deliver the siRNA into cells. |
The Core Mechanism: Impact on the PINK1/Parkin Pathway
Both this compound and PARL siRNA converge on a central mechanism: the stabilization of the serine/threonine kinase PINK1 on the outer mitochondrial membrane. In healthy mitochondria, PARL cleaves PINK1, targeting it for degradation. By inhibiting or reducing the levels of PARL, both methods prevent this cleavage, leading to the accumulation of full-length PINK1. This accumulation serves as a distress signal, initiating the recruitment of the E3 ubiquitin ligase Parkin from the cytosol to the damaged mitochondria. Parkin then ubiquitinates mitochondrial outer membrane proteins, flagging the entire organelle for engulfment by autophagosomes and subsequent degradation in lysosomes—the process of mitophagy.
Quantitative Effects on PINK1 Stabilization and Mitophagy
| Parameter | This compound | PARL siRNA |
| PINK1 Stabilization | Dose-dependent increase in full-length PINK1 levels, often comparable to treatment with mitochondrial uncouplers like CCCP. | Significant accumulation of full-length PINK1, with knockdown efficiency typically reaching >80%. |
| Parkin Recruitment | Robust recruitment of Parkin to mitochondria, observable by fluorescence microscopy and subcellular fractionation. | Triggers translocation of Parkin to mitochondria. |
| Mitophagy Induction | Induces mitophagy, as measured by assays monitoring mitochondrial protein degradation and colocalization with autophagosomes. | Leads to the clearance of damaged mitochondria through mitophagy. |
Experimental Protocols
Below are detailed methodologies for key experiments used to assess the effects of this compound and PARL siRNA.
Western Blotting for PINK1 Stabilization
Objective: To quantify the accumulation of full-length PINK1 protein following treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or SH-SY5Y) and allow them to adhere. Treat cells with either this compound at a desired concentration (e.g., 1-10 µM) for a specified time (e.g., 4-8 hours) or transfect with PARL siRNA (e.g., 25-50 nM) for 48-72 hours. Include appropriate controls (e.g., DMSO for this compound, non-targeting siRNA for knockdown).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against PINK1 overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities using densitometry software. Normalize PINK1 levels to a loading control such as β-actin or GAPDH.
Fluorescence Microscopy for Mitophagy Assessment
Objective: To visualize the colocalization of mitochondria with autophagosomes or lysosomes, indicating mitophagy.
Methodology:
-
Cell Culture and Transfection: Plate cells on glass coverslips. For visualization of autophagosomes, transiently transfect cells with a fluorescently tagged LC3 (e.g., GFP-LC3) plasmid.
-
Treatment: Treat cells with this compound or transfect with PARL siRNA as described above.
-
Mitochondrial and Lysosomal Staining: Prior to fixation, incubate live cells with a mitochondrial probe (e.g., MitoTracker Red CMXRos) and a lysosomal probe (e.g., LysoTracker Deep Red) according to the manufacturer's instructions.
-
Fixation and Imaging: Fix cells with 4% paraformaldehyde, mount the coverslips on microscope slides, and acquire images using a confocal fluorescence microscope.
-
Image Analysis: Quantify the colocalization between the mitochondrial signal and the GFP-LC3 puncta (autophagosomes) or the lysosomal signal using image analysis software. An increase in colocalization indicates an increase in mitophagy.
Flow Cytometry for Quantitative Mitophagy Analysis
Objective: To quantify the percentage of cells undergoing mitophagy in a high-throughput manner.
Methodology:
-
Cell Line: Use a cell line stably expressing a pH-sensitive mitochondrial fluorescent reporter, such as mt-Keima or mito-QC. These reporters fluoresce differently in the neutral pH of mitochondria versus the acidic environment of lysosomes.
-
Treatment: Treat cells with this compound or PARL siRNA.
-
Cell Harvesting and Staining: Harvest cells by trypsinization and resuspend in FACS buffer. If necessary, stain with a viability dye to exclude dead cells from the analysis.
-
Flow Cytometry: Analyze the cells on a flow cytometer equipped with appropriate lasers and filters to detect the two different emission spectra of the reporter.
-
Data Analysis: Gate on the live cell population and quantify the percentage of cells showing a shift in fluorescence, indicative of mitochondria delivered to lysosomes.
Off-Target Effects: A Critical Consideration
A significant difference between this compound and PARL siRNA lies in their potential for off-target effects.
-
This compound: As a small molecule inhibitor, this compound may bind to and inhibit other proteins that share structural similarities with the active site of PARL. Comprehensive off-target profiling using techniques like chemical proteomics with mass spectrometry can help identify these unintended interactions.
-
PARL siRNA: The specificity of siRNA is determined by its sequence. However, siRNAs can tolerate some mismatches and downregulate unintended mRNAs, particularly through "seed region" complementarity in the 3' UTR of transcripts. Transcriptome-wide analysis, such as RNA-sequencing, is the gold standard for identifying off-target gene silencing.
Conclusion: Choosing the Right Tool for the Job
Both this compound and PARL siRNA are invaluable tools for investigating the role of PARL in cellular processes. The choice between them depends on the specific experimental question and context.
-
This compound is ideal for studying the acute effects of PARL inhibition due to its rapid and reversible action. It is also more straightforward to use in a wide range of cell types without the need for transfection optimization.
-
PARL siRNA provides a highly specific means of reducing PARL protein levels, which is advantageous for long-term studies and for confirming that the observed phenotype is a direct result of the loss of the PARL protein rather than off-target effects of a chemical inhibitor.
References
Validating the On-Target Effects of Parl-IN-1 on PARL Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental validation of Parl-IN-1, a potent inhibitor of the intramembrane rhomboid protease PARL. It offers a comparative analysis of its on-target effects, detailed experimental protocols for key validation assays, and visual representations of the associated signaling pathways and workflows.
Introduction to PARL and its Inhibition
Presenilin-associated rhomboid-like protein (PARL) is a mitochondrial inner membrane protease that plays a crucial role in mitochondrial quality control. It mediates the cleavage of several key substrates, including PTEN-induced kinase 1 (PINK1) and phosphoglycerate mutase family member 5 (PGAM5). The cleavage of these substrates is critical for regulating mitophagy, the selective degradation of damaged mitochondria. Dysregulation of PARL activity has been implicated in neurodegenerative diseases, making it an attractive therapeutic target.
This compound is a potent, ketoamide-based inhibitor of PARL with a reported half-maximal inhibitory concentration (IC50) of 28 nM.[1] Its mechanism of action involves the direct inhibition of PARL's proteolytic activity, leading to the accumulation of its substrates and the subsequent activation of the PINK1/Parkin-dependent mitophagy pathway.
Comparative Analysis of PARL Inhibitors
Validating the on-target effects of a specific inhibitor requires comparison with other compounds targeting the same enzyme. While a broad range of PARL inhibitors are under investigation, publicly available quantitative data for direct comparison remains limited. This guide focuses on the validation of this compound and provides a framework for comparing its activity with other potential PARL inhibitors as they become available.
Table 1: Comparison of PARL Inhibitor Activity
| Inhibitor | Type | IC50 (nM) | On-Target Effects |
| This compound | Ketoamide | 28[1] | Stabilization of PINK1 and PGAM5, Parkin recruitment to mitochondria, induction of mitophagy. |
| Alternative PARL Inhibitor | e.g., Ketoamide | Data not publicly available | Expected to show similar on-target effects. |
| Negative Control (e.g., inactive analog) | N/A | N/A | No significant effect on PARL substrate cleavage or mitophagy. |
Experimental Validation of this compound's On-Target Effects
The following sections detail the key experiments used to validate the on-target effects of this compound.
Stabilization of PARL Substrates: PINK1 and PGAM5
Objective: To demonstrate that this compound inhibits PARL's proteolytic activity, leading to the accumulation of its substrates, PINK1 and PGAM5.
Methodology: Western Blotting
Experimental Protocol:
a. Cell Culture and Treatment:
-
Seed HEK293T cells in 6-well plates and culture to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 4-8 hours).
-
As a positive control for PINK1 stabilization, treat a separate set of cells with a mitochondrial uncoupler like CCCP (10 µM).
b. Mitochondrial Fractionation (optional but recommended for cleaner results):
-
Harvest cells and perform mitochondrial isolation using a commercially available kit or a standard differential centrifugation protocol.
-
Lyse the mitochondrial pellet in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
c. Whole-Cell Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly in RIPA buffer with protease and phosphatase inhibitors.
d. Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Primary Antibody: Rabbit anti-PINK1 (1:1000 dilution)
-
Primary Antibody: Rabbit anti-PGAM5 (1:1000 dilution)
-
Loading Control: Mouse anti-VDAC or anti-TOM20 for mitochondrial fraction, or anti-GAPDH/β-actin for whole-cell lysate (1:5000 dilution).
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse, 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
Expected Results: A dose-dependent increase in the protein levels of full-length PINK1 and PGAM5 in this compound treated cells compared to the vehicle control.
Induction of Parkin Recruitment to Mitochondria
Objective: To visualize the recruitment of Parkin from the cytosol to the mitochondria, a key step in the PINK1-dependent mitophagy pathway, upon PARL inhibition.
Methodology: Immunofluorescence Microscopy
Experimental Protocol:
a. Cell Culture and Treatment:
-
Seed HeLa or U2OS cells stably expressing fluorescently tagged Parkin (e.g., YFP-Parkin) on glass coverslips in a 24-well plate.
-
Treat cells with this compound (e.g., 10 µM) or a vehicle control for a specified time (e.g., 4-8 hours).
-
Include a positive control such as CCCP (10 µM).
b. Immunostaining:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 3% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against a mitochondrial marker overnight at 4°C.
-
Primary Antibody: Mouse anti-TOM20 (1:500 dilution) or Rabbit anti-HSP60 (1:500 dilution).
-
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 594 anti-mouse or anti-rabbit, 1:1000 dilution) for 1 hour at room temperature in the dark.
-
Counterstain nuclei with DAPI.
-
Mount coverslips on slides with an anti-fade mounting medium.
c. Imaging and Analysis:
-
Visualize the cells using a confocal microscope.
-
Quantify the colocalization between the YFP-Parkin signal and the mitochondrial marker signal. An increase in colocalization indicates Parkin recruitment to the mitochondria.
Expected Results: In this compound treated cells, the YFP-Parkin signal will translocate from a diffuse cytosolic pattern to distinct puncta that colocalize with the mitochondrial marker.
Signaling Pathway and Experimental Workflow Diagrams
Caption: PARL signaling pathway and the effect of this compound.
Caption: Workflow for validating on-target effects of PARL inhibitors.
Conclusion
The experimental framework outlined in this guide provides a robust methodology for validating the on-target effects of this compound and other PARL inhibitors. By demonstrating the stabilization of PARL substrates and the induction of downstream signaling events like Parkin recruitment, researchers can confidently ascertain the specific inhibitory action of these compounds. The provided protocols and diagrams serve as a valuable resource for scientists engaged in the study of mitochondrial biology and the development of novel therapeutics targeting PARL. Further studies with additional specific PARL inhibitors will be crucial for building a comprehensive comparative dataset.
References
A Quantitative Comparison of Mitophagy Induction: Parl-IN-1 Versus Other Compounds
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the mitophagy-inducing capabilities of the novel PARL inhibitor, Parl-IN-1, against established compounds such as CCCP and the combination of Oligomycin and Antimycin A. The following sections present quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.
Mechanism of Action: this compound
This compound is a potent and selective inhibitor of the mitochondrial rhomboid protease PARL (Presenilin-associated rhomboid-like protein), with an IC50 of 28 nM.[1] In healthy mitochondria, PARL plays a crucial role in a key quality control pathway by cleaving PTEN-induced kinase 1 (PINK1).[2][3][4] This cleavage leads to the degradation of PINK1, thus preventing the initiation of mitophagy.[2] By inhibiting PARL, this compound prevents PINK1 cleavage and degradation. This leads to the accumulation of full-length PINK1 on the outer mitochondrial membrane, which in turn recruits and activates the E3 ubiquitin ligase Parkin. The activation of the PINK1-Parkin pathway ultimately triggers the selective engulfment and degradation of mitochondria, a process known as mitophagy.
Quantitative Comparison of Mitophagy Induction
The induction of mitophagy is a multi-step process that can be quantified at various stages. Key events include the recruitment of Parkin to the mitochondria, the engulfment of mitochondria by autophagosomes (mitophagy flux), and the subsequent degradation of mitochondrial proteins. The following tables summarize quantitative data on the effects of this compound and other common mitophagy inducers on these processes.
Table 1: Parkin Recruitment to Mitochondria
Parkin recruitment to mitochondria is an early and essential step in PINK1-Parkin-mediated mitophagy. The following data, derived from subcellular fractionation and fluorescence microscopy experiments, compares the efficiency of this compound (referred to as compound 5 in the cited study), CCCP, and Antimycin A in inducing Parkin recruitment in HEK293 T-REx cells overexpressing PINK1 and transfected with HA-Parkin.
| Compound | Concentration | Treatment Time | Method | Quantitative Readout (Fold change vs. DMSO) | Reference |
| This compound (compound 5) | 5 µM | 22 hours | Subcellular Fractionation & Immunoblot | ~2.5 | |
| CCCP | 10 µM | 22 hours | Subcellular Fractionation & Immunoblot | ~4.0 | |
| Antimycin A | 10 µM | 22 hours | Subcellular Fractionation & Immunoblot | ~4.5 | |
| This compound (compound 5) | 5 µM | 3 hours | Fluorescence Microscopy | Significant increase in Parkin-mEGFP and mito-mCherry colocalization | |
| CCCP | 10 µM | 3 hours | Fluorescence Microscopy | Significant increase in Parkin-mEGFP and mito-mCherry colocalization | |
| Antimycin A | 10 µM | 3 hours | Fluorescence Microscopy | Significant increase in Parkin-mEGFP and mito-mCherry colocalization |
Note: While this compound induces significant Parkin recruitment, the effect appears more subtle compared to potent mitochondrial depolarizing agents like CCCP and Antimycin A under the tested conditions.
Table 2: Mitophagy Flux Measured by mt-Keima Assay
The mt-Keima assay is a robust method for quantifying mitophagy flux. mt-Keima is a pH-sensitive fluorescent protein targeted to the mitochondrial matrix. In the neutral pH of the mitochondria, it emits green fluorescence, while in the acidic environment of the lysosome (following mitophagy), it shifts to red fluorescence. The ratio of red to green fluorescence provides a quantitative measure of mitophagy.
| Compound | Cell Line | Concentration | Treatment Time | % Mitophagy (Treated) | % Mitophagy (Control) | Reference |
| Oligomycin + Antimycin A + Q-VD (OAQ) | WT HeLa | Not Specified | 24 hours | 86.1% | 1.0% | |
| CCCP | HeLa-Parkin | 10 µM | Not Specified | Increased ratio of high 561/405 nm excitation | Baseline | |
| CCCP | HEK-293 (with Parkin) | 10 µM | 24 hours | 59.4 ± 1.3% | ~2% |
Table 3: Degradation of Mitochondrial Proteins
The degradation of mitochondrial proteins is a downstream indicator of successful mitophagy. This is typically assessed by Western blotting for specific mitochondrial proteins.
| Compound | Cell Line | Concentration | Treatment Time | Protein Measured | % Degradation | Reference |
| Oligomycin (1 µM) + Antimycin A (1 µM) | 3T3-SA-YFP-Parkin | 1 µM each | 48 hours | Mitochondrial Protein Cocktail | Dramatic depletion | |
| Oligomycin + Antimycin A (OA) | WT HeLa (with Parkin) | Not Specified | 24 hours | CoxII | Significant degradation | |
| CCCP | SH-SY5Y | 25 µM | Not Specified | MitoTracker Deep Red fluorescence | ~20% decrease |
Experimental Protocols
Parkin Recruitment to Mitochondria via Subcellular Fractionation and Immunoblotting
This protocol is adapted from studies investigating the effect of this compound on Parkin recruitment.
-
Cell Culture and Treatment: Plate HEK293 T-REx cells overexpressing PINK1 and transfected with HA-Parkin-IRES-GFP. Treat cells with 5 µM this compound (compound 5), 10 µM CCCP, 10 µM Antimycin A, or DMSO (vehicle control) for the indicated time (e.g., 22 hours).
-
Cell Lysis and Fractionation: Harvest cells and resuspend in mitochondrial isolation buffer. Homogenize the cells using a Dounce homogenizer.
-
Centrifugation: Perform a series of centrifugations to separate the cytosolic and mitochondrial fractions. First, centrifuge at a low speed to pellet nuclei and unbroken cells. Then, centrifuge the supernatant at a higher speed to pellet the mitochondria.
-
Protein Quantification: Determine the protein concentration of both the cytosolic and mitochondrial fractions using a BCA assay.
-
Western Blotting: Load equal amounts of protein from the cytosolic and mitochondrial fractions onto an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Immunodetection: Probe the membrane with primary antibodies against HA (for Parkin), a mitochondrial marker (e.g., AIF), and a cytosolic marker (e.g., β-actin).
-
Quantification: Use a secondary antibody conjugated to a fluorescent probe or HRP for detection. Quantify the band intensities to determine the amount of Parkin in the mitochondrial fraction relative to the total Parkin expression.
Mitophagy Quantification using mt-Keima and Flow Cytometry
This protocol provides a high-throughput method for quantifying mitophagy flux.
-
Cell Line Generation: Establish a stable cell line expressing both mt-Keima and, if necessary for the mitophagy pathway being studied, Parkin.
-
Cell Culture and Treatment: Plate the stable cell line and treat with mitophagy-inducing compounds (e.g., 10 µM CCCP or a combination of Oligomycin and Antimycin A) or a vehicle control for the desired duration.
-
Cell Harvesting: Trypsinize the cells, wash with PBS, and resuspend in FACS buffer (e.g., PBS with 1% FBS).
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer equipped with 405 nm and 561 nm lasers.
-
Gating and Quantification: Gate on the live cell population. Create a dot plot of the fluorescence intensity from the 561 nm laser (PE-CF594 channel) versus the 405 nm laser (BV605 channel). Cells undergoing mitophagy will exhibit a high 561/405 nm ratio. Quantify the percentage of cells in the "high ratio" gate to determine the level of mitophagy.
Western Blot Analysis of Mitophagy Markers (LC3-II and p62)
This protocol is a standard method to assess autophagic flux, which is integral to mitophagy.
-
Cell Lysis: After treatment with mitophagy inducers, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
Sample Preparation and SDS-PAGE: Mix the lysates with Laemmli buffer and denature at 95°C for 5 minutes. Load equal amounts of protein onto a 4-20% pre-cast polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3B and p62/SQSTM1 overnight at 4°C. A loading control, such as GAPDH or β-actin, should also be probed.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of increased autophagic flux and mitophagy.
Visualizations
Signaling Pathway of this compound Induced Mitophagy
Caption: this compound inhibits PARL, leading to PINK1 accumulation and Parkin-mediated mitophagy.
Experimental Workflow for mt-Keima Mitophagy Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemical Blockage of the Mitochondrial Rhomboid Protease PARL by Novel Ketoamide Inhibitors Reveals Its Role in PINK1/Parkin-Dependent Mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hallmarks and Molecular Tools for the Study of Mitophagy in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PINK1/Parkin Mediated Mitophagy, Ca2+ Signalling, and ER–Mitochondria Contacts in Parkinson’s Disease | MDPI [mdpi.com]
Assessing the Specificity of Parl-IN-1 Compared to Broad-Spectrum Mitochondrial Toxins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Parl-IN-1, a specific inhibitor of the mitochondrial rhomboid protease PARL, with broad-spectrum mitochondrial toxins such as rotenone and carbonyl cyanide m-chlorophenyl hydrazone (CCCP). The objective is to highlight the specificity of this compound's mechanism of action in contrast to the widespread cellular impact of general mitochondrial poisons. This comparison is supported by experimental data and detailed methodologies to assist researchers in selecting the appropriate tools for their studies.
Introduction: Specificity in Mitochondrial Research
Mitochondria are central to cellular metabolism and survival, making them a key target in various research areas, from neurodegenerative diseases to cancer. While broad-spectrum mitochondrial toxins are valuable tools for studying overall mitochondrial dysfunction, their lack of specificity can confound experimental results. In contrast, targeted inhibitors like this compound offer a more precise approach to dissecting specific mitochondrial pathways.
This compound is a potent and selective inhibitor of Presenilin-associated rhomboid-like protein (PARL), a mitochondrial intramembrane serine protease.[1] By inhibiting PARL, this compound prevents the cleavage of PINK1, a kinase involved in mitochondrial quality control. This leads to the accumulation of PINK1 on the outer mitochondrial membrane, initiating the PINK1/Parkin-mediated mitophagy pathway for the removal of damaged mitochondria.
Broad-spectrum mitochondrial toxins , such as rotenone and CCCP, disrupt fundamental mitochondrial processes.
-
Rotenone is a potent inhibitor of Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain (ETC), leading to a shutdown of mitochondrial respiration and ATP synthesis.[2][3]
-
CCCP is a protonophore that acts as a chemical uncoupler, dissipating the proton gradient across the inner mitochondrial membrane. This uncouples electron transport from ATP synthesis, leading to a loss of mitochondrial membrane potential and a halt in ATP production.[4][5]
Comparative Data on Mitochondrial Function
The following tables summarize the effects of this compound, rotenone, and CCCP on key parameters of mitochondrial function. Note that direct comparative studies for this compound on these specific bioenergetic parameters are limited; therefore, its effects are inferred from its known specific mechanism of action.
Table 1: Effects on Mitochondrial Oxygen Consumption Rate (OCR)
| Compound | Primary Target | Expected Effect on Basal OCR | Expected Effect on Maximal OCR |
| This compound | PARL Protease | No direct effect expected | No direct effect expected |
| Rotenone | ETC Complex I | Significant Decrease | Significant Decrease |
| CCCP | Proton Gradient (Uncoupler) | Initial Increase, followed by a decrease at high concentrations | Abolished (no response to FCCP) |
Table 2: Effects on Mitochondrial Membrane Potential (MMP)
| Compound | Primary Target | Expected Effect on MMP |
| This compound | PARL Protease | No direct effect expected. The cleavage of its target, PINK1, is dependent on MMP. |
| Rotenone | ETC Complex I | Decrease (due to inhibition of proton pumping) |
| CCCP | Proton Gradient (Uncoupler) | Complete dissipation |
Table 3: Effects on Cellular ATP Production
| Compound | Primary Target | Expected Effect on Mitochondrial ATP Production |
| This compound | PARL Protease | No direct effect expected |
| Rotenone | ETC Complex I | Significant Decrease |
| CCCP | Proton Gradient (Uncoupler) | Complete Inhibition |
Signaling Pathways and Experimental Workflows
The diagrams below, generated using Graphviz, illustrate the distinct signaling pathways affected by this compound and broad-spectrum mitochondrial toxins, as well as a typical experimental workflow for their comparison.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer
This protocol is adapted from standard procedures for the Seahorse XF Cell Mito Stress Test.
Objective: To measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Materials:
-
Seahorse XF Analyzer (e.g., XFe96)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay Medium: XF Base Medium supplemented with glucose, pyruvate, and glutamine, pH 7.4
-
Mitochondrial toxin kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)
-
Cells of interest (e.g., HeLa, SH-SY5Y)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.
-
Assay Preparation: On the day of the assay, replace the cell culture medium with pre-warmed assay medium and incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
-
Compound Loading: Load the injector ports of the hydrated sensor cartridge with oligomycin, FCCP, and a mixture of rotenone and antimycin A at optimized concentrations.
-
Seahorse XF Assay: Calibrate the sensor cartridge in the Seahorse XF Analyzer. After calibration, replace the calibrant plate with the cell culture plate and initiate the assay. The instrument will measure baseline OCR, followed by sequential injections of the mitochondrial toxins, with OCR measurements taken after each injection.
-
Data Analysis: Analyze the OCR data to determine the key parameters of mitochondrial respiration.
Measurement of Mitochondrial Membrane Potential (MMP)
This protocol describes the use of the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE).
Objective: To quantify changes in mitochondrial membrane potential.
Materials:
-
Cells of interest cultured on glass-bottom dishes or microplates
-
TMRE (Tetramethylrhodamine, Ethyl Ester) stock solution (in DMSO)
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Fluorescence microscope or plate reader with appropriate filters
Procedure:
-
Cell Culture: Culture cells to the desired confluency.
-
TMRE Staining: Dilute the TMRE stock solution in pre-warmed live-cell imaging medium to the final working concentration (typically 25-100 nM).
-
Incubation: Remove the culture medium from the cells and add the TMRE-containing medium. Incubate for 15-30 minutes at 37°C, protected from light.
-
Treatment: After incubation, replace the TMRE medium with fresh pre-warmed medium containing the test compounds (this compound, rotenone, CCCP, or vehicle).
-
Imaging/Measurement: Immediately acquire fluorescence images using a fluorescence microscope or measure the fluorescence intensity using a plate reader. For time-course experiments, acquire images or readings at regular intervals.
-
Data Analysis: Quantify the mean fluorescence intensity per cell or per well. A decrease in TMRE fluorescence indicates mitochondrial depolarization.
Measurement of Cellular ATP Levels
This protocol utilizes a commercial luciferin/luciferase-based ATP assay kit.
Objective: To determine the total intracellular ATP concentration.
Materials:
-
Cells of interest cultured in opaque-walled microplates
-
ATP assay kit (containing ATP releasing agent and luciferase/luciferin substrate)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well or 384-well plate and treat them with the test compounds for the desired duration.
-
Assay Reagent Preparation: Prepare the ATP assay reagent according to the manufacturer's instructions. This typically involves reconstituting the lyophilized substrate with the provided buffer.
-
Cell Lysis and Luminescence Reaction: Add the ATP assay reagent to each well of the microplate. The reagent will lyse the cells and initiate the enzymatic reaction that produces light in the presence of ATP.
-
Incubation: Incubate the plate at room temperature for a short period (typically 2-10 minutes) to allow the reaction to stabilize, as recommended by the manufacturer.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: The luminescence signal is directly proportional to the ATP concentration. ATP levels in treated cells are typically normalized to the vehicle control.
Conclusion: A Targeted Approach to Mitochondrial Research
The data and methodologies presented in this guide underscore the critical difference between the highly specific action of this compound and the broad, often cytotoxic, effects of general mitochondrial toxins. While rotenone and CCCP are effective tools for inducing and studying global mitochondrial failure, their use can obscure the nuances of specific mitochondrial signaling pathways.
This compound, by targeting a single protease within a well-defined pathway, allows for the precise investigation of the PINK1/Parkin-mediated mitophagy process. Its presumed lack of direct impact on core bioenergetic functions like respiration and ATP synthesis makes it a superior tool for studies where maintaining the overall integrity of the mitochondrial network is crucial for interpreting the results.
For researchers in drug development, the specificity of compounds like this compound is paramount. Understanding the on-target and potential off-target effects at the level of mitochondrial function is essential for developing safe and effective therapeutics. This comparative guide provides a framework for such an assessment, emphasizing the importance of a multi-faceted experimental approach to characterize the mitochondrial liabilities of novel chemical entities.
References
- 1. Insights into the catalytic properties of the mitochondrial rhomboid protease PARL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distinct Effects of Rotenone, 1-methyl-4-phenylpyridinium and 6-hydroxydopamine on Cellular Bioenergetics and Cell Death | PLOS One [journals.plos.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Parl-IN-1 and Valinomycin on Mitochondrial Depolarization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two chemical compounds, Parl-IN-1 and Valinomycin, and their respective impacts on mitochondrial depolarization. While both are utilized in studying mitochondrial function, their mechanisms of action and direct effects on the mitochondrial membrane potential differ significantly. This analysis synthesizes experimental data to delineate these differences, offering researchers a clear understanding of their appropriate applications.
Executive Summary
Valinomycin is a well-characterized potassium ionophore that directly induces rapid and potent mitochondrial depolarization. It is often used as a positive control in experiments studying the effects of mitochondrial uncoupling. In contrast, this compound is an inhibitor of the mitochondrial rhomboid protease PARL. The primary role of PARL is in the cleavage of PINK1, a process that is regulated by the mitochondrial membrane potential. Current evidence suggests that inhibition of PARL by this compound does not directly cause significant mitochondrial depolarization but rather modulates a key mitochondrial quality control pathway that is intrinsically linked to membrane potential.
Mechanism of Action
Valinomycin: As a potassium (K⁺) ionophore, valinomycin facilitates the transport of K⁺ ions across the inner mitochondrial membrane, down their electrochemical gradient.[1][2] This influx of positive charge dissipates the mitochondrial membrane potential (ΔΨm), leading to uncoupling of oxidative phosphorylation.[2]
This compound: this compound is a chemical inhibitor of the presenilin-associated rhomboid-like (PARL) protein, an intramembrane serine protease located in the inner mitochondrial membrane.[3][4] PARL's key substrate is the protein kinase PINK1. Under normal physiological conditions with a polarized mitochondrial membrane, PINK1 is imported into the mitochondria and cleaved by PARL, leading to its degradation. When the mitochondrial membrane is depolarized, this PARL-mediated cleavage of PINK1 is inhibited. Therefore, this compound, by inhibiting PARL, mimics the state of mitochondrial depolarization in the context of the PINK1/Parkin signaling pathway, leading to the accumulation of full-length PINK1 on the outer mitochondrial membrane and the initiation of mitophagy. However, studies have shown that direct inhibition or knockdown of PARL does not significantly alter the mitochondrial membrane potential itself.
Head-to-Head Comparison
| Feature | This compound | Valinomycin |
| Primary Target | Presenilin-associated rhomboid-like (PARL) protein | Mitochondrial inner membrane potassium transport |
| Mechanism of Action | Inhibition of PARL-mediated PINK1 cleavage, a process regulated by ΔΨm. Mimics depolarization signaling. | Direct induction of K⁺ influx, leading to dissipation of ΔΨm. |
| Direct Effect on ΔΨm | No significant direct depolarization reported. | Potent and direct depolarization. |
| Primary Application | Studying the PARL-PINK1-Parkin pathway and mitophagy. | Inducing mitochondrial depolarization as a positive control; studying ionophore activity. |
| Downstream Effects | Accumulation of full-length PINK1, recruitment of Parkin, induction of mitophagy. | Uncoupling of oxidative phosphorylation, mitochondrial swelling, release of intermembrane space proteins. |
Quantitative Data on Mitochondrial Depolarization
Valinomycin is widely used to induce mitochondrial depolarization, and its effects have been quantified in various studies.
| Cell Line / System | Concentration | Observed Effect | Reference |
| Isolated rat brain mitochondria | 0.25 nM | Dose-dependent depolarization of ΔΨm. | |
| LN229 cells | 10 µM | Significant loss of mitochondrial membrane potential after 6 hours, measured by TMRM fluorescence. | |
| Jurkat cells | 30 min treatment | Dose-dependent decrease in the red/green fluorescence ratio of JC-10, indicating depolarization. | |
| Isolated rat liver mitochondria | 2.5 µM | Decrease in turbidity of mitochondrial suspension, indicative of swelling and depolarization. |
This compound , as a PARL inhibitor, is not primarily characterized by its direct effect on mitochondrial membrane potential. Research focuses on its ability to inhibit PARL and subsequently affect the PINK1 pathway. One study using a ketoamide PARL inhibitor (compound 5) at 5 µM for 22 hours in HEK293 T-REx cells showed that it induces Parkin recruitment to the mitochondria, a downstream effect of PINK1 stabilization, to a lesser extent than potent depolarizing agents like CCCP and Antimycin A. This suggests a more subtle or indirect effect on the pathways regulated by mitochondrial potential rather than a direct, potent depolarization.
Experimental Protocols
Assessment of Mitochondrial Membrane Potential using a Fluorescent Dye (e.g., TMRM or JC-1)
This protocol outlines a general method for measuring changes in mitochondrial membrane potential in cultured cells.
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density in a suitable format (e.g., 96-well plate, glass-bottom dish) and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound, Valinomycin (as a positive control), and a vehicle control (e.g., DMSO) for the specified duration.
2. Staining with a Potentiometric Dye:
-
For TMRM (Tetramethylrhodamine, Methyl Ester):
-
Prepare a working solution of TMRM in a suitable buffer (e.g., HBSS) at a final concentration of 20-200 nM.
-
Remove the treatment medium and wash the cells once with the buffer.
-
Add the TMRM working solution to the cells and incubate for 20-30 minutes at 37°C, protected from light.
-
-
For JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide):
-
Prepare a working solution of JC-1 (typically 1-5 µg/mL) in the cell culture medium.
-
Add the JC-1 working solution directly to the cells and incubate for 15-30 minutes at 37°C.
-
3. Image Acquisition and Analysis:
-
Microscopy:
-
After incubation, wash the cells to remove excess dye.
-
Acquire fluorescent images using a fluorescence microscope with appropriate filter sets.
-
For TMRM: Ex/Em ~548/573 nm.
-
For JC-1: Acquire images in both the green channel (monomers, ~530 nm emission) and the red channel (J-aggregates, ~590 nm emission).
-
-
Quantify the fluorescence intensity per cell or per mitochondrion. A decrease in TMRM fluorescence or a decrease in the red/green fluorescence ratio for JC-1 indicates mitochondrial depolarization.
-
-
Flow Cytometry:
-
After staining, detach the cells (if adherent) and resuspend them in a suitable buffer.
-
Analyze the cell suspension using a flow cytometer.
-
For TMRM: Measure fluorescence in the appropriate channel (e.g., PE).
-
For JC-1: Measure fluorescence in both the green (e.g., FITC) and red (e.g., PE) channels.
-
-
A shift to lower fluorescence for TMRM or a shift from red to green fluorescence for JC-1 indicates depolarization.
-
Visualizing the Experimental Workflow and Signaling Pathways
Caption: Experimental workflow for assessing mitochondrial depolarization.
Caption: Signaling pathways of Valinomycin and this compound.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Valinomycin induced energy-dependent mitochondrial swelling, cytochrome c release, cytosolic NADH/cytochrome c oxidation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemical Blockage of the Mitochondrial Rhomboid Protease PARL by Novel Ketoamide Inhibitors Reveals Its Role in PINK1/Parkin-Dependent Mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: The Advantages of Parl-IN-1 Over Genetic Manipulation of PARL
For Researchers, Scientists, and Drug Development Professionals
The study of the mitochondrial rhomboid protease PARL (Presenilin-associated rhomboid-like protein) is crucial for understanding fundamental cellular processes, including mitochondrial quality control, apoptosis, and signaling. Two primary methodologies are employed to investigate PARL function: genetic manipulation (knockout or knockdown) and pharmacological inhibition. This guide provides an objective comparison between the use of the specific and potent PARL inhibitor, Parl-IN-1, and genetic approaches, supported by experimental data, to assist researchers in selecting the most appropriate tool for their studies.
Introduction to PARL Modulation Techniques
This compound is a potent, cell-permeable small molecule inhibitor of PARL with a reported IC50 value of 28 nM.[1] As a chemical tool, it offers the ability to acutely and reversibly inhibit PARL's proteolytic activity, allowing for precise temporal control over its function.
Genetic Manipulation of PARL , including knockout (KO) and knockdown (e.g., using shRNA or siRNA), involves altering the PARL gene or its transcript to prevent or reduce the expression of the PARL protein.[2][3] These techniques are invaluable for studying the long-term consequences of PARL deficiency.
Quantitative Data Comparison
While direct head-to-head quantitative comparisons in a single study are limited, the following tables summarize key findings from various studies to facilitate a comparative analysis of this compound and genetic manipulation of PARL. The data is primarily derived from semi-quantitative Western blot analyses.
| Parameter | This compound (Compound 5) | PARL Knockdown (shRNA/siRNA) | PARL Knockout (in MEFs) | Source(s) |
| PINK1 Stabilization (Full-Length) | Dose-dependent increase; significant stabilization of the 66 kDa form.[1][4] | Robust accumulation of the 66 kDa form observed after 3-7 days. | Aberrant cleavage and accumulation of full-length PINK1. | |
| Parkin Recruitment to Mitochondria | Induced recruitment, comparable to CCCP treatment. | Triggers Parkin recruitment, though potentially less pronounced than with CCCP. | Leads to Parkin recruitment. | |
| PGAM5 Cleavage | Dose-dependent inhibition of CCCP-induced cleavage. | Prevents PGAM5 cleavage. | N/A | |
| Apoptosis | Data not available for direct comparison. | Increased apoptosis observed in cellular models. | Cells are more susceptible to apoptosis. | |
| Reactive Oxygen Species (ROS) Production | Data not available for direct comparison. | Significant increase in ROS production. | N/A |
Note: "Compound 5" in cited literature refers to a potent ketoamide inhibitor of PARL, considered to be this compound or a closely related analog.
Key Advantages of this compound
Pharmacological inhibition with this compound offers several distinct advantages over genetic manipulation for studying PARL function:
-
Temporal Control: this compound allows for acute and reversible inhibition of PARL activity, enabling the study of immediate cellular responses. This is in contrast to the long-term, and often permanent, effects of genetic knockout or knockdown.
-
Dose-Dependent Effects: The inhibitory effect of this compound can be titrated, allowing for the investigation of dose-response relationships and the effects of partial PARL inhibition.
-
Circumvention of Compensatory Mechanisms: Genetic deletion of PARL can lead to the activation of compensatory cellular pathways, which may mask the primary functions of PARL. Acute inhibition with this compound minimizes the likelihood of these adaptive responses, providing a clearer picture of PARL's direct roles.
-
Applicability to a Wide Range of Systems: As a small molecule, this compound can be applied to various cell types and potentially in vivo models where genetic manipulation may be challenging or time-consuming.
Considerations and Limitations
While this compound is a powerful tool, researchers should consider the following:
-
Off-Target Effects: Although reported to be potent, comprehensive off-target profiling data for this compound, particularly against a broad kinase panel, is not widely available in the public domain. It is crucial to consider the possibility of off-target effects, a common concern with small molecule inhibitors.
-
Specificity: While designed to be specific for PARL, the full specificity profile across the entire proteome is not fully characterized.
Genetic manipulation, on the other hand, offers the most definitive approach for studying the consequences of a complete loss of protein function, despite the potential for compensatory effects.
Signaling Pathways and Experimental Workflows
PARL-Mediated PINK1/Parkin Pathway in Mitophagy
The best-characterized role of PARL is in the regulation of mitophagy through its cleavage of PINK1. In healthy mitochondria, PARL cleaves PINK1, leading to its degradation. Upon mitochondrial damage, PARL's cleavage of PINK1 is inhibited, allowing full-length PINK1 to accumulate on the outer mitochondrial membrane, which in turn recruits Parkin to initiate mitophagy.
Experimental Workflow for Comparing this compound and PARL Knockdown
A typical experiment to compare the effects of this compound and PARL knockdown on the PINK1/Parkin pathway would involve the following steps:
Experimental Protocols
Cell Culture and Treatment for this compound Studies
-
Cell Seeding: Plate HEK293T cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment.
-
This compound Preparation: Prepare a stock solution of this compound (or "compound 5") in DMSO. On the day of the experiment, dilute the stock solution in cell culture medium to the desired final concentrations (e.g., a dose-response range from 10 nM to 10 µM).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or DMSO as a vehicle control. A positive control, such as CCCP (e.g., 10 µM), can be used to induce mitochondrial stress and PINK1 accumulation.
-
Incubation: Incubate the cells for the desired time period (e.g., 8 hours for PINK1 stabilization studies).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
PARL Knockdown using shRNA
-
Vector Preparation: Clone a PARL-specific shRNA sequence into a suitable expression vector (e.g., a lentiviral vector). A scrambled shRNA sequence should be used as a negative control.
-
Transfection/Transduction: Introduce the shRNA vector into the cells using an appropriate method, such as lipid-based transfection or lentiviral transduction.
-
Selection (if applicable): If using a vector with a selection marker, select for stably transduced cells.
-
Induction (if using an inducible system): If using an inducible shRNA system (e.g., doxycycline-inducible), add the inducer to the culture medium to initiate PARL knockdown.
-
Time Course: Allow sufficient time for the knockdown to take effect, typically 3 to 7 days, which can be monitored by Western blotting for the PARL protein.
-
Experimentation: Once knockdown is confirmed, proceed with the desired experimental treatments and subsequent analyses.
Western Blot Analysis for PINK1 and Parkin
-
Sample Preparation: Prepare cell lysates with equal amounts of protein (e.g., 20-30 µg) in Laemmli sample buffer.
-
SDS-PAGE: Separate the proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against PINK1, Parkin, PARL, and a loading control (e.g., β-actin or VDAC) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Perform densitometric analysis of the bands using software such as ImageJ. Normalize the intensity of the target protein bands to the loading control.
Conclusion
This compound provides a powerful and versatile tool for the acute and controlled inhibition of PARL, offering distinct advantages over genetic manipulation, particularly in circumventing compensatory cellular responses. This makes it an ideal choice for dissecting the immediate and direct consequences of PARL inhibition. However, genetic approaches remain the gold standard for studying the long-term effects of PARL loss-of-function. For a comprehensive understanding of PARL biology, a combinatorial approach, utilizing both this compound and genetic tools, is highly recommended. Future studies should aim to provide a more detailed characterization of this compound's off-target profile to further solidify its utility as a specific chemical probe.
References
Validating Biomarkers for Parl-IN-1 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate biomarkers for target engagement of Parl-IN-1, a potent inhibitor of the mitochondrial rhomboid protease PARL. Understanding the cellular consequences of PARL inhibition is crucial for advancing research into therapeutic strategies for conditions like Parkinson's disease. This document outlines experimental protocols, presents quantitative data for comparing this compound with alternative methods, and visualizes key cellular pathways and workflows.
Introduction to this compound and its Target
This compound is a selective inhibitor of the inner mitochondrial membrane protease PARL.[1] Under normal physiological conditions, PARL plays a critical role in mitochondrial quality control by cleaving PTEN-induced kinase 1 (PINK1), a serine/threonine kinase. This cleavage leads to the degradation of PINK1, preventing the initiation of mitophagy, the selective removal of damaged mitochondria.
When mitochondria are damaged, their membrane potential is lost, which inhibits PARL's cleavage of PINK1.[2] This leads to the accumulation and stabilization of PINK1 on the outer mitochondrial membrane. Stabilized PINK1 then recruits the E3 ubiquitin ligase Parkin from the cytosol to the damaged mitochondria, initiating a signaling cascade that culminates in their engulfment by autophagosomes and subsequent degradation.
This compound mimics the effect of mitochondrial damage by directly inhibiting PARL, thereby artificially stabilizing PINK1 and inducing Parkin-mediated mitophagy.[1][3] Another known substrate of PARL is PGAM5, a mitochondrial phosphatase, which is cleaved by PARL under conditions of mitochondrial stress.[4] Therefore, validating the target engagement of this compound in cells involves monitoring three key biomarkers:
-
PINK1 Stabilization: Inhibition of PARL by this compound prevents PINK1 cleavage, leading to its accumulation on the mitochondrial membrane.
-
Parkin Recruitment to Mitochondria: Stabilized PINK1 acts as a beacon to recruit Parkin from the cytosol to the mitochondria.
-
PGAM5 Cleavage: The cleavage status of PGAM5 can also serve as a biomarker for PARL activity and its inhibition.
Comparative Analysis of this compound and Alternative Methods
A common alternative method to induce mitophagy for comparative studies is the use of mitochondrial uncoupling agents like Carbonyl Cyanide m-Chlorophenyl Hydrazone (CCCP). CCCP dissipates the mitochondrial membrane potential, thereby inhibiting PARL-mediated PINK1 cleavage and activating the PINK1/Parkin pathway. The following tables summarize quantitative data comparing the effects of this compound (referred to as compound 5 in the cited literature) with the vehicle control (DMSO) and CCCP.
Table 1: PINK1 Stabilization
| Treatment | Concentration | Duration | Cell Line | Fold Increase in PINK1 Stabilization (vs. DMSO) | Reference |
| This compound (compound 5) | 5 µM | 8 hours | HEK293T | ~40% of CCCP-induced stabilization | |
| CCCP | 10 µM | 8 hours | HEK293T | 100% (by definition) |
Table 2: Parkin Recruitment to Mitochondria
| Treatment | Concentration | Duration | Cell Line | % of Cells with Parkin Recruitment | Reference |
| This compound (compound 5) | 5 µM | 3 hours | HEK293 T-REx | ~60% | |
| CCCP | 10 µM | 3 hours | HEK293 T-REx | ~80% | |
| Antimycin A | 10 µM | 3 hours | HEK293 T-REx | ~75% | |
| DMSO | - | 3 hours | HEK293 T-REx | <10% |
Table 3: PGAM5 Cleavage
| Condition | Cell Line | Observation | Reference |
| PARL knockdown | Hek293 T-REx | Prevents PGAM5 cleavage | |
| PARL overexpression | Hek293 T-REx | Increases PGAM5 cleavage | |
| CCCP Treatment | Hek293 T-REx | Stimulates PGAM5 processing |
Experimental Protocols
PINK1 Stabilization Assay by Western Blot
This protocol is adapted from studies investigating the effects of PARL inhibition on PINK1 levels.
-
Cell Culture and Treatment:
-
Plate HEK293T cells and grow to 70-80% confluency.
-
Treat cells with 5 µM this compound, 10 µM CCCP, or DMSO (vehicle control) for 8 hours.
-
-
Cell Lysis and Fractionation:
-
Harvest cells and perform mitochondrial fractionation to isolate the mitochondrial and cytosolic fractions.
-
Lyse the mitochondrial fraction with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PINK1 (e.g., Novus Biologicals, BC100-494) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Use a mitochondrial loading control, such as TOM20 or VDAC, to normalize the data.
-
Parkin Recruitment Assay by Immunofluorescence
This protocol is based on established methods for visualizing the translocation of Parkin to mitochondria.
-
Cell Culture and Transfection:
-
Plate HEK293 T-REx cells on glass coverslips.
-
Co-transfect cells with plasmids encoding a mitochondrial marker (e.g., mito-mCherry) and fluorescently tagged Parkin (e.g., Parkin-mEGFP).
-
-
Cell Treatment:
-
Allow cells to express the plasmids for 24-48 hours.
-
Treat cells with 5 µM this compound, 10 µM CCCP, 10 µM Antimycin A, or DMSO for 3 hours.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
If using non-fluorescently tagged Parkin, block with 5% BSA in PBS for 1 hour and then incubate with a primary antibody against Parkin overnight at 4°C, followed by a fluorescently labeled secondary antibody.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI to stain the nuclei.
-
-
Image Acquisition and Analysis:
-
Acquire images using a confocal microscope.
-
Quantify Parkin recruitment by assessing the colocalization of the Parkin signal with the mitochondrial marker. The percentage of cells showing a clear translocation of Parkin to mitochondria is determined.
-
PGAM5 Cleavage Assay by Western Blot
This protocol is designed to detect changes in PGAM5 processing upon PARL inhibition or mitochondrial stress.
-
Cell Culture and Treatment:
-
Culture Hek293 T-REx cells with inducible PARL shRNA or overexpression constructs.
-
Induce shRNA expression or treat with CCCP to modulate PARL activity and induce PGAM5 cleavage.
-
-
Cell Lysis and Protein Extraction:
-
Harvest cells and prepare whole-cell lysates using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.
-
-
Western Blotting:
-
Perform SDS-PAGE and Western blotting as described in the PINK1 stabilization protocol.
-
Use a primary antibody specific for PGAM5 that can detect both the full-length and cleaved forms.
-
Analyze the blot for the appearance of the cleaved PGAM5 fragment (approximately 28 kDa) and a decrease in the full-length form (approximately 32 kDa).
-
Use a loading control like β-actin or GAPDH for normalization.
-
Visualizing Cellular Pathways and Workflows
This compound Mechanism of Action
Caption: Mechanism of this compound action on the PINK1/Parkin pathway.
Experimental Workflow for Biomarker Validation
Caption: Workflow for validating this compound target engagement biomarkers.
PARL-Mediated Substrate Cleavage
Caption: Differential cleavage of substrates by PARL.
References
- 1. Chemical Blockage of the Mitochondrial Rhomboid Protease PARL by Novel Ketoamide Inhibitors Reveals Its Role in PINK1/Parkin-Dependent Mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial Quality Control Mediated by PINK1 and Parkin: Links to Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cleavage of mitochondrial homeostasis regulator PGAM5 by the intramembrane protease PARL is governed by transmembrane helix dynamics and oligomeric state - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Effect of Parl-IN-1 on Mitochondrial Membrane Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Parl-IN-1 with other well-characterized modulators of mitochondrial membrane potential (MMP). The information presented is intended to assist researchers in designing experiments and interpreting data related to mitochondrial function and mitophagy.
Introduction to this compound and Mitochondrial Membrane Potential
This compound is a potent and selective inhibitor of the mitochondrial rhomboid protease PARL (Presenilin-associated rhomboid-like protein). PARL plays a crucial role in mitochondrial quality control, particularly through its regulation of the PINK1/Parkin pathway, a key signaling cascade in the selective removal of damaged mitochondria (mitophagy). The effect of this compound on mitochondrial membrane potential (MMP) is a subject of ongoing investigation, with some evidence suggesting both direct and indirect effects.
Mitochondrial membrane potential is a critical indicator of mitochondrial health and function. It is generated by the electron transport chain and is essential for ATP synthesis. A decrease in MMP is often associated with mitochondrial dysfunction and can be an early event in apoptosis and mitophagy.
Comparative Analysis of this compound and Alternative Compounds
This section compares the effects of this compound with three well-established modulators of MMP: CCCP, Antimycin A, and Oligomycin.
| Compound | Mechanism of Action | Primary Effect on MMP | Secondary Effects |
| This compound | Inhibitor of PARL protease.[1][2][3] | Depolarization (disputed) | Activation of PINK1/Parkin pathway, induction of mitophagy.[1][3] Potential for respiratory chain inhibition. |
| CCCP | Protonophore (uncoupler of oxidative phosphorylation). | Rapid and potent depolarization. | Dissipates proton gradient, inhibits ATP synthesis. |
| Antimycin A | Inhibitor of Complex III of the electron transport chain. | Depolarization. | Increases production of reactive oxygen species (ROS). |
| Oligomycin | Inhibitor of ATP synthase (Complex V). | Hyperpolarization (initially), followed by depolarization. | Inhibits ATP synthesis, can lead to an increase in the proton gradient. |
Note on this compound's Effect on MMP: There are conflicting reports regarding the direct impact of this compound on MMP. Some studies suggest that inhibition of PARL itself does not alter MMP. However, other research indicates that a potent PARL inhibitor, identified as compound 5 (this compound), can block the respiratory chain, which would lead to MMP depolarization. This discrepancy may arise from off-target effects of the compound or different experimental conditions. Therefore, when using this compound, it is crucial to empirically determine its effect on MMP in the specific experimental system being used.
Experimental Protocols
Accurate assessment of MMP is critical for understanding the effects of compounds like this compound. The following are detailed protocols for two common fluorescence-based assays for measuring MMP.
TMRM Assay for Mitochondrial Membrane Potential
Tetramethylrhodamine, methyl ester (TMRM) is a cell-permeant, cationic fluorescent dye that accumulates in mitochondria in a membrane potential-dependent manner.
Protocol for Flow Cytometry:
-
Cell Preparation: Harvest cells and resuspend them in pre-warmed complete culture medium at a concentration of 1 x 10^6 cells/mL.
-
Controls: Prepare an unstained cell sample (for background fluorescence) and a positive control for depolarization by treating cells with 10 µM CCCP for 15-30 minutes at 37°C.
-
TMRM Staining: Add TMRM to the cell suspension to a final concentration of 20-200 nM. The optimal concentration should be determined empirically for each cell type.
-
Incubation: Incubate the cells for 20-30 minutes at 37°C, protected from light.
-
Analysis: Analyze the cells on a flow cytometer. TMRM fluorescence is typically detected in the PE or equivalent channel (Excitation: ~548 nm / Emission: ~574 nm). A decrease in TMRM fluorescence intensity indicates mitochondrial depolarization.
Protocol for Fluorescence Microscopy:
-
Cell Seeding: Plate cells on glass-bottom dishes or coverslips and allow them to adhere overnight.
-
Controls: Include untreated cells and cells treated with a depolarizing agent like CCCP (10 µM for 15-30 minutes).
-
TMRM Staining: Replace the culture medium with fresh, pre-warmed medium containing TMRM at a final concentration of 20-200 nM.
-
Incubation: Incubate for 20-30 minutes at 37°C, protected from light.
-
Washing (Optional): Gently wash the cells once with pre-warmed PBS or imaging buffer to reduce background fluorescence.
-
Imaging: Acquire images using a fluorescence microscope with appropriate filters for TMRM (e.g., TRITC or RFP filter set).
JC-1 Assay for Mitochondrial Membrane Potential
JC-1 is a ratiometric fluorescent dye that exhibits a potential-dependent shift in its fluorescence emission. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In cells with low MMP, JC-1 remains in its monomeric form and fluoresces green. The ratio of red to green fluorescence provides a measure of mitochondrial polarization.
Protocol for Fluorescence Microscopy:
-
Cell Seeding: Plate cells on glass-bottom dishes or coverslips.
-
Treatment: Treat cells with the test compound (e.g., this compound) for the desired time. Include appropriate controls (untreated and CCCP-treated).
-
JC-1 Staining: Prepare a 1X JC-1 staining solution in pre-warmed culture medium (final concentration typically 1-10 µg/mL). Remove the culture medium from the cells and add the JC-1 staining solution.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.
-
Washing: Gently wash the cells twice with pre-warmed PBS or assay buffer.
-
Imaging: Add fresh pre-warmed medium or assay buffer to the cells and immediately acquire images using a fluorescence microscope. Use filter sets appropriate for detecting both the green monomers (FITC channel) and red J-aggregates (TRITC or Texas Red channel).
-
Analysis: Quantify the red and green fluorescence intensity per cell or region of interest. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
Visualizing the Experimental Workflow and Signaling Pathway
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for assessing MMP and the signaling pathway involving this compound.
Caption: Experimental workflow for assessing mitochondrial membrane potential.
Caption: this compound inhibits PARL, leading to PINK1 stabilization and mitophagy.
References
Safety Operating Guide
Navigating the Disposal of Parl-IN-1: A Guide to Safe Laboratory Practices
For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of the PARL inhibitor, Parl-IN-1. In the absence of a specific Safety Data Sheet (SDS) for this compound, this procedure is founded on established best practices for the disposal of hazardous chemical waste and draws upon safety data from analogous compounds.
When handling this compound, it is imperative to treat it as a hazardous chemical. Safety data from similar small molecule inhibitors indicate potential hazards such as skin and eye irritation. Therefore, the use of appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory at all times. All handling and preparation for disposal should occur in a well-ventilated area, ideally within a certified chemical fume hood.
Quantitative Data Summary for Hazardous Waste Management
To ensure clarity and adherence to safety protocols, the following table summarizes the key requirements for managing this compound waste.
| Waste Classification | Container Type | Labeling Requirements | Storage Location | Disposal Method |
| Hazardous Chemical Waste | Solid Waste: Leak-proof container with a secure lid. Liquid Waste: Chemically compatible, leak-proof container with a screw-top cap. | Must include "Hazardous Waste," the full chemical name (this compound), concentration, quantity, date of accumulation, and the responsible person's contact information.[1] | Designated, secure area within the laboratory, segregated from incompatible materials.[1] | Through the institution's certified hazardous waste disposal program.[1][2] |
Detailed Disposal Protocol
The proper disposal of this compound, whether in solid form or dissolved in a solvent, requires a systematic approach to waste identification, segregation, and storage.
Step 1: Waste Identification and Segregation
All materials that have come into contact with this compound must be treated as hazardous chemical waste. This includes unused product, solutions, and contaminated labware such as pipette tips, tubes, and flasks.[1] Under no circumstances should these materials be disposed of in regular trash or down the drain.
-
Solid Waste: Collect solid this compound and any contaminated disposable labware in a designated, leak-proof container that is clearly labeled for hazardous waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and leak-proof container, also labeled as "Hazardous Waste." It is crucial to avoid mixing different waste streams; for example, organic solvent solutions should not be combined with aqueous waste.
Step 2: Waste Container Labeling
Accurate and thorough labeling of waste containers is critical for safe handling and disposal. Each container must be clearly marked with the following information:
-
The words “Hazardous Waste”
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date when the waste was first added to the container
-
The name and contact information of the principal investigator or responsible person
-
The laboratory room number
Step 3: Storage of Chemical Waste
Waste containers must be stored in a designated and secure area within the laboratory, away from general work areas. To prevent the release of vapors, ensure that containers are kept tightly closed at all times, except when adding waste.
Step 4: Final Disposal
The final step is to arrange for the collection of the hazardous waste through your institution's certified hazardous waste disposal program. This ensures that the waste is managed and disposed of in compliance with all relevant regulations.
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Handling of Parl-IN-1: A Guide for Laboratory Professionals
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
Recommended Personal Protective Equipment (PPE)
When handling Parl-IN-1, a comprehensive approach to personal protection is necessary to minimize exposure through inhalation, ingestion, and skin or eye contact.[3] The minimum required PPE includes:
-
Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are mandatory. In situations where there is a risk of splashes, chemical splash goggles should be worn. For procedures with a significant splash or aerosol generation potential, a face shield worn over safety glasses or goggles is required.
-
Protective Clothing: A laboratory coat is the minimum requirement. For procedures with a higher risk of contamination, a chemically resistant gown or apron should be considered. Protective clothing should not be taken home and should be laundered by a professional service.
-
Hand Protection: Chemically resistant gloves are essential. Given the unknown nature of this compound, nitrile gloves are a suitable initial choice for incidental contact. If prolonged contact is anticipated, or if handling larger quantities, consider double-gloving or using gloves with a higher level of chemical resistance. Gloves should be inspected for any signs of degradation or puncture before use and changed immediately if contaminated.
-
Respiratory Protection: Work with this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if the risk assessment indicates a potential for aerosolization outside of a containment device, a respiratory protection program should be implemented, and appropriate respirators (e.g., an N95 or higher) must be used after a proper fit test and medical evaluation.
Quantitative Data Summary
In the absence of specific exposure limits for this compound, the following table summarizes the general recommendations for the selection and use of PPE when handling research chemicals of unknown toxicity.
| PPE Component | Specification | Standard | Use Case |
| Eye Protection | Safety Glasses | ANSI Z87.1 | Minimum requirement for all lab activities. |
| Chemical Splash Goggles | ANSI Z87.1 | Handling liquids with splash potential. | |
| Face Shield | ANSI Z87.1 | Dispensing cryogenics, preparing corrosive baths, pouring large volumes. | |
| Hand Protection | Disposable Nitrile Gloves | ASTM D6319 | Incidental contact with chemicals. |
| Chemically Resistant Gloves | EN 374 | Extended contact or immersion. | |
| Body Protection | Laboratory Coat | Minimum requirement for all lab work. | |
| Chemical Resistant Apron/Gown | Procedures with high splash potential. | ||
| Respiratory Protection | Chemical Fume Hood | Primary engineering control for volatile substances. | |
| N95 Respirator or higher | NIOSH-approved | When engineering controls are insufficient (requires fit testing and medical clearance). |
Experimental Protocols: PPE Operational Plan
Donning (Putting On) PPE
A standardized sequence for putting on PPE is crucial to prevent contamination.
-
Hand Hygiene: Start by washing your hands thoroughly with soap and water for at least 20 seconds or using an alcohol-based hand sanitizer.
-
Gown/Lab Coat: Put on the lab coat or gown, ensuring it is the correct size and fully fastened.
-
Mask/Respirator: If required, don the face mask or respirator. Ensure it fits snugly over the nose and mouth. For respirators, perform a user seal check.
-
Goggles/Face Shield: Put on eye and face protection.
-
Gloves: Don gloves last. Pull the cuffs of the gloves over the cuffs of the lab coat or gown.
Doffing (Taking Off) PPE
The removal of PPE should be done carefully to avoid cross-contamination. The principle is to remove the most contaminated items first.
-
Gloves: Remove gloves using a proper technique to avoid touching the outside of the gloves with bare hands. For example, peel one glove off by grasping the outside near the cuff and pulling it off inside-out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the wrist of the remaining glove and peel it down and off, over the first glove.
-
Gown/Lab Coat: Untie or unfasten the gown. Peel it away from the neck and shoulders, touching only the inside. Turn the gown inside out as it is removed, fold or roll it into a bundle, and dispose of it.
-
Hand Hygiene: Perform hand hygiene.
-
Goggles/Face Shield: Remove eye and face protection from the back by lifting the headband or earpieces.
-
Mask/Respirator: Remove the mask or respirator from the back without touching the front.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of contaminated PPE is critical to prevent environmental contamination and exposure to others.
-
Segregation: All disposable PPE contaminated with this compound should be considered hazardous waste. It must be segregated from general waste at the point of use.
-
Containment: Place contaminated PPE in a designated, leak-proof, and clearly labeled hazardous waste container (e.g., a yellow or red biohazard bag).
-
Disposal: The hazardous waste must be handled and disposed of by a licensed hazardous waste disposal company in accordance with institutional and regulatory guidelines. Do not dispose of chemically contaminated PPE in the regular trash.
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound or other research chemicals with unknown hazards.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
